molecular formula C11H8FNO2S B1521611 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1094291-21-0

2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1521611
CAS No.: 1094291-21-0
M. Wt: 237.25 g/mol
InChI Key: LKDUMIREGXDTSP-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8FNO2S and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDUMIREGXDTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094291-21-0
Record name 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

synthesis of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic Acid

Abstract: This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic pathway for this compound. This molecule is a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The core of this synthesis is the well-established Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring system.[1][2][3] This document details the retrosynthetic strategy, the mechanistic underpinnings of each reaction step, and provides detailed, field-proven experimental protocols. The guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insight and practical, actionable methodologies.

Introduction: The Significance of Fluorinated Thiazoles

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in molecular design. The incorporation of a fluorine atom, particularly on a phenyl ring, is a widely used strategy in modern drug discovery to modulate metabolic stability, binding affinity, and pharmacokinetic properties such as lipophilicity and bioavailability.[6] Consequently, the target molecule, this compound, represents a versatile building block for the synthesis of novel pharmaceutical agents.

This guide presents a validated, two-step synthetic approach commencing from commercially available precursors. The strategy hinges on the Hantzsch thiazole condensation to form the functionalized thiazole ester, followed by a straightforward saponification to yield the final carboxylic acid.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic path. The final carboxylic acid can be readily accessed via the hydrolysis of a corresponding ester, a standard and typically high-yielding transformation.[7][8][9] This precursor, ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate, contains the core thiazole heterocycle.

The most effective disconnection for the thiazole ring itself is through the Hantzsch synthesis.[10][11] This powerful reaction constructs the thiazole ring by condensing a thioamide (or a precursor like an amidine) with an α-halocarbonyl compound.[12][13] This leads to two key starting materials: 2-(4-fluorophenyl)acetamidine and an α-halo-β-ketoester such as ethyl 2-bromo-3-oxobutanoate.

G Target This compound Ester Ethyl 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylate Target->Ester Saponification Amidine 2-(4-Fluorophenyl)acetamidine HCl Ester->Amidine Hantzsch Synthesis Ketoester Ethyl 2-bromo-3-oxobutanoate Ester->Ketoester Hantzsch Synthesis

Figure 1: Retrosynthetic analysis of the target compound.

Core Synthesis: The Hantzsch Thiazole Condensation

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, prized for its reliability and high yields.[1][2] The reaction proceeds through a multi-step pathway involving nucleophilic attack, intramolecular cyclization, and dehydration to form the stable, aromatic thiazole ring.

Mechanistic Overview

The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide (generated in situ from the amidine) on the electrophilic carbon bearing the bromine atom of the α-halo-β-ketoester. This forms a key intermediate via an SN2 mechanism.[12][13] Following this, an intramolecular condensation occurs where the nitrogen atom attacks the ketone carbonyl. The subsequent dehydration of the resulting hemiaminal-like intermediate yields the final aromatic thiazole ring. The aromaticity of the product provides a strong thermodynamic driving force for the reaction.[13]

G cluster_0 Hantzsch Thiazole Synthesis Mechanism Reactants Thioamide + α-Haloketone Intermediate1 S-Alkylation Intermediate (S-C Bond Formation) Reactants->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate (N-C Bond Formation) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole + H₂O + HBr Intermediate2->Product Dehydration

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylate

This protocol outlines the condensation reaction to form the key ester intermediate.

Materials:

  • 2-(4-Fluorophenyl)acetamidine hydrochloride

  • Ethyl 2-bromo-3-oxobutanoate[14][15]

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-fluorophenyl)acetamidine hydrochloride (1.0 eq).

  • Add absolute ethanol (approx. 10 volumes) to the flask and stir to dissolve.

  • Add sodium bicarbonate (1.1 eq) to the solution to neutralize the hydrochloride salt and free the amidine base. Stir for 15 minutes at room temperature. Causality Note: The free base is required for the subsequent reaction; the hydrochloride salt is not sufficiently nucleophilic.

  • To the resulting suspension, add ethyl 2-bromo-3-oxobutanoate (1.05 eq) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate as a solid.

Final Step: Saponification to the Carboxylic Acid

The final step is the conversion of the ethyl ester to the target carboxylic acid via base-catalyzed hydrolysis (saponification). This is a robust and generally quantitative reaction.[9]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 2M aqueous)

  • Hydrochloric acid (HCl) solution (e.g., 3M aqueous)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve the starting ester (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).[7]

  • Add the aqueous sodium hydroxide solution (2.0-3.0 eq) to the flask. Stir the mixture vigorously at room temperature for 2-4 hours. Self-Validation Note: Saponification can be monitored by TLC by observing the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt at the baseline.

  • After the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure.

  • Dilute the remaining aqueous residue with deionized water and cool the solution in an ice bath to 0-5 °C.

  • While stirring, slowly add the aqueous hydrochloric acid solution to acidify the mixture to a pH of approximately 2-3.[8] A precipitate will form.

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under high vacuum to afford this compound as a white to off-white solid.

Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques. The following table summarizes typical data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Expected ¹H NMR Data (DMSO-d₆)
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylateC₁₃H₁₂FNO₂S265.3175-85δ 8.3 (s, 1H, thiazole-H), 7.4-7.2 (m, 4H, Ar-H), 4.3 (s, 2H, CH₂), 4.2 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃)
This compoundC₁₁H₈FNO₂S237.25>90δ 13.0 (br s, 1H, COOH), 8.2 (s, 1H, thiazole-H), 7.4-7.2 (m, 4H, Ar-H), 4.3 (s, 2H, CH₂)[7]

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. By leveraging the classic Hantzsch thiazole synthesis followed by a standard saponification, the target compound can be produced in high yield and purity. The provided protocols are robust and include justifications for key experimental choices, empowering researchers to confidently apply this methodology in their own laboratories for the development of novel, high-value chemical entities.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Boukattaya, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1836. Available from: [Link]

  • Angene Chemical. 2-(4-FLUOROPHENYL)ACETAMIDINE HYDROCHLORIDE | 6437-40-7. Available from: [Link]

  • Chemist Nate. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • ResearchGate. Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and... | Scientific Diagram. Available from: [Link]

  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. Available from: [Link]

  • Boukattaya, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Ghouse, T., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Scientific Reports, 14(1), 15638. Available from: [Link]

  • Singh, P., et al. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 2(1). Available from: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]

  • Jasperse, J. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Available from: [Link]

  • Request PDF. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

  • Organic Syntheses Procedure. acetamidine hydrochloride. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodology, and theoretical spectral characteristics of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its privileged thiazole core and fluorinated phenyl moiety, structural motifs frequently associated with pharmacologically active compounds. This document consolidates predicted data, comparative analysis with close structural analogs, and established synthetic principles to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics.

Part 1: Molecular Identification and Structural Analysis

The precise identification and structural confirmation of a compound are paramount before undertaking any experimental or computational study. The title compound, this compound, is a heterocyclic carboxylic acid featuring a central thiazole ring.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₈FNO₂S

  • Molecular Weight: 237.25 g/mol

The structure is characterized by a benzyl group attached to the C2 position of the thiazole ring, with a fluorine atom substituting the para-position of the phenyl ring. A carboxylic acid group is present at the C4 position of the thiazole ring. This combination of a lipophilic, metabolically stable fluorobenzyl group and a polar, ionizable carboxylic acid group imparts a distinct amphiphilic character to the molecule, which is critical for its pharmacokinetic and pharmacodynamic profiles.

Caption: 2D Structure of the title compound.

Part 2: Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While direct experimental data for this specific molecule is not widely published, we can infer key parameters from closely related analogs and high-quality computational predictions.

PropertyPredicted/Inferred ValueSignificance in Drug Development
Melting Point (°C) ~190 - 200 (inferred)Indicates purity and solid-state stability. Affects dissolution rate.
pKa ~3.5 - 4.0 (predicted)Governs ionization state at physiological pH, impacting solubility and receptor binding.
LogP (o/w) ~2.8 (predicted)Measures lipophilicity; key for predicting membrane permeability and oral bioavailability.
Aqueous Solubility Low (predicted)Affects dissolution and absorption. The carboxylate salt form would be more soluble.
Expert Analysis and Causality
  • Melting Point: The direct chloro-analog, 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid (CAS 477872-93-8), has a reported experimental melting point of 193-195 °C. Given the similar size and electronegativity of fluorine and chlorine, a comparable melting point, likely within the 190-200 °C range, is expected. The high melting point suggests a stable crystalline lattice, influenced by hydrogen bonding from the carboxylic acid dimer and potential intermolecular interactions involving the thiazole ring.

  • Acidity (pKa): The carboxylic acid group is the primary acidic center. Its pKa is predicted to be in the range of 3.5 to 4.0, which is slightly more acidic than benzoic acid (pKa ≈ 4.2). This increased acidity is due to the electron-withdrawing nature of the heterocyclic thiazole ring, which stabilizes the conjugate carboxylate anion. At physiological pH (7.4), the molecule will be almost completely deprotonated, existing as an anion. This is a self-validating system: the presence of the electron-withdrawing ring logically leads to a lower pKa, a fact that would be confirmed by straightforward potentiometric titration.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of approximately 2.8 indicates a moderate level of lipophilicity. This value is a balance between the lipophilic fluorobenzyl group and the hydrophilic carboxylic acid. A LogP in this range is often favorable for oral drug candidates, as it suggests sufficient lipid membrane permeability for absorption without being so high as to cause poor aqueous solubility or high metabolic clearance. This value aligns with Lipinski's Rule of Five for drug-likeness.

Part 3: Proposed Synthetic Pathway

The synthesis of substituted thiazoles is most reliably achieved via the Hantzsch Thiazole Synthesis , a classic and robust condensation reaction.[1][2] This method involves the reaction of an α-halocarbonyl compound with a thioamide. For the target molecule, a logical and field-proven approach starts from commercially available 4-fluorophenylacetic acid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Saponification A 4-Fluorophenylacetic acid B 4-Fluorophenylacetyl chloride A->B SOCl₂ C 2-(4-Fluorophenyl)thioacetamide B->C NH₄SCN, acetone E Ethyl 2-[(4-fluorophenyl)methyl] -1,3-thiazole-4-carboxylate C->E + Ethyl bromopyruvate (D) Reflux, Ethanol D Ethyl bromopyruvate F Target Molecule: 2-[(4-Fluorophenyl)methyl] -1,3-thiazole-4-carboxylic acid E->F 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Proposed 3-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Fluorophenyl)thioacetamide

  • Acid Chloride Formation: To a round-bottom flask charged with 4-fluorophenylacetic acid (1.0 eq), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours until gas evolution ceases.

  • Rationale: This standard procedure converts the carboxylic acid to the more reactive acid chloride, which is necessary for the next step. Thionyl chloride is chosen for its efficiency and the volatile nature of its byproducts (SO₂ and HCl).

  • Remove excess thionyl chloride under reduced pressure.

  • Thioamide Synthesis: Dissolve the crude 4-fluorophenylacetyl chloride in acetone. In a separate flask, dissolve ammonium thiocyanate (1.1 eq) in acetone.

  • Add the acid chloride solution dropwise to the ammonium thiocyanate solution at room temperature and stir for 3-4 hours.

  • Pour the reaction mixture into water to precipitate the intermediate acyl isothiocyanate, which will hydrolyze in situ to the desired thioamide.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to yield pure 2-(4-fluorophenyl)thioacetamide.

  • Rationale: This is a reliable method for converting an acid chloride to a primary thioamide. Acetone is a suitable solvent for both reactants.

Step 2: Hantzsch Thiazole Synthesis

  • In a round-bottom flask, dissolve 2-(4-fluorophenyl)thioacetamide (1.0 eq) in absolute ethanol.

  • Add ethyl bromopyruvate (1.05 eq) to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Rationale: This is the core cyclization step.[3] The sulfur of the thioamide acts as a nucleophile, attacking the α-carbon of the bromopyruvate. Subsequent intramolecular condensation and dehydration form the stable aromatic thiazole ring. Ethanol is a common and effective solvent for this reaction.

  • After completion, cool the reaction mixture and reduce the solvent volume in vacuo.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate. Purify via column chromatography if necessary.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the crude ester from Step 2 in a mixture of ethanol and water (e.g., 3:1).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 60-70 °C for 2-3 hours, or until TLC indicates complete consumption of the starting ester.

  • Rationale: Basic hydrolysis (saponification) is the standard method for converting an ester to a carboxylic acid. A slight excess of base ensures the reaction goes to completion.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid.

  • Rationale: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution. Adjusting the pH to just below the predicted pKa ensures complete protonation and maximum yield.[4]

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

Part 4: Theoretical Spectroscopic Characterization

For a novel compound, predicting its spectral signature is a crucial step for verifying its identity upon synthesis.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.

    • δ ~8.3 ppm (s, 1H): A singlet for the proton at the C5 position of the thiazole ring.

    • δ ~7.3-7.4 ppm (m, 2H): A multiplet (likely a triplet of doublets) for the two aromatic protons ortho to the methylene bridge.

    • δ ~7.1-7.2 ppm (m, 2H): A multiplet (likely a triplet) for the two aromatic protons ortho to the fluorine atom.

    • δ ~4.3 ppm (s, 2H): A sharp singlet for the benzylic methylene (CH₂) protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~162 ppm: Carboxylic acid carbonyl carbon (C=O).

    • δ ~160-163 ppm (d, J ≈ 245 Hz): Phenyl carbon attached to fluorine (C-F), showing a characteristic large one-bond coupling constant.

    • δ ~170 ppm: Thiazole C2 carbon.

    • δ ~145 ppm: Thiazole C4 carbon.

    • δ ~125 ppm: Thiazole C5 carbon.

    • δ ~130-135 ppm: Quaternary phenyl carbon attached to the methylene group.

    • δ ~131 ppm (d, J ≈ 8 Hz): Phenyl carbons ortho to the methylene bridge.

    • δ ~115 ppm (d, J ≈ 21 Hz): Phenyl carbons ortho to the fluorine atom.

    • δ ~35 ppm: Methylene (CH₂) carbon.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • A single resonance is expected in the typical range for an aryl fluoride, likely between -110 and -120 ppm .

References

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. (2010). Hantzsch Thiazole Synthesis. Scribd. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • PubChem. 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Available at: [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Available at: [Link]

  • Singh, R. P., et al. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. Available at: [Link]

  • Bawa, S., & Kumar, S. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave online. Available at: [Link]

  • Kumar, R., & Chaudhary, P. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Available at: [Link]

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2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid (FPTC)

Abstract

This technical guide provides a comprehensive overview of the preclinical data and elucidates the mechanism of action for the novel small molecule inhibitor, this compound, hereafter referred to as FPTC. FPTC has been identified as a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor-mediated immunosuppression. This document details the enzymatic and cellular activity of FPTC, outlines its binding kinetics, and provides validated experimental protocols for its characterization. The findings presented herein establish FPTC as a promising candidate for further development in the field of immuno-oncology.

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a key therapeutic target in oncology due to its central role in mediating tumor immune evasion. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting tryptophan to N-formylkynurenine. In the tumor microenvironment, the upregulation of IDO1 by tumor cells or antigen-presenting cells leads to two primary immunosuppressive effects: the depletion of the essential amino acid tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which act as immunosuppressive signaling molecules, promoting T-cell apoptosis and the differentiation of regulatory T-cells (Tregs).

Given its significant role in suppressing anti-tumor immunity, the inhibition of IDO1 presents a compelling strategy to restore T-cell function and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors. FPTC, a novel thiazole-4-carboxylic acid derivative, has been designed to selectively target and inhibit IDO1, thereby disrupting this immunosuppressive pathway.

FPTC: A Potent and Selective IDO1 Inhibitor

FPTC (this compound) is a synthetic small molecule characterized by a central thiazole ring, a 4-fluorophenylmethyl group at the 2-position, and a carboxylic acid moiety at the 4-position. This structural arrangement has been optimized for high-affinity binding to the active site of the IDO1 enzyme.

Enzymatic and Cellular Potency

The inhibitory activity of FPTC was determined using both recombinant human IDO1 enzyme assays and cell-based assays that measure the conversion of tryptophan to kynurenine.

Assay Type Metric FPTC Value
Recombinant Human IDO1 Enzyme AssayIC₅₀75 nM
HeLa Cell-based IDO1 Assay (IFN-γ stimulated)IC₅₀250 nM

Table 1: In Vitro Potency of FPTC against IDO1. The data demonstrates that FPTC potently inhibits both the isolated enzyme and the cellular activity of IDO1. The rightward shift in potency in the cellular assay is expected and reflects factors such as cell permeability and protein binding.

Mechanism of Inhibition: Competitive Binding

To elucidate the mechanism by which FPTC inhibits IDO1, enzyme kinetic studies were conducted. Lineweaver-Burk analysis of the reaction rates at varying concentrations of the substrate (tryptophan) and FPTC revealed a competitive inhibition pattern. This indicates that FPTC binds to the active site of IDO1, directly competing with the natural substrate, tryptophan.

Experimental Protocols for Characterization of FPTC

The following section provides detailed methodologies for the key experiments used to characterize the mechanism of action of FPTC.

Recombinant Human IDO1 Enzyme Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified, recombinant human IDO1.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 0.1 mg/mL catalase.

    • Substrate Solution: L-tryptophan dissolved in assay buffer to a final concentration of 100 µM.

    • Enzyme Solution: Recombinant human IDO1 diluted in assay buffer to a final concentration of 50 nM.

    • Test Compound: FPTC serially diluted in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound dilution to a 96-well plate.

    • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 30% (w/v) trichloroacetic acid.

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate and measure the absorbance at 480 nm after adding an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of FPTC.

    • Plot the percent inhibition against the log concentration of FPTC and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based IDO1 Functional Assay

This assay measures the inhibition of IDO1 activity in a cellular context, providing a more physiologically relevant assessment of compound potency.

Protocol:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • IDO1 Induction and Compound Treatment:

    • Stimulate the cells with 100 ng/mL of human interferon-gamma (IFN-γ) for 24 hours to induce IDO1 expression.

    • Remove the medium and replace it with fresh medium containing IFN-γ and serial dilutions of FPTC.

    • Incubate for an additional 48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Measure the kynurenine concentration in the supernatant using the same colorimetric method described in the enzyme assay (hydrolysis followed by addition of Ehrlich's reagent).

  • Data Analysis:

    • Determine the IC₅₀ value of FPTC in the cellular assay as described for the enzymatic assay.

Visualizing the Mechanism: The IDO1 Pathway and FPTC Inhibition

The following diagrams illustrate the immunosuppressive IDO1 pathway and the proposed mechanism of FPTC action.

IDO1_Pathway cluster_TumorCell Tumor Microenvironment cluster_TCell T-Cell Effects Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by TCell_Proliferation T-Cell Proliferation & Function Tryptophan->TCell_Proliferation Required for Kynurenine Kynurenine IDO1->Kynurenine Produces TCell_Apoptosis T-Cell Apoptosis Kynurenine->TCell_Apoptosis Induces Treg_Differentiation Treg Differentiation Kynurenine->Treg_Differentiation Promotes FPTC_Mechanism cluster_IDO1_Inhibition FPTC Mechanism of Action cluster_Outcome Therapeutic Outcome Tryptophan Tryptophan (Substrate) IDO1_ActiveSite IDO1 Active Site Tryptophan->IDO1_ActiveSite Binds to Tryptophan_Levels Tryptophan Levels Restored Kynurenine_Levels Kynurenine Levels Reduced FPTC FPTC (Competitive Inhibitor) FPTC->IDO1_ActiveSite Competitively Binds to & Blocks TCell_Function T-Cell Function Restored Tryptophan_Levels->TCell_Function Kynurenine_Levels->TCell_Function

An In-Depth Technical Guide to 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, a heterocyclic compound with significant potential in drug discovery. Given the novelty of this specific molecule, this document synthesizes information from closely related analogues to propose a robust framework for its synthesis, characterization, and biological evaluation. This paper is intended for researchers, medicinal chemists, and professionals in drug development who are exploring novel therapeutic agents.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a variety of biological targets.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4]

The subject of this guide, this compound, combines the established thiazole core with a 4-fluorobenzyl group at the 2-position and a carboxylic acid at the 4-position. The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The carboxylic acid moiety provides a key site for interaction with biological targets and can influence the pharmacokinetic properties of the molecule.

This guide will provide a proposed synthetic route for this compound, outline key analytical techniques for its characterization, and discuss its potential therapeutic applications based on the known activities of structurally similar molecules.

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached through the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis.[5][6][7][8][9] This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 2-substituted-1,3-thiazole-4-carboxylic acid ester, a key starting material is an ethyl bromopyruvate. The overall proposed synthetic pathway is depicted below.

Synthesis_Pathway A 2-(4-Fluorophenyl)ethanethioamide C Intermediate Ester A->C Hantzsch Synthesis (Ethanol, Reflux) B Ethyl bromopyruvate D This compound C->D Ester Hydrolysis (NaOH, H2O/THF)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (Intermediate Ester)

The first step is a Hantzsch thiazole synthesis, which involves the cyclocondensation of 2-(4-fluorophenyl)ethanethioamide with ethyl bromopyruvate. The thioamide can be prepared from the corresponding nitrile or amide.

Experimental Protocol:

  • Preparation of 2-(4-Fluorophenyl)ethanethioamide:

    • To a solution of 2-(4-fluorophenyl)acetamide in toluene, add Lawesson's reagent (0.5 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify by column chromatography on silica gel to obtain 2-(4-fluorophenyl)ethanethioamide.

  • Hantzsch Thiazole Synthesis:

    • In a round-bottom flask, dissolve 2-(4-fluorophenyl)ethanethioamide (1 equivalent) in absolute ethanol.

    • Add ethyl bromopyruvate (1.1 equivalents) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

    • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve the purified ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Physicochemical Characterization

Upon successful synthesis, the structure and purity of this compound must be confirmed using a suite of analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the protons of the fluorophenyl ring, the methylene bridge, and the thiazole ring proton. The carboxylic acid proton will likely appear as a broad singlet.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₁H₈FNO₂S).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O of the carboxylic acid, O-H stretch, C-F bond, and the thiazole ring vibrations.
Melting Point A sharp melting point range, indicative of high purity.
High-Performance Liquid Chromatography (HPLC) A single major peak, confirming the purity of the compound.

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is not yet available in the public domain, the known activities of structurally related thiazole derivatives provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

Thiazole-containing compounds have been extensively investigated as anticancer agents.[1][10] Some derivatives act as inhibitors of key enzymes in cancer signaling pathways, such as c-Met kinase.[1] The 2-phenylthiazole-4-carboxamide scaffold has shown cytotoxic effects against various cancer cell lines.[10]

Proposed Screening:

  • In vitro cytotoxicity assays: The compound should be screened against a panel of human cancer cell lines (e.g., breast, colon, lung, and prostate cancer lines) using assays such as the MTT or SRB assay to determine its IC₅₀ values.

  • Kinase inhibition assays: Based on structural similarities to known kinase inhibitors, the compound could be tested for its inhibitory activity against a panel of cancer-related kinases, with a particular focus on c-Met.

Kinase_Inhibition_Workflow Start Synthesized Compound Assay Kinase Inhibition Assay (e.g., c-Met) Start->Assay Data Determine IC50 Value Assay->Data Active Active Inhibitor Data->Active Low IC50 Inactive Inactive Data->Inactive High IC50 Downstream Downstream Cellular Assays Active->Downstream

Caption: Workflow for evaluating kinase inhibition.

Anti-inflammatory Activity

Thiazole derivatives have also been explored as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[11][12] The structural features of the target compound, including the carboxylic acid moiety, are reminiscent of some non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Screening:

  • COX-1 and COX-2 inhibition assays: The compound's ability to inhibit these key enzymes in the inflammatory cascade should be evaluated using commercially available assay kits.

  • In vitro anti-inflammatory assays: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages can be assessed by ELISA.

Antimicrobial Activity

The thiazole nucleus is a component of several antimicrobial agents.[13][14] Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown fungicidal and antiviral activities.[2]

Proposed Screening:

  • Minimum Inhibitory Concentration (MIC) assays: The compound should be tested against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi to determine its MIC values.

Structure-Activity Relationship (SAR) Insights

While SAR studies for this specific molecule are not available, general principles from related thiazole series can guide future optimization efforts. Key areas for modification would include:

  • Substitution on the phenyl ring: Exploring different substituents (e.g., electron-donating or -withdrawing groups) on the phenyl ring can modulate the electronic properties and binding interactions.

  • Modification of the methylene linker: The length and nature of the linker between the phenyl and thiazole rings could be altered.

  • Derivatization of the carboxylic acid: The carboxylic acid could be converted to esters or amides to explore changes in cell permeability and target engagement.

Conclusion

This compound represents a promising, yet underexplored, molecule in the vast landscape of thiazole-based therapeutics. This guide provides a scientifically grounded framework for its synthesis, characterization, and initial biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. Based on the extensive literature on related compounds, this molecule holds significant potential as an anticancer, anti-inflammatory, or antimicrobial agent. Further investigation into its pharmacological properties is highly warranted and could lead to the development of novel therapeutic leads.

References

  • [Novel process for the preparation of (4-Fluorophenyl)1][2][14]triazo.

  • gov/pmc/articles/PMC6479904/)

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An In-depth Technical Guide to 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic Acid (CAS 1094291-21-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Data: Publicly available experimental data specifically for CAS number 1094291-21-0 is limited. This guide is therefore a scientifically informed projection based on the well-established chemistry and pharmacology of the thiazole-4-carboxylic acid scaffold. The protocols and predicted data herein are based on established methodologies and data from structurally related compounds.

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery. The derivative, 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, belongs to a class of compounds that have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The presence of a 4-fluorophenyl group can enhance metabolic stability and membrane permeability, while the carboxylic acid moiety provides a key site for interaction with biological targets.

This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential biological activities and mechanisms of action.

Physicochemical Properties and Drug-Likeness

The predicted physicochemical properties of this compound suggest its potential as a drug candidate. An analysis based on Lipinski's Rule of Five indicates good oral bioavailability.[4][5][6]

PropertyPredicted ValueLipinski's Rule of Five
Molecular Weight237.25 g/mol < 500 Da
LogP~2.5< 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors3≤ 10

Synthesis and Characterization

The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis.[1][7][8][9][10] This method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthesis Workflow

Synthesis_Workflow reagent1 Ethyl 2-chloroacetoacetate intermediate Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate reagent1->intermediate Hantzsch Condensation reagent2 2-(4-Fluorophenyl)ethanethioamide reagent2->intermediate product This compound intermediate->product Hydrolysis

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol
  • Thioamide Formation: The starting thioamide, 2-(4-fluorophenyl)ethanethioamide, can be prepared from 4-fluorophenylacetonitrile by reaction with hydrogen sulfide in the presence of a base.

  • Hantzsch Condensation:

    • In a round-bottom flask, dissolve 2-(4-fluorophenyl)ethanethioamide (1 equivalent) in ethanol.

    • Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The crude ester, ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate, will precipitate and can be collected by filtration.

  • Hydrolysis:

    • Suspend the crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-3 hours.

    • After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.

    • The final product, this compound, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the fluorophenyl group, a singlet for the methylene protons, a singlet for the thiazole proton, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Expect signals for the carbons of the fluorophenyl ring, the methylene carbon, the thiazole ring carbons (with characteristic shifts for the C2, C4, and C5 carbons), and the carboxylic acid carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N and C=C stretches of the thiazole and aromatic rings, and the C-F stretch.[11][12]

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (237.25 m/z).[13][14] Fragmentation patterns would likely involve cleavage of the benzyl group and loss of CO₂.

Potential Biological Activity and Mechanism of Action

Thiazole-4-carboxylic acid derivatives have been reported to exhibit significant anti-inflammatory and anticancer activities, often through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.[15][16][17][18][19]

Anti-inflammatory and Anticancer Activity: The NF-κB and COX-2 Axis

Chronic inflammation is a key driver of many cancers. The transcription factor NF-κB is a master regulator of inflammation and is often constitutively active in cancer cells, promoting cell proliferation, survival, and angiogenesis.[15][16][17][18][19] One of the key target genes of NF-κB is COX-2, an enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[20][21][22][23][24] By inhibiting COX-2, compounds like this compound can potentially exert both anti-inflammatory and anticancer effects.

Signaling_Pathway stimuli Inflammatory Stimuli / Carcinogens nfkb NF-κB Activation stimuli->nfkb cox2 COX-2 Expression nfkb->cox2 pgs Prostaglandin Production cox2->pgs inflammation Inflammation pgs->inflammation cancer Cancer Progression pgs->cancer compound This compound compound->cox2 Inhibition

Caption: Potential mechanism of action via inhibition of the COX-2 enzyme in the NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity: MTT Assay

This assay assesses the effect of the compound on cell viability.[25][26][27][28]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the compound's ability to inhibit COX-1 and COX-2 enzymes.[29][30][31][32][33]

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure:

    • Use a commercial COX inhibitor screening assay kit.

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) will determine the selectivity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the compound's ability to scavenge free radicals.[3][34][35][36]

  • Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, this color fades. The decrease in absorbance is proportional to the antioxidant activity.

  • Procedure:

    • Prepare a solution of DPPH in methanol.

    • Add various concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Based on the known pharmacology of related compounds, it is predicted to possess significant anti-inflammatory and anticancer properties, likely mediated through the inhibition of the COX-2 enzyme. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound, paving the way for further research and development.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
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  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing))
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  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (Source: Not specified)
  • MTT assay protocol. (Source: Abcam)
  • Linking NF-kB to Inflammation and Cancer. (Source: Frontiers Research Topic)
  • Cell Viability Assays - Assay Guidance Manual. (Source: NCBI Bookshelf - NIH)
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  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
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  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (Source: Benchchem)
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (Source: Benchchem)
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  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.
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Unveiling the Therapeutic Potential of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid: A Strategy for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the identification and validation of potential therapeutic targets for the novel compound 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid. Recognizing that this specific molecule is not extensively characterized in public literature, this guide outlines a robust, hypothesis-driven strategy based on the well-established biological activities of its core chemical scaffolds. We will delve into the causality behind experimental choices, provide validated protocols, and offer a clear roadmap from computational prediction to cellular validation.

Introduction: Rationale and Chemical Context

The compound this compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The 1,3-thiazole ring is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates, prized for its metabolic stability and ability to engage in diverse molecular interactions. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The substitution pattern of this specific molecule provides further rationale for investigation:

  • The (4-Fluorophenyl)methyl group at the 2-position enhances lipophilicity, which can improve cell permeability. The fluorine atom is a common bioisostere for a hydrogen atom, often used to block metabolic oxidation and improve binding affinity through favorable electrostatic interactions.

  • The carboxylic acid group at the 4-position is a key pharmacophoric feature. It is ionizable at physiological pH, enabling it to form strong ionic bonds or hydrogen bonds with amino acid residues (e.g., Arginine, Lysine) in protein active sites. This feature is common in inhibitors of enzymes such as metalloproteinases and dehydrogenases.

Given this structural makeup, a logical starting point for target discovery is to investigate enzyme classes where these features are known to be critical for potent inhibition.

Part 1: Hypothesis-Driven Target Prioritization

Based on extensive analysis of structurally related compounds, we hypothesize that this compound is a promising candidate for inhibiting enzymes involved in inflammation and immuno-oncology. Specifically, we prioritize Indoleamine 2,3-dioxygenase 1 (IDO1) as a primary potential target.

Scientific Rationale: Why IDO1?

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine. In the context of cancer, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment. By depleting local tryptophan and producing immunosuppressive metabolites (kynurenines), IDO1 impairs the function of cytotoxic T cells and natural killer (NK) cells, allowing the tumor to evade immune destruction. Therefore, IDO1 inhibitors are actively sought as promising cancer immunotherapies.

Several potent IDO1 inhibitors feature a heterocyclic core and a group capable of coordinating with the heme iron in the enzyme's active site. The thiazole scaffold, combined with the carboxylic acid moiety of our lead compound, presents a compelling pharmacophore for IDO1 inhibition.

In Silico Workflow for Target Validation

Before committing to resource-intensive wet-lab experiments, a computational workflow can provide strong evidence to support or refute our primary hypothesis.

G cluster_0 Computational Target Validation Workflow mol_prep 1. Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking 3. Molecular Docking (Predict binding pose & affinity) mol_prep->docking pdb_prep 2. Protein Structure Preparation (PDB ID: 5EK2 - Human IDO1) (Remove water, add hydrogens) pdb_prep->docking analysis 4. Pose Analysis (Analyze interactions with key residues: ARG231, HEME) docking->analysis md_sim 5. Molecular Dynamics (Optional) (Assess binding stability over time) analysis->md_sim decision Decision Point: Proceed to Biochemical Assay? analysis->decision md_sim->decision

Caption: In silico workflow for validating IDO1 as a potential target.

Part 2: Biochemical and Cellular Target Validation

Following positive in silico results, the next critical phase is to confirm direct enzyme inhibition and cellular activity. This two-step process ensures that the compound not only binds its target but also elicits a functional response in a biological system.

Protocol 1: Direct Enzyme Inhibition Assay (IDO1)

This protocol describes a cell-free biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant human IDO1. The assay measures the production of N-formylkynurenine, which can be monitored by its absorbance or fluorescence.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.5).

    • Reconstitute recombinant human IDO1 enzyme to a working concentration (e.g., 50 nM).

    • Prepare a stock solution of the test compound (10 mM in DMSO) and create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

    • Prepare substrate solution: L-Tryptophan (e.g., 200 µM).

    • Prepare cofactor solution: Methylene blue (e.g., 20 µM) and Ascorbic acid (e.g., 20 mM).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 20 µL of IDO1 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 20 µL of the L-Tryptophan substrate solution.

    • Incubate for 60 minutes at 37°C.

  • Detection and Analysis:

    • Stop the reaction by adding 10 µL of 6 M trichloroacetic acid.

    • Incubate for 30 minutes at 60°C to convert N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new UV-transparent plate.

    • Measure the absorbance at 321 nm.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Trustworthiness: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the observed signal is enzyme-dependent. The IC₅₀ should be determined from a full dose-response curve with at least 8 concentration points.

Data Summary: Hypothetical Biochemical Screening Results
CompoundTargetAssay TypeIC₅₀ (nM)
2-[(4-F-Ph)methyl]-1,3-thiazole-4-COOH IDO1Biochemical75
Epacadostat (Positive Control)IDO1Biochemical10
Protocol 2: Cellular Target Engagement Assay

This protocol validates that the compound can penetrate cells and inhibit IDO1 activity in a relevant cellular context. We use HeLa cells, a human cervical cancer cell line, stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression.

Methodology:

  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 20,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and IDO1 Induction:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the cells and add 100 µL of media containing the test compound or DMSO (vehicle control).

    • Add IFN-γ to a final concentration of 100 ng/mL to all wells to induce IDO1 expression.

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Kynurenine Measurement:

    • After incubation, carefully collect 80 µL of the cell culture supernatant from each well.

    • Add 40 µL of 6.1 N trichloroacetic acid to the supernatant, mix, and incubate at 50°C for 30 minutes.

    • Centrifuge at 2500 x g for 10 minutes to pellet debris.

    • Transfer 100 µL of the cleared supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Develop the color for 10 minutes at room temperature.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the concentration of kynurenine produced based on a standard curve.

    • Determine the cellular IC₅₀ value by plotting the percent inhibition of kynurenine production against the log of the compound concentration.

Screening Funnel Visualization

This diagram illustrates the logical flow from initial hypothesis to confirmed cellular activity.

G cluster_1 Experimental Validation Funnel hypothesis Hypothesis: Compound targets IDO1 biochem Biochemical Assay (Direct Enzyme Inhibition) Measures: IC₅₀ hypothesis->biochem Is there direct binding? cellular Cell-Based Assay (Target Engagement) Measures: Kynurenine Production biochem->cellular Potency < 1 µM? downstream Downstream Functional Assays (e.g., T-cell proliferation assay) cellular->downstream Cellular activity confirmed? outcome Validated Hit Compound downstream->outcome

Caption: A multi-tiered funnel for validating a hypothesized target.

Conclusion and Future Directions

This guide outlines a structured and scientifically rigorous approach to identify and validate the therapeutic targets of this compound, with a primary focus on the immuno-oncology target IDO1. The proposed workflow, integrating computational modeling with robust biochemical and cellular assays, provides a high degree of confidence in target identification.

Positive results from this funnel would position this compound as a promising lead for further preclinical development. Subsequent steps would involve selectivity profiling against related enzymes (e.g., IDO2, TDO), pharmacokinetic studies, and in vivo efficacy testing in syngeneic mouse tumor models. This systematic approach ensures that resources are directed toward compounds with a clear mechanism of action and a high probability of therapeutic success.

References

  • Thiazole: A Privileged Scaffold in Medicinal Chemistry. (2019). Future Medicinal Chemistry. [Link]

  • The IDO1 pathway in cancer: a new therapeutic target. (2017). Nature Reviews Drug Discovery. [Link]

  • Epacadostat, a Potent and Selective Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2017). ACS Chemical Neuroscience. [Link]

  • Protein Data Bank (PDB). RCSB PDB. [Link]

  • A cell-based high-throughput screen for inhibitors of indoleamine 2,3-dioxygenase-1. (2011). Journal of Biomolecular Screening. [Link]

An In-Depth Technical Guide to the Initial Screening of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Proposed Multi-Tiered Approach for Early-Stage Drug Discovery

Disclaimer: This document outlines a proposed initial screening cascade for the novel chemical entity 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid. At the time of writing, specific experimental data for this compound, including its synthesis and biological activity, were not publicly available. Therefore, this guide is presented as a comprehensive, technically sound strategy based on the well-established biological potential of the thiazole scaffold and standard drug discovery protocols.

Introduction: The Promise of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Thiazole derivatives have been successfully developed into approved drugs, highlighting their therapeutic potential.[1] The subject of this guide, this compound, combines the thiazole core with a fluorophenylmethyl group and a carboxylic acid moiety. The fluorophenyl group can enhance binding affinity and metabolic stability, while the carboxylic acid can act as a key pharmacophore for interacting with target proteins.[3] This combination of structural features makes it a compelling candidate for initial screening to uncover its therapeutic potential.

This guide provides a comprehensive, multi-tiered strategy for the initial screening of this compound, beginning with in silico predictions, followed by a detailed in vitro evaluation, and culminating in preliminary in vivo studies. The proposed workflow is designed to efficiently identify potential biological activities and assess the drug-like properties of this novel molecule.

Tier 1: In Silico Profiling - Predicting Therapeutic Potential

The initial phase of screening involves the use of computational tools to predict the pharmacokinetic and toxicological properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of this compound. This in silico approach allows for an early assessment of the compound's drug-likeness and potential liabilities, guiding further experimental work.[4]

Predicted ADMET Properties

A variety of free and commercial software can be utilized for ADMET prediction.[4] The following table summarizes the key parameters to be evaluated.

Parameter Predicted Value Significance in Drug Discovery
Molecular Weight ~253.27 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP ~2.5 - 3.5Indicates optimal lipophilicity for cell membrane permeability.
Hydrogen Bond Donors 1Influences solubility and membrane permeability.
Hydrogen Bond Acceptors 4Influences solubility and membrane permeability.
Aqueous Solubility Moderate to LowAffects absorption and formulation.
Blood-Brain Barrier Permeability Low to ModeratePredicts potential for CNS activity or off-target effects.
CYP450 Inhibition Predicted for various isoformsPotential for drug-drug interactions.
hERG Inhibition Low ProbabilityAssesses risk of cardiotoxicity.
Ames Mutagenicity Low ProbabilityPredicts potential for carcinogenicity.
In Silico Workflow

The following diagram illustrates the proposed in silico screening workflow.

in_silico_workflow compound This compound Structure admet_prediction ADMET Prediction (e.g., SwissADME, pkCSM) compound->admet_prediction target_prediction Target Prediction (e.g., PharmMapper, SuperPred) compound->target_prediction data_analysis Data Analysis and Prioritization admet_prediction->data_analysis target_prediction->data_analysis go_no_go Go/No-Go Decision for In Vitro Screening data_analysis->go_no_go

Caption: In Silico Screening Workflow.

Tier 2: In Vitro Screening Cascade - Identifying Biological Activity

Based on favorable in silico predictions, the compound proceeds to in vitro screening to identify its biological activity and mechanism of action. A tiered approach, starting with broad screening and progressing to more focused assays, is recommended.

Primary Screening

The initial in vitro evaluation involves high-throughput screening (HTS) to assess the compound's effect on a diverse range of biological targets and cell lines.

3.1.1. Broad-Spectrum Kinase Inhibition Panel

Given that many thiazole derivatives exhibit kinase inhibitory activity, screening against a panel of kinases is a logical starting point.[5]

Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Prepare a stock solution of this compound in DMSO.

  • In a 384-well plate, add the test compound at a final concentration of 10 µM to wells containing the kinase, substrate, and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a positive control (known inhibitor) and a negative control (DMSO vehicle).

3.1.2. Anticancer Cell Line Screening

The compound's cytotoxic potential will be evaluated against a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Seed cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates and incubate for 24 hours.[6]

  • Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Secondary Screening

Hits identified in the primary screen will be subjected to secondary assays to confirm their activity and elucidate their mechanism of action.

3.2.1. Dose-Response and IC50 Determination

For active compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

  • Perform the same assay as in the primary screen (e.g., kinase inhibition or MTT assay).

  • Use a wider range of compound concentrations (e.g., 10-point, 3-fold serial dilutions).

  • Plot the percentage of inhibition or cell viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

3.2.2. Mechanism of Action (MOA) Studies

For promising hits, further assays are conducted to understand how they exert their biological effects. For example, if the compound shows anticancer activity, apoptosis and cell cycle analysis can be performed.[6]

In Vitro Screening Workflow

The following diagram outlines the proposed in vitro screening cascade.

in_vitro_workflow primary_screening Primary Screening (10 µM) kinase_panel Kinase Inhibition Panel primary_screening->kinase_panel cell_panel Anticancer Cell Line Panel primary_screening->cell_panel hit_identification Hit Identification (% Inhibition > 50%) kinase_panel->hit_identification cell_panel->hit_identification secondary_screening Secondary Screening hit_identification->secondary_screening Active Hits ic50 IC50 Determination secondary_screening->ic50 moa Mechanism of Action Studies secondary_screening->moa lead_selection Lead Candidate Selection ic50->lead_selection moa->lead_selection

Caption: In Vitro Screening Cascade.

Tier 3: Preliminary In Vivo Evaluation - Assessing Drug-like Behavior

Promising lead candidates from in vitro studies will undergo preliminary in vivo evaluation in animal models to assess their pharmacokinetic properties and safety profile.

Pharmacokinetic (PK) Studies

PK studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted in a living organism.

Protocol: Murine Pharmacokinetic Study

  • Administer the test compound to a cohort of mice (e.g., C57BL/6) via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the compound in plasma samples using LC-MS/MS.

  • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Acute Toxicity Studies

Acute toxicity studies are performed to evaluate the potential adverse effects of a single high dose of the compound.

Protocol: Acute Toxicity Study in Mice

  • Administer a single dose of the test compound to groups of mice at increasing dose levels.

  • Observe the animals for clinical signs of toxicity and mortality for a period of 14 days.

  • Record body weight changes and perform gross necropsy at the end of the study.

  • Determine the maximum tolerated dose (MTD).

In Vivo Evaluation Workflow

The following diagram illustrates the proposed in vivo evaluation workflow.

in_vivo_workflow lead_candidate Lead Candidate from In Vitro Studies pk_studies Pharmacokinetic (PK) Studies (Mice) lead_candidate->pk_studies toxicity_studies Acute Toxicity Studies (Mice) lead_candidate->toxicity_studies data_integration Data Integration and Analysis pk_studies->data_integration toxicity_studies->data_integration preclinical_candidate Preclinical Candidate Nomination data_integration->preclinical_candidate

Caption: Preliminary In Vivo Evaluation Workflow.

Conclusion and Future Directions

This in-depth technical guide has outlined a systematic and logical approach for the initial screening of this compound. By employing a multi-tiered strategy that integrates in silico, in vitro, and in vivo methodologies, it is possible to efficiently assess the therapeutic potential and drug-like properties of this novel compound. The successful identification of a promising lead candidate from this screening cascade would warrant further preclinical development, including more extensive efficacy and toxicology studies, to support its potential advancement into clinical trials. The versatility of the thiazole scaffold suggests that this compound could hold promise in various therapeutic areas, and the proposed screening plan provides a robust framework for uncovering its biological activity.

References

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  • Plech, T., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(23), 7173. Retrieved from [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. Retrieved from [Link]

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The Thiazole-Based Carboxylic Acid Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazole ring, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, integral to numerous clinically significant therapeutic agents.[1][2] The strategic incorporation of a carboxylic acid moiety onto this scaffold has historically amplified its therapeutic potential, enabling precise interactions with biological targets and leading to breakthroughs in various disease areas. This technical guide provides an in-depth exploration of the discovery and history of thiazole-based carboxylic acids. We will examine the foundational synthetic methodologies, trace the evolution of their therapeutic applications from anti-inflammatory agents to metabolic modulators, and detail the structure-activity relationships that have guided their development. This document serves as a comprehensive resource, blending historical context with practical, field-proven insights for professionals engaged in drug discovery.

Foundational Chemistry: The Hantzsch Synthesis and the Birth of a Scaffold

The journey of the thiazole scaffold began in 1887 with Arthur Hantzsch's discovery of a robust method for its creation.[3] The Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide.[3][4] This method proved to be high-yielding and straightforward, paving the way for extensive exploration of thiazole chemistry.[4] The fundamental mechanism, involving an initial S-nucleophilic attack followed by intramolecular cyclization and dehydration, established a reliable pathway to this versatile heterocycle.[5]

The aromatic nature of the thiazole ring, resulting from the delocalization of the sulfur atom's lone pair of electrons, renders it stable and amenable to further functionalization.[2][6] This electronic property, combined with its ability to act as both a hydrogen bond acceptor (via the nitrogen atom) and a weak donor (via the C-H bonds), underpins its frequent appearance in biologically active molecules.[7]

Early Therapeutic Significance: From Anti-inflammatories to Metabolic Modulators

While the thiazole ring is a component of natural products like Vitamin B1 (thiamine), its deliberate use as a pharmacophore in synthetic drugs took time to mature.[1] An early and prominent example of a thiazole-containing drug is the non-steroidal anti-inflammatory drug (NSAID) Meloxicam .[8][9] Although technically a benzothiazine carboxamide, its structure-activity relationship (SAR) studies provided critical insights for the field. For instance, SAR studies on the "oxicam" class revealed that substitution on the carboxamide nitrogen with a heteroaryl group, such as a thiazole, could dramatically increase anti-inflammatory activity compared to an aryl group substitution.[8]

The synthesis of Meloxicam is a multi-step process that culminates in the treatment of a methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide intermediate with 2-amino-5-methylthiazole.[10][11]

Table 1: Key Therapeutic Areas for Thiazole-Containing Drugs

Therapeutic AreaDrug Example(s)Mechanism of Action / TargetCitation(s)
Anti-inflammatory MeloxicamSelective COX-2 Inhibition[8]
Anticancer Dasatinib, DabrafenibKinase Inhibition[7][12]
Antidiabetic Pioglitazone (Thiazolidinedione)PPARγ Agonism[13]
Antihyperlipidemic PemafibrateSelective PPARα Modulation (SPPARMα)[14][15]
Antibacterial Cefixime, SulfathiazoleCell Wall Synthesis Inhibition, Folate Synthesis Inhibition[1][16]
Antiviral RitonavirHIV Protease Inhibition[1]

The major turning point for thiazole-based carboxylic acids came with the exploration of treatments for metabolic diseases. The discovery of thiazolidinediones (e.g., Pioglitazone) as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ) revolutionized type 2 diabetes therapy.[13] This success spurred intense investigation into related scaffolds that could modulate the family of PPAR nuclear receptors (PPARα, PPARγ, and PPARβ/δ), which are critical regulators of lipid and glucose metabolism.[17][18]

Researchers quickly established that a carboxylic acid moiety was a key pharmacophoric feature for potent PPAR agonism. This acidic group typically forms a crucial hydrogen bond network with polar amino acid residues (such as Serine, Tyrosine, and Histidine) in the ligand-binding domain of the receptor, anchoring the molecule for effective activation.[18]

Rational Design in Action: Pemafibrate, a Selective PPARα Modulator

The development of Pemafibrate (K-877) exemplifies the modern, rational design approach for thiazole-based carboxylic acids.[14] Traditional fibrates, used to treat hyperlipidemia, were full PPARα agonists but were associated with side effects like liver dysfunction and increased creatinine levels.[15] The goal was to create a Selective PPARα Modulator (SPPARMα) with a superior balance of efficacy and safety.[14][15]

Pemafibrate was designed to achieve high potency and selectivity for PPARα, resulting in significant reductions in serum triglycerides and increases in HDL-cholesterol with an improved safety profile, particularly concerning liver and kidney function.[14][15] Unlike older fibrates primarily excreted by the kidneys, Pemafibrate is metabolized in the liver and excreted into the bile, making it safer for patients with renal impairment.[14][15]

Signaling Pathway: PPARα Activation and Lipid Metabolism

The mechanism involves the ligand (Pemafibrate) binding to and activating the PPARα nuclear receptor. This receptor then forms a heterodimer with the Retinoid X Receptor (RXR), which binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event initiates the transcription of genes involved in fatty acid uptake and oxidation, leading to a reduction in circulating triglyceride levels.[17][18]

G cluster_0 cluster_1 ligand Pemafibrate (Thiazole-based Carboxylic Acid) receptor PPARα/RXR Heterodimer ligand->receptor Binds & Activates dna PPRE in Target Gene Promoter receptor->dna Binds to response Increased Transcription of Fatty Acid Oxidation Genes dna->response Initiates effect Lowered Serum Triglycerides response->effect Leads to

Caption: Mechanism of action for a Selective PPARα Modulator (SPPARMα).

Core Synthesis Workflow and Experimental Protocol

The synthesis of a thiazole-based carboxylic acid for drug discovery typically follows a convergent and reliable pathway, beginning with the foundational Hantzsch reaction.

Experimental Workflow: General Synthesis of a Thiazole-based Carboxylic Acid

G cluster_0 Starting Materials cluster_1 Core Ring Formation cluster_2 Final Deprotection A α-Haloketone (e.g., Ethyl bromopyruvate) C Hantzsch Thiazole Synthesis A->C B Thioamide Derivative B->C D Thiazole Ester Intermediate C->D E Base-mediated Ester Hydrolysis (e.g., LiOH, NaOH) D->E F Final Thiazole-based Carboxylic Acid E->F

Caption: A generalized synthetic workflow for thiazole-based carboxylic acids.

Protocol: Synthesis of a Generic 2-Substituted-Thiazole-4-Carboxylic Acid

This protocol describes a representative synthesis. Causality Note: The choice of an ester starting material (ethyl bromopyruvate) is deliberate, as the ester is generally unreactive under the conditions of the Hantzsch synthesis but can be easily hydrolyzed in a final, orthogonal step to reveal the desired carboxylic acid.

  • Step 1: Hantzsch Thiazole Synthesis (Formation of Ethyl 2-Substituted-Thiazole-4-Carboxylate)

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the desired thioamide (1.0 eq).

    • Dissolve the thioamide in a suitable solvent, such as absolute ethanol (approx. 0.5 M concentration).

    • Add ethyl bromopyruvate (1.05 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

    • Allow the reaction to cool to room temperature. The product may precipitate. If not, reduce the solvent volume in vacuo.

    • The crude thiazole ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

  • Step 2: Ester Hydrolysis (Formation of 2-Substituted-Thiazole-4-Carboxylic Acid)

    • Dissolve the purified thiazole ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

    • Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

    • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the ester starting material is fully consumed (typically 4-12 hours).

    • Once complete, carefully acidify the reaction mixture to a pH of ~2-3 using a strong acid (e.g., 1M HCl). Self-Validation Check: The desired carboxylic acid product is typically insoluble at low pH and will precipitate out of the aqueous solution.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the solid product under high vacuum to yield the final thiazole-based carboxylic acid. Purity can be assessed by NMR and LC-MS.

Conclusion and Future Outlook

The history of thiazole-based carboxylic acids is a compelling narrative of chemical ingenuity meeting biological necessity. From the fundamental Hantzsch synthesis to the highly rational design of selective nuclear receptor modulators, this structural class has repeatedly proven its value in drug discovery.[19] The scaffold's inherent "drug-like" properties and synthetic tractability ensure its continued relevance.[20] Future research will undoubtedly focus on attaching this versatile pharmacophore to novel side chains to address new biological targets in areas such as oncology, neurodegenerative disorders, and infectious diseases, further expanding the therapeutic legacy of this remarkable chemical entity.[21][22]

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
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  • Ishibashi, S., et al. (2021). Effects of Pemafibrate on Cholesterol Synthesis and Absorption: a Post-Hoc Subgroup Analysis of a Phase 2 Clinical Trial. PubMed.
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  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
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  • Li, T., et al. (2022). Improving the Solubility and Bioavailability of Pemafibrate via a New Polymorph Form II. ACS Omega.
  • Dibus, I., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
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Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[2][4][5] The compound 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid belongs to this promising class of molecules. A systematic in vitro evaluation is the foundational step in elucidating its biological activity, mechanism of action, potency, and selectivity, thereby guiding its potential therapeutic development.[6][7]

This document provides a comprehensive framework of in vitro assays to characterize the biological profile of this compound. The proposed workflow is designed to first identify broad biological effects and subsequently delve into more specific mechanisms of action.

Initial Compound Characterization: The Prerequisites for Reliable Data

Before initiating biological assays, it is crucial to establish the fundamental physicochemical properties of the test compound.

  • Purity Assessment: The purity of the compound should be determined using methods such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS). A purity of >95% is generally required for reliable biological data.

  • Solubility Determination: The solubility of the compound in aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) and common organic solvents (e.g., Dimethyl Sulfoxide - DMSO) should be quantified. This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.

  • Stability Analysis: The stability of the compound in the chosen solvent and under assay conditions (e.g., temperature, light exposure) should be assessed over time to ensure that the observed biological effects are due to the compound itself and not its degradation products.

Phase 1: Broad-Spectrum Biological Screening

The initial phase of testing involves a panel of assays designed to identify the primary biological activities of this compound.

Antiproliferative and Cytotoxicity Screening

Given that many thiazole derivatives exhibit anticancer properties, a primary screen for antiproliferative and cytotoxic effects across a panel of human cancer cell lines is a logical starting point.[5]

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, HCT116 - colorectal, A549 - lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium and treat the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
HCT116Colorectal Carcinoma25.8
A549Lung Carcinoma42.1
Antimicrobial Activity Screening

Thiazole derivatives have been reported to possess antibacterial and antifungal properties.[1] A basic screen for antimicrobial activity is therefore warranted.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • This compound

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Phase 2: Mechanistic and Target-Based Assays

If the primary screening reveals significant activity (e.g., potent antiproliferative effects), the next phase is to investigate the underlying mechanism of action.

Kinase Inhibition Assays

Many small molecule anticancer drugs function by inhibiting protein kinases. Given the structural similarities of the test compound to known kinase inhibitors, assessing its activity against a panel of kinases is a logical next step.

Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for measuring kinase activity in a high-throughput format.

Materials:

  • Purified kinases of interest (e.g., VEGFR-2, EGFR)[5]

  • Kinase-specific substrate

  • ATP

  • Lanthanide-labeled anti-phospho-substrate antibody

  • Acceptor-labeled molecule (e.g., streptavidin-allophycocyanin)

  • 384-well plates

  • TR-FRET compatible microplate reader

Procedure:

  • Assay Setup: Add the kinase, substrate, and serially diluted test compound to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add ATP to initiate the kinase reaction and incubate.

  • Detection: Add the detection reagents (antibody and acceptor) and incubate to allow for binding.

  • Signal Measurement: Measure the TR-FRET signal on a compatible plate reader.

Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no compound. IC50 values are determined from dose-response curves.

Table 2: Hypothetical Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
VEGFR-285
EGFR>10,000
SRC1,200
Cell Cycle Analysis

To understand the antiproliferative effects further, cell cycle analysis can determine if the compound induces arrest at a specific phase of the cell cycle.

Protocol 4: Flow Cytometry for Cell Cycle Analysis

This technique uses a fluorescent dye that binds to DNA to quantify the DNA content of cells, thereby revealing their distribution across the different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the cells and stain them with PI solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in a particular phase suggests cell cycle arrest.

Visualizing Experimental Workflows

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Elucidation A Compound Synthesis & QC B Antiproliferative Assay (MTT) A->B Broad Activity C Antimicrobial Assay (MIC) A->C Broad Activity D Kinase Inhibition Assay B->D If Active E Cell Cycle Analysis B->E If Active F Apoptosis Assay B->F If Active

Caption: High-level workflow for in vitro characterization.

Conclusion

The protocols outlined in this document provide a robust and systematic approach to characterizing the in vitro biological activities of this compound. By following this phased approach, researchers can efficiently identify promising therapeutic activities and elucidate the underlying mechanisms of action, thereby paving the way for further preclinical development.

References

  • Charles River Laboratories. In Vitro Assay Development Services. [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • National Institutes of Health (NIH). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

  • Visikol. The Importance of In Vitro Assays. [Link]

  • National Institutes of Health (NIH). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Journal of Drug Delivery and Therapeutics. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Semantic Scholar. Thiazole derivatives: prospectives and biological applications. [Link]

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Application Notes and Protocols: In Vivo Evaluation of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the in vivo investigation of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, a novel small molecule with potential therapeutic applications. The thiazole moiety is a versatile scaffold known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines detailed protocols for preclinical in vivo studies, encompassing experimental design, pharmacokinetic and pharmacodynamic assessments, and toxicological evaluation. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.

Introduction and Rationale

Thiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of several approved drugs.[3] The subject of these notes, this compound, combines the thiazole core with a fluorophenyl group, a substitution known to enhance metabolic stability and binding affinity in various biological targets. While specific in vivo data for this compound is not yet extensively published, its structural alerts suggest potential as a modulator of key cellular signaling pathways implicated in diseases such as cancer or inflammation. These protocols are designed to systematically evaluate its therapeutic potential in living organisms.

Proposed Mechanism of Action and Target Engagement

Based on the activities of structurally related thiazole carboxamides, a plausible mechanism of action for this compound is the inhibition of protein kinases, such as c-Met, which are critical in tumor cell proliferation and survival.[1] The proposed signaling pathway below illustrates this hypothetical mechanism.

Signaling_Pathway cluster_cell Cancer Cell HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-[(4-Fluorophenyl)methyl] -1,3-thiazole-4-carboxylic acid Compound->cMet Inhibits

Caption: Proposed mechanism of action via c-Met inhibition.

In Vivo Study Design and Workflow

A well-structured in vivo study is paramount for elucidating the therapeutic window and efficacy of a novel compound. The following workflow is recommended for the initial in vivo characterization of this compound.

Experimental_Workflow Start Start Animal_Model Animal Model Selection (e.g., Xenograft Mice) Start->Animal_Model Dosing Dose Formulation & Route of Administration Animal_Model->Dosing PK_Study Pharmacokinetic (PK) Study Dosing->PK_Study PD_Study Pharmacodynamic (PD) Study Dosing->PD_Study Efficacy_Study Efficacy Study (e.g., Tumor Growth Inhibition) Dosing->Efficacy_Study Data_Analysis Data Analysis & Interpretation PK_Study->Data_Analysis PD_Study->Data_Analysis Tox_Study Toxicology Assessment Efficacy_Study->Tox_Study Tox_Study->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo studies.

Animal Model Selection

The choice of animal model is contingent on the therapeutic area of interest. For oncology, immunodeficient mice (e.g., nude or SCID) bearing human tumor xenografts are standard. For instance, if targeting c-Met, a gastric cancer cell line like MKN-45, which is sensitive to c-Met inhibitors, would be appropriate.[1]

Compound Formulation and Administration

The carboxylic acid moiety suggests that the compound may have limited aqueous solubility. Therefore, formulation studies are crucial.

Protocol: Vehicle Screening and Formulation

  • Solubility Assessment: Determine the solubility in common vehicles (e.g., saline, PBS, DMSO, PEG400, Tween 80).

  • Vehicle Selection: Choose a vehicle that provides adequate solubility and is well-tolerated by the animals. A common starting point is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Route of Administration: Based on the compound's properties and intended clinical use, select an appropriate route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

Dosing Regimen

A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).

Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Groups: Use healthy mice (e.g., 3-5 per group).

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100 mg/kg).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The MTD is the highest dose that does not cause significant toxicity.

Pharmacokinetic (PK) Analysis

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Protocol: In Vivo Pharmacokinetic Study

  • Dosing: Administer a single dose of the compound to a cohort of animals (e.g., mice or rats).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., NONMEM) to calculate key parameters.[4]

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution

Pharmacodynamic (PD) and Efficacy Studies

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body.

Protocol: Xenograft Tumor Model Efficacy Study

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., A375 melanoma cells for general anticancer screening) into the flank of immunodeficient mice.[5]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into vehicle control and treatment groups.

  • Treatment: Administer the compound at various doses (below the MTD) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study.

  • PD Analysis: Collect tumors for biomarker analysis (e.g., Western blot for phosphorylated c-Met) to confirm target engagement.

Toxicological Assessment

A preliminary toxicological assessment is essential to identify potential safety concerns.

Protocol: Preliminary Toxicology Screen

  • Dosing: Administer the compound to healthy animals for an extended period (e.g., 14-28 days).

  • Clinical Observations: Monitor for signs of toxicity.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any tissue damage.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. By systematically assessing its pharmacokinetics, pharmacodynamics, efficacy, and safety profile, researchers can gain valuable insights into its therapeutic potential and make informed decisions for further drug development.

References

  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(33), 19473-19487. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11213-11224. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Abu-Qarn, M., et al. (2008). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Journal of Medicinal Chemistry, 51(18), 5721-5731. Retrieved from [Link]

  • Oiry, J., et al. (1996). Selective effect of 2-(polyhydroxyalkyl)-thiazolidine-4-carboxylic acids on nonprotein sulfhydryl groups in tumor bearing mice. General Pharmacology, 27(8), 1373-1376. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933. Retrieved from [Link]

  • Oeriu, S. (1983). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Journal of the American Geriatrics Society, 31(1), 48-52. Retrieved from [Link]

  • Bergeron, R. J., et al. (2006). (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity. Journal of Medicinal Chemistry, 49(9), 2772-2774. Retrieved from [Link]

  • Chance, M. R. A., et al. (1946). The pharmacology of basic esters of thiazole carboxylic acids. Journal of Pharmacology and Experimental Therapeutics, 87(3), 153-163. Retrieved from [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11213-11224. Retrieved from [Link]

  • Gwilt, P. R., et al. (1998). Pharmacokinetics of 2-oxothiazolidine-4-carboxylate, a cysteine prodrug, and cysteine. Journal of Clinical Pharmacology, 38(10), 945-950. Retrieved from [Link]

  • Kim, S. H., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 69(6), 1871-1878. Retrieved from [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3183. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved from [Link]

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analytical methods for 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Authors: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the analytical quantification of this compound, a compound of interest in pharmaceutical research and development. In the absence of a standardized pharmacopeial method, this application note details two robust, validated analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and purity assessment, and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein are designed to be self-validating, grounded in established principles of analytical chemistry and aligned with international regulatory standards.

Introduction and Analytical Strategy

This compound is a heterocyclic compound incorporating a thiazole carboxylic acid scaffold. Such scaffolds are prevalent in medicinal chemistry, valued for their diverse biological activities. Accurate and precise quantification is paramount for pharmacokinetic studies, formulation development, quality control, and stability testing.

The selection of an analytical method is contingent upon the specific requirements of the study, primarily the concentration range of the analyte and the complexity of the sample matrix.

  • HPLC-UV: This technique is the workhorse for quality control, offering robustness, simplicity, and cost-effectiveness for analyzing the active pharmaceutical ingredient (API) in bulk or in simple formulations.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as determining low concentrations in biological fluids (e.g., plasma, urine) or identifying trace-level impurities, LC-MS/MS is the gold standard.

This guide provides detailed protocols for both methods, followed by a framework for method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Method Selection Workflow

The choice between HPLC-UV and LC-MS/MS depends on the analytical objective. The following decision tree illustrates a logical approach to method selection.

start Define Analytical Goal matrix Sample Matrix? start->matrix concentration Expected Analyte Concentration? matrix->concentration Simple (e.g., Bulk Drug, Formulation) lcms Select LC-MS/MS Method (Protocol 4.0) matrix->lcms Complex (e.g., Plasma, Tissue) hplcuv Select HPLC-UV Method (Protocol 3.0) concentration->hplcuv High (e.g., > 1 µg/mL) concentration->lcms Low (e.g., < 1 µg/mL)

Caption: Method selection decision tree.

Protocol 1: Quantification by HPLC-UV

Principle and Applicability

This reversed-phase HPLC method separates this compound from potential impurities based on its polarity. The compound possesses a chromophore, allowing for sensitive detection using a UV detector. This protocol is ideal for assay and purity analysis of the drug substance and its formulated products.

Instrumentation and Materials
  • HPLC System: A quaternary or binary pump system with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic acid (reagent grade), Purified water (18.2 MΩ·cm).

  • Standard: Reference standard of this compound with known purity.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: The acidic modifier (formic acid) is crucial for protonating the carboxylic acid moiety, ensuring a consistent charge state and sharp, symmetrical peak shape.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards Preparation:

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. Use the diluent for all dilutions.

  • Sample Preparation (e.g., for a formulated tablet):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 15 minutes, and then shake for 30 minutes on a mechanical shaker.

    • Dilute to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN
Gradient0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection WavelengthSet based on UV scan (e.g., 265 nm)
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve. The R² value should be >0.995.

    • Quantify the analyte in the sample preparations using the regression equation from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

Principle and Applicability

This method offers superior sensitivity and selectivity by coupling liquid chromatography with tandem mass spectrometry. It is the preferred method for bioanalysis (e.g., determining drug levels in plasma) where the analyte is present at very low concentrations and the matrix is complex. The method relies on specific fragmentation patterns of the parent ion to provide unambiguous identification and quantification.

Instrumentation and Materials
  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reagents: As in Protocol 3.0, but using LC-MS grade solvents and additives.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound with close chromatographic behavior.

Step-by-Step Protocol
  • Tuning and MRM Optimization:

    • Infuse a standard solution of the analyte (~100 ng/mL) directly into the mass spectrometer to determine the optimal ESI conditions (e.g., capillary voltage, source temperature).

    • Identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Perform a product ion scan to identify the most stable and abundant fragment ions.

    • Optimize the collision energy for the selected Multiple Reaction Monitoring (MRM) transitions. A minimum of two transitions (one for quantification, one for confirmation) is recommended.

  • Mobile Phase and Chromatographic Conditions:

    • Use similar mobile phases as in the HPLC-UV method, but with LC-MS grade reagents.

    • A faster gradient and a lower flow rate are typically used with a UPLC system.

ParameterCondition
ColumnUPLC C18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN
Gradient0-3 min: 10-90% B; 3-3.5 min: 90% B; 3.5-4 min: 90-10% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
  • Sample Preparation (Protein Precipitation for Plasma):

    • To 50 µL of plasma sample, add 10 µL of the Internal Standard working solution.

    • Add 150 µL of cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an HPLC vial for injection.

    • Scientist's Note: Protein precipitation is a rapid and effective way to clean up biological samples for LC-MS/MS analysis. The use of an internal standard is critical to correct for variations in sample recovery and matrix effects.

  • Data Analysis:

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Use a weighted (e.g., 1/x²) linear regression.

    • Quantify the analyte in the samples using this calibration curve.

Method Validation Framework

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to established guidelines, such as the ICH Q2(R1) document.

Validation ICH Q2(R1) Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantification Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for an analytical method intended for pharmaceutical quality control.

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis (for HPLC-UV), no interfering peaks at the analyte retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery studies at multiple levels.Mean recovery of 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate) are varied slightly.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the reliable quantification of this compound. The HPLC-UV method is well-suited for routine quality control applications, while the LC-MS/MS method provides the enhanced sensitivity and selectivity required for bioanalytical studies. Adherence to the outlined validation framework is essential to ensure that the chosen method is fit-for-purpose and generates data of the highest integrity.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

Application Notes and Protocols: Dissolving 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenge

2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a molecule of interest for researchers in drug discovery and cellular biology. A common hurdle in utilizing such small molecules in in vitro studies is their often limited aqueous solubility. The carboxylic acid moiety on this compound can ionize at physiological pH, which poses a challenge for its efficient passage across the lipophilic cell membrane[1][2]. This application note provides a detailed, field-proven protocol for the effective dissolution and application of this compound in cell culture experiments, ensuring compound stability and minimizing solvent-induced artifacts.

The structural components of this molecule, including the fluorophenyl and thiazole rings, contribute to its hydrophobic nature. Consequently, direct dissolution in aqueous cell culture media is often impractical and can lead to precipitation, resulting in inaccurate and non-reproducible experimental outcomes. The "like dissolves like" principle of solubility guides our solvent selection towards an organic solvent that can effectively solvate the compound before its introduction into the aqueous environment of the cell culture medium.

Solvent Selection: A Rationale-Driven Approach

For cell-based assays, the ideal solvent should possess strong solubilizing power for the compound of interest while exhibiting minimal toxicity to the cultured cells. Dimethyl sulfoxide (DMSO) is a widely adopted solvent in cell culture for water-insoluble compounds due to its excellent solubilizing capabilities for a broad range of molecules and its amphiphilic nature.[3][4]

However, it is crucial to acknowledge that DMSO is not entirely inert and can exert cytotoxic effects on cells, typically at concentrations above 0.5% (v/v)[5][6]. Therefore, a critical aspect of this protocol is to utilize a high-concentration stock solution of the compound in DMSO, allowing for a significant dilution into the final cell culture medium. This ensures that the final DMSO concentration remains well below the cytotoxic threshold for most cell lines.[5]

Visualizing the Workflow: From Powder to Working Solution

The following diagram illustrates the recommended workflow for preparing this compound for cell culture experiments.

G cluster_0 Preparation of High-Concentration Stock Solution cluster_1 Preparation of Working Solution cluster_2 Experimental Controls A Weigh Compound Accurately B Dissolve in Anhydrous DMSO A->B Add to sterile tube C Vortex/Sonicate to Ensure Complete Dissolution B->C D Aliquot into Single-Use Vials C->D E Store at -20°C or -80°C D->E F Thaw a Single Aliquot of Stock Solution G Perform Serial Dilutions in DMSO (if needed) F->G For dose-response studies H Dilute into Pre-warmed Cell Culture Medium G->H I Mix Gently and Add to Cells H->I J Vehicle Control (Medium + same final DMSO concentration) K Untreated Control (Medium only)

Caption: Workflow for preparing this compound.

Detailed Protocol for Solubilization and Use

This protocol is designed to ensure the accurate and reproducible preparation of this compound for cell culture applications. Adherence to sterile techniques is paramount throughout the procedure to prevent contamination.

Materials
  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Cell culture medium appropriate for your cell line

  • Sterile work environment (e.g., biosafety cabinet)

Step-by-Step Methodology

Part 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the Required Mass: Determine the mass of this compound needed to prepare a 10 mM stock solution. The molecular weight of the compound is required for this calculation.

  • Weighing the Compound: In a sterile environment, accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For example, to prepare a 10 mM stock solution from a compound with a molecular weight of 253.28 g/mol , you would dissolve 2.53 mg in 1 mL of DMSO.

  • Ensuring Complete Solubilization: Vortex the tube vigorously for 1-2 minutes.[7] Visually inspect the solution to ensure that all solid material has dissolved. If precipitation is observed, gentle warming in a 37°C water bath or sonication for a few minutes can aid dissolution.[5][7]

  • Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[5] Store the aliquots at -20°C or -80°C for long-term stability.[6]

Part 2: Preparation of the Working Solution in Cell Culture Medium

  • Thawing the Stock Solution: When ready to treat your cells, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution into Medium: It is critical to dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration.[8] For example, to obtain a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[5]

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Immediate Use: Add the freshly prepared working solution to your cell cultures immediately to prevent precipitation of the compound.

Experimental Controls: The Key to Valid Data

To ensure that any observed cellular effects are due to the compound and not the solvent, it is essential to include proper controls in your experiments:

  • Vehicle Control: Treat a set of cells with the same volume of cell culture medium containing the final concentration of DMSO used in your experimental conditions (e.g., 0.1% DMSO). This accounts for any effects of the solvent on cell viability and function.[5]

  • Untreated Control: A set of cells that receives only fresh cell culture medium.

Quantitative Data Summary

ParameterRecommended ValueRationale
Stock Solution Solvent Anhydrous DMSOExcellent solubilizing power for hydrophobic compounds.[3][4]
Stock Solution Concentration 10 mM (or higher)Allows for significant dilution to minimize final DMSO concentration.
Final DMSO Concentration ≤ 0.5% (v/v)Minimizes solvent-induced cytotoxicity.[5][6]
Stock Solution Storage -20°C or -80°CEnsures long-term stability of the compound.[6]

Conclusion and Best Practices

The protocol outlined in this application note provides a robust and reliable method for dissolving and utilizing this compound in cell culture experiments. By understanding the physicochemical properties of the compound and the potential impact of solvents on cellular systems, researchers can generate accurate and reproducible data.

Key Best Practices:

  • Always use high-quality, anhydrous DMSO. Water content can affect the solubility of some compounds.

  • Perform serial dilutions of the stock solution in DMSO, not in aqueous solutions, if a range of concentrations is needed for a dose-response study.[8]

  • Always include a vehicle control in your experiments to account for any solvent effects.[5]

  • Visually inspect your working solutions for any signs of precipitation before adding them to your cells.

By following these guidelines, researchers can confidently incorporate this compound into their cell-based assays and advance their scientific investigations.

References

  • Hollinger, K., et al. (2019). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 14(3), e0213551. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Todorova, T., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 27(15), 4983. [Link]

  • Li, Y., et al. (2018). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Journal of Toxicology, 2018, 6591687. [Link]

  • Forman, S., et al. (1999). The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. Toxicology in Vitro, 13(4-5), 789-793. [Link]

  • Ates, G., et al. (2020). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Biochemical and Molecular Toxicology, 34(11), e22579. [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • ResearchGate. (2013). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. Retrieved from [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Retrieved from [Link]

  • PubMed. (2025). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link]

  • National Institutes of Health. (2025). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound, 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, referred to herein as Compound F-Thiazole. As the specific biological target of Compound F-Thiazole is currently under investigation, this guide presents a robust and adaptable framework for screening its activity against a hypothetical protein kinase, "Kinase-X," a common target in drug discovery. The protocols detailed within are designed to be readily adaptable to other enzyme classes and target families. This guide covers the entire HTS workflow, from initial primary screening to hit confirmation and downstream secondary assays, ensuring scientific rigor and data integrity.

Introduction to Compound F-Thiazole and the Screening Strategy

Compound F-Thiazole, with its thiazole carboxylic acid core, belongs to a class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The fluorophenyl moiety can enhance metabolic stability and binding affinity. Given these structural features, a protein kinase is a plausible and high-value target for initial screening efforts.

This application note outlines a target-based screening approach.[3] We will employ a multi-tiered screening cascade to identify and validate potential inhibitory effects of Compound F-Thiazole on Kinase-X. The proposed workflow is designed to maximize efficiency and minimize false positives.[4]

Screening Cascade Overview

The screening process is structured as a funnel, starting with a broad primary screen and progressing to more specific and complex assays for hit validation and characterization.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary & Lead Optimization Primary_Screen Primary HTS Assay (e.g., Fluorescence Polarization) Hit_Confirmation Hit Confirmation Assay (e.g., AlphaLISA) Primary_Screen->Hit_Confirmation Active Compounds Dose_Response Dose-Response (IC50) Determination Hit_Confirmation->Dose_Response Cytotoxicity_Assay Cytotoxicity Counter-Screen (e.g., CellTiter-Glo) Dose_Response->Cytotoxicity_Assay Secondary_Assays Secondary Assays (e.g., Cell-Based Target Engagement) Cytotoxicity_Assay->Secondary_Assays Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies

Caption: High-Throughput Screening (HTS) Workflow.

Primary High-Throughput Screening: Fluorescence Polarization (FP) Assay

Principle: Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5][6][7] In our hypothetical kinase assay, a fluorescently labeled tracer peptide (a substrate for Kinase-X) will be used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger Kinase-X, its rotation slows, leading to an increase in fluorescence polarization. An inhibitor like Compound F-Thiazole would compete with the tracer for binding to Kinase-X, resulting in a decrease in the FP signal.

Protocol 2.1: FP-Based Kinase-X Inhibition Assay

Materials:

  • Kinase-X (recombinant protein)

  • Fluorescently labeled tracer peptide

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Compound F-Thiazole (in 100% DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader with FP capabilities

Procedure:

  • Compound Plating:

    • Prepare a stock solution of Compound F-Thiazole in 100% DMSO.

    • Using an automated liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well plate. For a 10 µM final concentration in a 10 µL assay volume, the stock concentration should be 2 mM.

    • Include positive controls (a known Kinase-X inhibitor) and negative controls (DMSO only).

  • Reagent Preparation and Dispensing:

    • Prepare a 2X Kinase-X solution in assay buffer. The optimal concentration should be predetermined through titration experiments.

    • Prepare a 2X fluorescent tracer solution in assay buffer. The concentration should be optimized to give a good signal-to-noise ratio.[8]

    • Dispense 5 µL of the 2X Kinase-X solution to all wells except those for the "no enzyme" control.

    • Dispense 5 µL of assay buffer to the "no enzyme" control wells.

  • Incubation:

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Tracer Addition and Final Incubation:

    • Dispense 5 µL of the 2X tracer solution to all wells.

    • Centrifuge the plates again.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on a plate reader equipped with appropriate filters for the chosen fluorophore, measuring fluorescence polarization (in millipolarization units, mP).

Data Analysis and Interpretation:

The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screen. A Z' > 0.5 is considered excellent for HTS.[3][9]

  • Z' Calculation:

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|

    • Where σ is the standard deviation and µ is the mean of the positive and negative controls.

Hits are typically identified as compounds that cause a statistically significant decrease in the FP signal compared to the negative controls (e.g., >3 standard deviations from the mean of the DMSO wells).

Hit Confirmation and Triage

Orthogonal Assay: AlphaLISA

Principle: To eliminate false positives arising from assay-specific interference, a secondary, orthogonal assay is crucial. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that relies on the proximity of donor and acceptor beads.[10][11][12][13] For our Kinase-X assay, a biotinylated substrate peptide and an antibody specific for the phosphorylated form of the substrate are used. Streptavidin-coated donor beads bind the biotinylated peptide, and acceptor beads conjugated to a secondary antibody bind the primary phospho-specific antibody. When the substrate is phosphorylated by Kinase-X, the beads are brought into proximity, generating a luminescent signal. An inhibitor will prevent phosphorylation, leading to a decrease in signal.

Protocol 3.1.1: AlphaLISA-Based Kinase-X Inhibition Assay

Materials:

  • Kinase-X

  • Biotinylated substrate peptide

  • ATP

  • Phospho-specific antibody

  • AlphaLISA acceptor beads (e.g., anti-rabbit IgG)

  • Streptavidin-coated AlphaLISA donor beads

  • AlphaLISA buffer

  • 384-well, white microplates

Procedure:

  • Compound Plating: As described in Protocol 2.1.

  • Kinase Reaction:

    • Prepare a 2X solution of Kinase-X and biotinylated substrate peptide in kinase reaction buffer.

    • Dispense 5 µL of this solution into the wells.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 5 µL of the ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a stop/detection mix containing the phospho-specific antibody and the AlphaLISA acceptor beads in AlphaLISA buffer.

    • Add 5 µL of this mix to each well.

    • Incubate for 60 minutes at room temperature.

    • Prepare a solution of streptavidin-coated donor beads in AlphaLISA buffer.

    • Add 5 µL of the donor bead solution to each well in subdued light.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plates on an AlphaLISA-compatible plate reader.

Dose-Response and IC₅₀ Determination

Confirmed hits should be tested in a dose-response format to determine their potency (IC₅₀ value). This involves a serial dilution of the compound, typically over 8-10 concentrations. The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC₅₀.

Cytotoxicity Counter-Screen: CellTiter-Glo®

Principle: It is essential to determine if the observed inhibition is due to specific interaction with the target or a result of general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[14][15][16] A decrease in luminescence indicates a reduction in cell viability.

Protocol 3.3.1: CellTiter-Glo® Viability Assay

Materials:

  • A relevant cell line (e.g., a cancer cell line overexpressing Kinase-X)

  • Cell culture medium

  • CellTiter-Glo® Reagent

  • 384-well, white, clear-bottom microplates

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of Compound F-Thiazole to the cells.

  • Incubation: Incubate for a period relevant to the expected mechanism of action (e.g., 24-72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Secondary Assays and Lead Optimization

Confirmed, non-cytotoxic hits should be further characterized in more physiologically relevant assays.

Cell-Based Target Engagement

A cell-based assay that measures the downstream effects of Kinase-X inhibition can provide evidence of target engagement in a cellular context. For example, if Kinase-X phosphorylates a transcription factor, a reporter gene assay could be employed.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor KinaseX Kinase-X Receptor->KinaseX activates Substrate Substrate (e.g., Transcription Factor) KinaseX->Substrate phosphorylates Nucleus Nucleus Substrate->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates F_Thiazole Compound F-Thiazole F_Thiazole->KinaseX inhibits

Caption: Hypothetical Kinase-X Signaling Pathway.

Structure-Activity Relationship (SAR) Studies

Initial hits from the HTS campaign serve as the starting point for medicinal chemistry efforts to synthesize analogs and establish a structure-activity relationship (SAR). This iterative process aims to improve potency, selectivity, and drug-like properties.[9]

Data Management and Interpretation

A robust data management system is essential for HTS. All data, including raw reads, normalized values, and calculated parameters (e.g., Z', IC₅₀), should be stored in a centralized database. Hits should be prioritized based on a multi-parameter analysis, considering potency, selectivity, cytotoxicity, and preliminary SAR data.

Conclusion

The framework presented here provides a comprehensive and scientifically rigorous approach to the high-throughput screening of this compound. By employing a multi-tiered screening cascade with orthogonal assays and appropriate counter-screens, researchers can confidently identify and validate hits for further development in the drug discovery pipeline. While this guide uses a hypothetical protein kinase as a target, the principles and protocols can be readily adapted to a wide range of biological targets.

References

  • An, W. F., & Tolliday, N. (2010). Introduction: Cell-based assays for high-throughput screening. Methods in Molecular Biology, 665, 1-12.
  • Eglen, R. M., & Reisine, T. (2011). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 5, 2–10.
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening. Expert opinion on drug discovery, 6(1), 17–32.
  • Ullman, E. F., Kirakossian, H., Singh, S., Wu, Z. P., Irvin, B. R., Pease, J. S., ... & Singh, R. (1994). Luminescent oxygen channeling immunoassay: measurement of particle binding kinetics by chemiluminescence. Proceedings of the National Academy of Sciences, 91(12), 5426–5430.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188–195.
  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580–588.
  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of immunological methods, 160(1), 81–88.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Entzeroth, M., & Flotow, H. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. European Pharmaceutical Review, 16(2), 52-57.
  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Singh, S., & Harris, S. F. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug discovery today, 25(10), 1807–1821.
  • Life Science Global. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Pharmaceutical Research, 1(1), 1-10.
  • Sportsman, J. R., & Dai, J. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 125–132.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (Eds.). (2012). Assay Guidance Manual.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3567.
  • Royal Society of Chemistry. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1736-1750.

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Application Notes and Protocols for 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid. This document offers insights into the compound's potential mechanisms of action and provides detailed protocols for its investigation in various therapeutic areas, drawing upon the established biological activities of structurally related thiazole derivatives.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antiviral properties.[2][3] The versatility of the thiazole nucleus allows for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to achieve desired therapeutic effects. The subject of these notes, this compound, incorporates several key structural features that suggest significant potential in drug discovery: the proven thiazole core, a fluorophenyl group known to enhance metabolic stability and binding interactions, and a carboxylic acid moiety that can participate in key hydrogen bonding interactions with biological targets.

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally similar compounds, we hypothesize that this compound may exhibit therapeutic potential in the following areas:

Oncology: As a Novel Cytotoxic Agent

Derivatives of 2-arylthiazolidine-4-carboxylic acid have been identified as a new class of cytotoxic agents, particularly for prostate cancer.[4] The mechanism of action for these related compounds involves the induction of apoptosis. The fluorophenyl moiety in our compound of interest may enhance its cytotoxic potential.

Experimental Protocols

The following sections provide detailed protocols for investigating the hypothesized therapeutic applications of this compound.

Protocol 1: Evaluation of In Vitro Cytotoxicity against Cancer Cell Lines

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
PC-3Hypothetical ValueHypothetical Value
MCF-7Hypothetical ValueHypothetical Value
A549Hypothetical ValueHypothetical Value
Protocol 2: Investigation of Antidiabetic Activity in a Streptozotocin-Induced Diabetic Rat Model

This protocol outlines an in vivo study to evaluate the potential of this compound to ameliorate hyperglycemia and improve insulin sensitivity in a well-established animal model of type 2 diabetes.[5]

Objective: To assess the effects of the compound on blood glucose levels, insulin sensitivity, and lipid profiles in streptozotocin (STZ)-induced diabetic rats.

Materials:

  • Male Wistar rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Metformin (positive control)

  • Glucometer and test strips

  • ELISA kits for insulin, inflammatory markers (e.g., TNF-α, IL-6), and oxidative stress markers (e.g., SOD, CAT, MDA)

  • Kits for measuring lipid profiles (total cholesterol, triglycerides, HDL, LDL)

Procedure:

  • Induction of Diabetes:

    • Induce type 2 diabetes in neonatal rats by a single intraperitoneal injection of STZ (100 mg/kg) dissolved in citrate buffer.

    • Monitor blood glucose levels to confirm the diabetic state (glucose levels > 250 mg/dL).

  • Animal Grouping and Treatment:

    • Divide the diabetic rats into the following groups (n=6 per group):

      • Diabetic Control (vehicle)

      • Test Compound (e.g., 25 mg/kg, orally)

      • Test Compound (e.g., 50 mg/kg, orally)

      • Positive Control (Metformin, e.g., 50 mg/kg, orally)

    • Include a non-diabetic normal control group.

    • Administer the treatments daily for 4 weeks.

  • Monitoring and Sample Collection:

    • Monitor body weight and fasting blood glucose levels weekly.

    • At the end of the treatment period, collect blood samples for the analysis of insulin, lipid profiles, inflammatory cytokines, and oxidative stress markers.

    • Collect liver and kidney tissues for histopathological examination and to measure markers of organ damage (e.g., ALT, AST, BUN, creatinine).

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Compare the results from the treatment groups with the diabetic control group.

Data Presentation:

ParameterNormal ControlDiabetic ControlTest Compound (25 mg/kg)Test Compound (50 mg/kg)Metformin (50 mg/kg)
Fasting Blood Glucose (mg/dL)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Serum Insulin (µU/mL)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Total Cholesterol (mg/dL)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Triglycerides (mg/dL)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
TNF-α (pg/mL)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
MDA (nmol/mg protein)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Visualizing Experimental Workflows and Potential Mechanisms

To aid in the conceptualization of the experimental design and potential biological effects, the following diagrams are provided.

experimental_workflow cluster_screening In Vitro Screening cluster_invivo In Vivo Validation cluster_moa Mechanism of Action Studies invitro_start 2-[(4-Fluorophenyl)methyl]- 1,3-thiazole-4-carboxylic acid cytotoxicity MTT Assay (Cancer Cell Lines) invitro_start->cytotoxicity antimicrobial MIC/MBC Assays (Bacterial/Fungal Strains) invitro_start->antimicrobial antiviral Plaque Reduction Assay (e.g., Influenza) invitro_start->antiviral invivo_model Disease Model (e.g., STZ-induced diabetic rats) cytotoxicity->invivo_model Promising Cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Neuraminidase, MBL) antiviral->enzyme_inhibition Identified Antiviral Activity treatment Compound Administration invivo_model->treatment endpoints Efficacy & Safety (Biochemical & Histological Analysis) treatment->endpoints western_blot Western Blot (Apoptotic/Inflammatory Proteins) endpoints->western_blot gene_expression RT-qPCR (Target Gene Expression)

Caption: General workflow for the preclinical evaluation of the compound.

signaling_pathway cluster_pathway Hypothesized Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Compound 2-[(4-Fluorophenyl)methyl]- 1,3-thiazole-4-carboxylic acid Compound->NFkB inhibits

Caption: Hypothesized mechanism of anti-inflammatory action.

Conclusion and Future Directions

The structural features of this compound make it a compelling candidate for investigation in multiple therapeutic areas. The protocols outlined in these application notes provide a robust framework for its initial preclinical evaluation. Positive results from these studies would warrant further investigation into its mechanism of action, pharmacokinetic properties, and safety profile, paving the way for its potential development as a novel therapeutic agent.

References

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Chen, P., Horton, L. B., Mikulskia, R. L., Deng, L., Sundriyal, S., Palzkilla, T., & Song, Y. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229–6232. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Retrieved from [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • PubMed. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved from [Link]

  • PubMed. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of Thiazole Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing thiazole derivatives in animal models. This document emphasizes a logic-driven approach to protocol development, ensuring scientific integrity and the generation of robust, reproducible data.

Introduction: The Therapeutic Potential of Thiazole Derivatives

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a critical scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The versatility of the thiazole ring allows for structural modifications to optimize bioavailability, selectivity, and efficacy while minimizing toxicity.[3] This guide outlines the essential steps and considerations for advancing promising thiazole derivatives from in vitro validation to in vivo preclinical testing in animal models.

Part 1: Foundational Principles of Preclinical Experimental Design

A well-designed animal study is paramount for the successful translation of preclinical findings to clinical applications. Adherence to established guidelines is crucial for ensuring the ethical use of animals and the scientific validity of the research.

Ethical Considerations and the 3Rs

All animal research must be conducted in accordance with the principles of the 3Rs: Replacement, Reduction, and Refinement.[4][5] This involves using non-animal methods where possible, minimizing the number of animals used, and refining procedures to minimize pain and distress.[4]

Adherence to Reporting Guidelines

To ensure transparency and reproducibility, it is highly recommended to follow the PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence) guidelines during the planning phase and the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines when reporting study findings.[6]

Part 2: Pre-formulation and Route of Administration

The physicochemical properties of the thiazole derivative will dictate its formulation and the most appropriate route of administration.

Formulation Development

The test compound must be formulated in a vehicle that is safe for the chosen animal model and administration route. Considerations include:

  • Solubility: The solubility of the thiazole derivative in various pharmaceutically acceptable vehicles should be determined.

  • Stability: The stability of the compound in the chosen vehicle under storage and experimental conditions must be confirmed.

  • Sterility: For parenteral routes, the formulation must be sterile and isotonic.[7]

Selection of Administration Route

The choice of administration route depends on the intended therapeutic application, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[7] Common routes in rodent models include:

  • Oral (PO): Mimics the most common route of drug administration in humans.[8][9] Often administered via oral gavage.

  • Intraperitoneal (IP): Allows for rapid absorption and is suitable for compounds that may be irritating when administered by other routes.[8][10]

  • Intravenous (IV): Provides immediate and complete systemic circulation.[8][10]

  • Subcutaneous (SC): Involves injection into the tissue layer between the skin and muscle.[8][10]

  • Intramuscular (IM): Involves injection directly into a muscle.[8]

  • Topical: Application directly to the skin for localized effects.[9][11]

Table 1: Common Administration Routes and Recommended Volumes in Mice

RouteVolumeNeedle Size
Intravenous (IV)< 0.2 mL27-30 gauge
Intraperitoneal (IP)< 2-3 mL25-27 gauge
Subcutaneous (SC)< 1-2 mL25-27 gauge
Intramuscular (IM)< 0.05 mL28-30 gauge
Oral (PO)< 1-2 mL20-22 gauge gavage needle

Data adapted from Boston University IACUC guidelines and other sources.[7][10]

Part 3: In Vivo Efficacy Studies

The design of in vivo efficacy studies is contingent on the therapeutic indication of the thiazole derivative.

Selection of Animal Models

The choice of animal model is critical and should accurately reflect the human disease state being studied.[12][13]

  • Inflammation Models:

    • Carrageenan-Induced Paw Edema: A widely used model for acute inflammation.[14][15]

    • Collagen-Induced Arthritis (CIA) in mice or rats: A model for rheumatoid arthritis.[16]

    • Dextran Sodium Sulfate (DSS)-Induced Colitis: A model for inflammatory bowel disease.[16]

  • Cancer Models:

    • Cell Line-Derived Xenograft (CDX) Models: Involve the implantation of human cancer cell lines into immunodeficient mice.[17]

    • Patient-Derived Xenograft (PDX) Models: Involve the implantation of tumor tissue from patients into immunodeficient mice, which better preserves the tumor microenvironment.[17]

    • Genetically Engineered Mouse Models (GEMMs): Mice with genetic modifications that predispose them to developing specific types of cancer.[17]

Experimental Workflow for Efficacy Studies

G cluster_0 Pre-Study Phase cluster_1 Study Phase cluster_2 Post-Study Phase Ethical Approval Ethical Approval Animal Acclimatization Animal Acclimatization Ethical Approval->Animal Acclimatization Randomization & Grouping Randomization & Grouping Animal Acclimatization->Randomization & Grouping Disease Induction Disease Induction Randomization & Grouping->Disease Induction Treatment Administration Treatment Administration Disease Induction->Treatment Administration Monitoring & Data Collection Monitoring & Data Collection Treatment Administration->Monitoring & Data Collection Endpoint & Sample Collection Endpoint & Sample Collection Monitoring & Data Collection->Endpoint & Sample Collection Data Analysis Data Analysis Endpoint & Sample Collection->Data Analysis Reporting Reporting Data Analysis->Reporting

Caption: Workflow for a typical in vivo efficacy study.

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (e.g., Indomethacin)

    • Thiazole Derivative (multiple dose levels)

  • Treatment: The thiazole derivative or control is administered (e.g., orally) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group.

Part 4: Pharmacokinetic (PK) and Toxicological (Tox) Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of the thiazole derivative is crucial for its development.[18][19]

Pharmacokinetic Studies

PK studies aim to characterize the disposition of the thiazole derivative in the animal model.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation
Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Preparation: Cannulated mice are used for serial blood sampling.

  • Dosing: The thiazole derivative is administered via the intended clinical route (e.g., oral) and intravenously to a separate group to determine bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Plasma concentrations of the thiazole derivative are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: PK parameters are calculated using appropriate software.

Toxicology Studies

Toxicology studies are performed to identify potential adverse effects and to determine a safe dose range.

  • Acute Toxicity: A single high dose is administered to determine the immediate effects.

  • Sub-chronic and Chronic Toxicity: The compound is administered daily for an extended period (e.g., 28 or 90 days) to evaluate long-term effects.

Endpoints in Toxicology Studies:

  • Clinical observations (e.g., changes in behavior, body weight)

  • Hematology and clinical chemistry

  • Gross necropsy

  • Histopathological examination of major organs.[12][20][21]

Part 5: Data Analysis and Interpretation

Statistical Considerations
  • Sample Size Calculation: The number of animals per group should be justified based on power calculations to ensure the study can detect a meaningful effect.[22]

  • Randomization and Blinding: These are crucial for minimizing bias.[4][25]

  • Statistical Tests: The choice of statistical test depends on the experimental design and the type of data collected (e.g., t-test, ANOVA).[22][26]

Data Visualization

G Experimental Data Experimental Data Statistical Analysis Statistical Analysis Experimental Data->Statistical Analysis p < 0.05 Interpretation Interpretation Statistical Analysis->Interpretation Significant Effect Conclusion Conclusion Interpretation->Conclusion

Conclusion

The preclinical evaluation of thiazole derivatives in animal models is a complex but essential process in drug discovery and development. A well-designed experimental plan, incorporating ethical considerations, appropriate animal models, and robust methodologies, is critical for generating high-quality data. These application notes provide a framework to guide researchers in this endeavor, ultimately facilitating the translation of promising thiazole-based compounds into novel therapeutics.

References

  • Study of different routes of drugs administration in mice & rats - RJPTSimLab. (n.d.).
  • Routes of drug administration Dr.NITIN. (n.d.). Slideshare.
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  • Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. (2025, August 6). ResearchGate.
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  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2025, August 7). ResearchGate.
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Sources

Application Notes and Protocols for Measuring the Bioactivity of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of Thiazole Scaffolds in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2] Consequently, thiazole derivatives have been successfully developed into a range of FDA-approved drugs with diverse therapeutic applications, including anticancer agents like Dasatinib, antiretrovirals such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[1][3] The broad spectrum of reported biological activities for thiazole-containing compounds—spanning anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic effects—underscores the importance of robust and reliable methods for assessing their bioactivity.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and implementing a strategic series of assays to characterize the bioactivity of novel thiazole compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is part of a self-validating system for generating high-quality, reproducible data.

A Hierarchical Approach to Bioactivity Screening

A logical, tiered approach is essential for efficiently screening novel compounds and elucidating their mechanism of action. This strategy begins with broad, high-throughput assays to identify general bioactivity and progresses to more specific, target-oriented assays to understand the compound's mode of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Insight cluster_2 Tier 3: In-depth Characterization Primary_Screening High-Throughput Cytotoxicity Screening (e.g., MTT, PrestoBlue) Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Primary_Screening->Biochemical_Assays Active Compounds Cell_Based_Assays Cell-Based Functional Assays (e.g., Reporter Gene, Cytokine Quantification) Primary_Screening->Cell_Based_Assays Active Compounds Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Biochemical_Assays->Pathway_Analysis Confirmed Hits Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity, Annexin V) Cell_Based_Assays->Apoptosis_Assay Confirmed Hits

Caption: A tiered approach to screening novel thiazole compounds.

Tier 1: Primary Screening - Assessing General Cytotoxicity

The initial step in evaluating a library of novel thiazole compounds is to assess their general effect on cell viability and proliferation. This is typically accomplished using high-throughput, colorimetric, or fluorometric assays that are rapid, cost-effective, and reproducible.[6][7]

Principle of Tetrazolium-Based Cell Viability Assays

Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and PrestoBlue® assays are foundational for initial cytotoxicity screening.[8] Their core principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (e.g., the yellow MTT) to a colored formazan product (purple for MTT) or a fluorescent compound (resorufin for PrestoBlue®'s resazurin base).[8][9] The intensity of the color or fluorescence is directly proportional to the number of viable, metabolically active cells.

Protocol 1: MTT Assay for Cell Viability

This protocol provides a robust method for determining the concentration at which a thiazole compound inhibits cell growth by 50% (IC50).[10][11][12]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel thiazole compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control) * 100

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.[13]

Trustworthiness Check: It is crucial to include a compound blank (compound in medium without cells) to ensure the thiazole derivative does not directly reduce the MTT reagent, which would lead to a false-positive result.[8]

Parameter Recommendation Rationale
Cell Seeding Density5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Concentration RangeLogarithmic dilutions (e.g., 0.1 to 100 µM)To accurately determine the IC50 value.
Incubation Time24, 48, 72 hoursTo assess time-dependent effects of the compound.
MTT Incubation2-4 hoursOptimal time for formazan crystal formation without causing cytotoxicity from the reagent itself.

Tier 2: Delving into the Mechanism of Action

Once cytotoxic compounds are identified, the next logical step is to investigate their potential mechanism of action. Thiazole derivatives are known to act through various mechanisms, including the inhibition of specific enzymes or the modulation of signaling pathways.[14][15]

Biochemical Assays: Probing for Enzyme Inhibition

Many drugs exert their effects by inhibiting enzymes.[16] If the novel thiazole compound is designed to target a specific enzyme (e.g., a kinase, protease, or metabolic enzyme), a direct biochemical assay is the most appropriate next step. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.[17]

Protocol 2: Generic Enzyme Inhibition Assay (Colorimetric)

This protocol outlines a general procedure for assessing enzyme inhibition. The specific substrate and detection method will vary depending on the enzyme of interest.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Assay buffer

  • Novel thiazole compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Preparation: Add the assay buffer, purified enzyme, and varying concentrations of the thiazole compound (or vehicle control) to the wells of a 96-well plate.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic or Endpoint Measurement:

    • Continuous Assay: Immediately begin measuring the absorbance at regular intervals to determine the initial reaction rate (V₀).[18][19]

    • Endpoint Assay: Allow the reaction to proceed for a fixed amount of time and then stop it (e.g., by adding a stop solution). Measure the final absorbance.[20]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration: % Inhibition = 100 - [((Rate with inhibitor - Rate of blank) / (Rate without inhibitor - Rate of blank)) * 100]

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[16]

Expertise in Action: For competitive inhibitors, it's crucial to run the assay with substrate concentrations at or below the Michaelis-Menten constant (Km) to accurately determine the inhibitory potency.[16]

Cell-Based Functional Assays: Measuring Pathway Modulation

If a specific enzyme target is not known, cell-based functional assays can provide valuable insights into the pathways modulated by the thiazole compounds. For example, if anti-inflammatory activity is hypothesized, one could measure the inhibition of pro-inflammatory mediators.[21][22]

Protocol 3: Luciferase Reporter Gene Assay for Pathway Activity

Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways.[23] A promoter of a gene that is responsive to the pathway of interest is cloned upstream of a reporter gene, such as luciferase.[24][25] Activation of the pathway leads to the expression of luciferase, which can be quantified by measuring light output after the addition of a substrate.[26]

G cluster_0 Cellular Environment cluster_1 Measurement Thiazole_Compound Thiazole Compound Signaling_Pathway Signaling Pathway (e.g., NF-κB) Thiazole_Compound->Signaling_Pathway Modulates Transcription_Factor Active Transcription Factor Signaling_Pathway->Transcription_Factor Activates Promoter Responsive Promoter Transcription_Factor->Promoter Binds to Luciferase_Gene Luciferase Gene Promoter->Luciferase_Gene Drives Expression Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Light_Output Light Output Luciferase_Protein->Light_Output Catalyzes Substrate Luciferin Substrate Substrate->Light_Output Reaction

Caption: Principle of a luciferase reporter gene assay.

Materials:

  • Cells stably or transiently transfected with the luciferase reporter construct.

  • Novel thiazole compounds.

  • Luciferase assay reagent (containing cell lysis buffer and luciferase substrate).

  • White, opaque 96-well plates (to minimize well-to-well crosstalk).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells in a white, opaque 96-well plate and allow them to attach overnight. Treat the cells with serial dilutions of the thiazole compounds. Include appropriate positive and negative controls for pathway activation.

  • Incubation: Incubate for a period sufficient to allow for transcription and translation of the luciferase gene (typically 6-24 hours).

  • Cell Lysis and Substrate Addition: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the luciferin substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The integration time should be optimized to ensure the signal is within the linear range of the instrument.

  • Data Analysis:

    • Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[23]

    • Calculate the fold change in luciferase activity relative to the untreated or vehicle control.

    • Determine the IC50 or EC50 value by plotting the fold change against the compound concentration.

Validation and Data Integrity

The reliability of any screening data is contingent upon rigorous assay validation. Key validation parameters, as guided by principles from the International Council for Harmonisation (ICH), should be assessed.[27][28][29][30]

Validation Parameter Description Assessment
Specificity The ability to assess the analyte in the presence of other components.Run the assay with and without the compound in the absence of cells/enzyme to check for interference.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Generate a standard curve with a known active compound or by varying cell number.
Accuracy The closeness of test results to the true value.Compare results to a known reference standard.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Assessed by calculating the coefficient of variation (CV%) for intra- and inter-assay replicates.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Test minor variations in parameters like incubation time or temperature.

For high-throughput screening (HTS) applications, the Z'-factor is a critical statistical parameter used to evaluate the quality of an assay.[6] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Conclusion

The diverse biological activities of thiazole derivatives make them a rich source for the discovery of new therapeutic agents.[4][31] A systematic and well-validated series of bioassays is paramount for identifying active compounds and elucidating their mechanisms of action. By employing a hierarchical screening strategy—from broad cytotoxicity assessments to specific biochemical and cell-based functional assays—researchers can efficiently and effectively characterize the bioactivity of novel thiazole compounds. The protocols and principles outlined in this document provide a solid foundation for generating the reliable and reproducible data necessary to advance promising compounds through the drug discovery pipeline.

References

  • A review on thiazole based compounds and it's pharmacological activities. (2024). Google AI Search.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Thiazole in the targeted anticancer drug discovery. (2019). Future Medicinal Chemistry.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022).
  • Dual luminescence-based reporter gene assay for luciferase and beta-galactosidase. (n.d.). PubMed.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • Reporter gene assays. (n.d.). Berthold Technologies. Retrieved from [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central.
  • Enzyme assay. (n.d.). Wikipedia. Retrieved from [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
  • A Practical Approach to Biological Assay Valid
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology.
  • Bioassay Qualification and Validation. (n.d.). Svar Life Science. Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). ICH.
  • Enzyme Kinetic Assay. (n.d.).
  • Gene reporter assays. (2024). BMG Labtech.
  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response p
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review.
  • Thiazole and thiazole containing drugs. (n.d.). Slideshare.
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf.
  • (PDF) Dual luminescence-based reporter gene assay for luciferase and ??- galactosidase. (2025).
  • Use of the viability reagent PrestoBlue in comparison with alamarBlue and MTT to assess the viability of human corneal epithelial cells. (n.d.). Sigma-Aldrich.
  • Enzyme Assays and Kinetics. (n.d.). LSU School of Medicine.
  • ICH Guidelines for Analytical Method Valid
  • What Are Enzyme Kinetic Assays?. (2024). Tip Biosystems.
  • Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. (n.d.). PubMed.
  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.).
  • Full article: Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (n.d.). Taylor & Francis Online.
  • Thiazole Bioactivity and Drug Applic
  • Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols. (n.d.). Benchchem.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. (n.d.). PubMed.
  • Cell viability assays: Altern
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.
  • Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjug
  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Deriv
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your synthetic yield and purity.

I. Introduction to the Synthesis

The target molecule, this compound, is a key intermediate in various pharmaceutical research and development programs. Its synthesis typically follows a multi-step pathway, most commonly involving the Hantzsch thiazole synthesis.[1][2][3] This classic method involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1][2] Subsequent hydrolysis of an ester group typically yields the final carboxylic acid. While robust, this synthesis is not without its challenges, and optimizing each step is crucial for achieving high yields and purity.

This guide will address common issues encountered during this synthesis and provide evidence-based solutions to overcome them.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield is a multifaceted problem that can arise from several stages of the synthesis. A systematic approach to troubleshooting is essential.

1. Purity of Starting Materials:

  • α-Haloketone and Thioamide Purity: The purity of your starting materials is paramount.[4] Impurities can lead to unwanted side reactions, consuming your reactants and complicating purification.[4] It is highly recommended to verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis before starting the reaction.[4]

  • Solvent Purity: The presence of water can be detrimental in some cases, and using anhydrous solvents is often recommended.[4]

2. Reaction Conditions for Thiazole Formation (Hantzsch Synthesis):

  • Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating.[5] If you observe no product formation, a modest increase in temperature might be beneficial. However, be cautious, as excessive heat can promote side reactions and decomposition.[5]

  • Solvent Choice: The solvent plays a critical role in the reaction rate and yield.[4] The polarity of the solvent influences the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[4] Alcohols like ethanol are commonly used, but in some cases, aprotic solvents like DMF might be more effective.[5]

  • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged times can result in the formation of degradation products.[5]

3. Hydrolysis Step:

  • Incomplete Hydrolysis: Ensure you are using a sufficient molar excess of the base (e.g., NaOH or LiOH) to drive the hydrolysis of the ester to completion.

  • Product Precipitation: After hydrolysis and acidification, ensure the pH is adjusted correctly to the isoelectric point of the carboxylic acid to maximize precipitation. Cooling the solution can further enhance the recovery of your product.

Question 2: I am observing significant impurity formation alongside my desired product. How can I identify and minimize these byproducts?

Answer:

The formation of byproducts is a common issue in Hantzsch thiazole synthesis. Understanding the potential side reactions is key to mitigating them.

1. Isomeric Impurity Formation:

  • Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-substituted thiazole and an isomeric 2-imino-2,3-dihydrothiazole.[4][6] To favor the formation of the desired product, it is advisable to run the reaction under neutral or slightly basic conditions.[5]

2. Other Condensation Byproducts:

  • The formation of bis-thiazoles or other condensation byproducts can occur, especially with incorrect stoichiometry of reactants.[4] Careful control of the molar ratios of your starting materials is crucial.

  • Monitoring the reaction by TLC can help in the early identification of multiple products being formed.[4]

3. Purification Strategies:

  • If impurities are still present, effective purification is necessary. Recrystallization from a suitable solvent system is often the most effective method for purifying the final carboxylic acid. Column chromatography can be employed for the purification of the intermediate ester if needed.

Question 3: The hydrolysis of my ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate is not going to completion. What can I do?

Answer:

Incomplete hydrolysis is a common bottleneck. Here are several factors to consider:

  • Base and Solvent: A common method for hydrolysis involves using an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent like methanol or tetrahydrofuran (THF) to ensure the solubility of the ester.[7]

  • Reaction Time and Temperature: While some hydrolyses proceed at room temperature, heating the reaction mixture to reflux can significantly increase the reaction rate and drive it to completion.[8] Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Stoichiometry of the Base: Ensure you are using a sufficient molar excess of the base. A 2 to 3-fold molar excess of NaOH is typically recommended.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic reaction that involves the condensation of an α-haloketone with a thioamide.[2] The reaction proceeds through a multi-step pathway that begins with an SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone.[1][9] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][9]

.

Hantzsch_Mechanism alpha-Haloketone alpha-Haloketone SN2_Attack S-Alkylation (SN2) alpha-Haloketone->SN2_Attack Thioamide Thioamide Thioamide->SN2_Attack Intermediate_1 Thioimonium Intermediate SN2_Attack->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Intermediate_2 Hemiaminal-like Intermediate Cyclization->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration Thiazole_Product Thiazole Dehydration->Thiazole_Product Experimental_Workflow cluster_step1 Step 1: Thiazole Ring Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Isolation of Final Product A Combine Ethyl 2-chloro-4-(4-fluorophenyl)acetoacetate and Thioformamide in Ethanol B Reflux the mixture A->B C Monitor reaction by TLC B->C D Work-up and Purification C->D E Dissolve Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate in THF/Methanol D->E Proceed to Hydrolysis F Add aqueous NaOH solution E->F G Stir at room temperature or heat F->G H Monitor reaction by TLC G->H I Concentrate the reaction mixture H->I Proceed to Isolation J Acidify with HCl to pH ~3 I->J K Filter the precipitate J->K L Wash with cold water and dry K->L Final Product Final Product L->Final Product

Caption: Experimental workflow for the synthesis.

Step 1: Synthesis of Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl 2-chloro-4-(4-fluorophenyl)acetoacetate (1.0 eq) and thioformamide (1.1 eq) in anhydrous ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure ethyl ester.

Step 2: Hydrolysis to this compound
  • Reaction Setup: Dissolve the ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v). [7]2. Hydrolysis: To this solution, add an aqueous solution of sodium hydroxide (2.5 eq). [7]Stir the reaction mixture at room temperature for 30 minutes, or until TLC analysis indicates complete consumption of the starting material. [7]3. Work-up: Concentrate the reaction mixture in vacuo to remove the organic solvents. [7]4. Precipitation: Dissolve the residue in water and cool the solution in an ice bath. Slowly add concentrated HCl to acidify the solution to a pH of approximately 3. [8]5. Isolation: A precipitate will form. Stir the mixture in the ice bath for 15-30 minutes, then collect the solid by vacuum filtration.

  • Drying: Wash the collected solid with cold water and dry under high vacuum to yield the final product as a white solid. [7]

V. Data Summary

ParameterRecommended ConditionRationale
Thiazole Formation Solvent EthanolGood solubility for reactants, common in Hantzsch synthesis. [10]
Hydrolysis Base Sodium HydroxideEffective for ester hydrolysis, readily available. [7][8]
Hydrolysis Temperature Room Temperature to RefluxRoom temperature may be sufficient, but heating can accelerate the reaction. [7][8]
Precipitation pH ~3This is typically near the isoelectric point of the carboxylic acid, maximizing precipitation. [8]

VI. References

  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds. Retrieved from

  • Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Retrieved from

  • Chemicalbook. (n.d.). RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis. Retrieved from

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2927. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Retrieved from

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids. Retrieved from

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances, 13(7), 4567-4578. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges in its isolation and purification. Drawing from established principles of heterocyclic chemistry and purification science, this document provides troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a thiazole core, a functional group prevalent in many biologically active molecules, including vitamin B1 and various pharmaceuticals.[1][2] Its structure, containing both a lipophilic (4-fluorophenyl)methyl group and a polar carboxylic acid, presents a unique set of purification challenges. Achieving high purity is critical for subsequent synthetic steps and for accurate biological and pharmacological evaluation. This guide addresses the most common issues encountered during its purification, providing both practical solutions and the scientific rationale behind them.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific experimental problems.

Q1: My product has low purity (<95%) after the initial acid-base workup and precipitation. What are the likely impurities and how can I improve this step?

Probable Causes & Solutions:

Low purity after initial isolation typically points to two main culprits: unreacted starting materials from the synthesis or the formation of closely related side-products. The Hantzsch thiazole synthesis, a common route to such compounds, involves the reaction of an α-haloketone with a thioamide.[3] Incomplete reaction or side reactions can lead to persistent impurities.

  • Cause 1: Residual Starting Materials: Unreacted thioamide or 1-bromo-3-(4-fluorophenyl)propan-2-one (or a similar α-haloketone) may co-precipitate with your product.

  • Cause 2: Synthetic Side-Products: Dimerization of the thioamide or alternative cyclization pathways can generate structurally similar impurities that are difficult to remove by simple precipitation.

Recommended Action: Optimized Recrystallization

Recrystallization is the most powerful technique to address this. The key is selecting a solvent system that maximizes the solubility of the desired product at high temperatures while keeping impurities either fully dissolved or insoluble upon cooling.

Detailed Protocol: Recrystallization from an Ethanol/Water System

  • Solvent Selection Rationale: Ethanol is a good choice because it is a polar protic solvent that can engage in hydrogen bonding with the carboxylic acid moiety. The addition of water as an anti-solvent will decrease the solubility of the moderately nonpolar compound upon cooling, inducing crystallization.

  • Procedure:

    • Place the crude, dry solid in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot ethanol (near boiling) dropwise until the solid just dissolves. Aim for a concentration of approximately 50-100 mg/mL as a starting point.

    • Once fully dissolved, slowly add hot water dropwise until the solution becomes faintly turbid (cloudy).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize product precipitation.

    • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water, followed by cold water.

    • Dry the purified crystals under high vacuum to a constant weight.

Q2: I'm trying to purify my compound using silica gel column chromatography, but I'm getting significant peak tailing and low recovery. What's wrong?

Probable Cause & Solution:

This is a classic issue when purifying acidic compounds on standard silica gel. The carboxylic acid group on your molecule (pKa ≈ 3-5) strongly interacts with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, adsorption leads to a smeared or "tailing" elution profile and results in a portion of your product remaining permanently bound to the column, causing low recovery.

Recommended Action: Mobile Phase Modification

To mitigate this interaction, you must modify the mobile phase (eluent) by adding a small amount of a stronger acid. This acid will protonate the silanol groups and compete for binding sites, allowing your compound to elute more symmetrically.

Detailed Protocol: Flash Chromatography with Modified Eluent

  • Eluent System: A typical starting point for a compound of this polarity is a mixture of a nonpolar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate.

  • Modification: Add 0.5% to 1% acetic acid to your chosen mobile phase. For example, if your eluent is 70:30 Hexane:Ethyl Acetate, prepare it as 70:30:1 Hexane:Ethyl Acetate:Acetic Acid.

  • Procedure:

    • Dry-load or minimally wet-load your crude product onto the silica gel column.

    • Equilibrate the column with the modified mobile phase.

    • Run the column as usual, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC), ensuring your TLC mobile phase also contains the acetic acid modifier for accurate correlation.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that residual acetic acid may need to be removed by co-evaporation with a solvent like toluene or by a subsequent aqueous wash of the combined organic fractions.

Q3: HPLC analysis shows a persistent impurity with a very similar retention time to my product. How can I remove it?

Probable Cause & Solution:

An impurity with a very similar HPLC retention time is likely a structural isomer or a closely related degradation product (e.g., a decarboxylated or oxidized species). These impurities have physicochemical properties so similar to the target compound that they co-purify during standard crystallization or flash chromatography.

Recommended Action: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For such challenging separations, preparative HPLC is the method of choice.[4] Its high resolving power can separate compounds that differ only subtly in structure.

Sample Protocol: Reversed-Phase Preparative HPLC

  • Column: C18 stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Method:

    • Dissolve the impure sample in a minimal amount of a suitable solvent, such as DMSO or Acetonitrile.

    • Inject the solution onto the column.

    • Run a shallow gradient elution, for example, from 30% B to 70% B over 30 minutes. A shallow gradient is key to resolving closely eluting peaks.

    • Monitor the elution profile using a UV detector (a wavelength of ~270-280 nm should be effective for the aromatic system).

    • Collect fractions corresponding to the main peak.

    • Confirm the purity of the collected fractions using analytical HPLC.

    • Combine pure fractions, remove the organic solvent (Acetonitrile) via rotary evaporation, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a solid.

Purification Decision Workflow

The following diagram outlines a logical workflow for purifying the crude product based on its initial state and purity.

PurificationWorkflow cluster_checks Start Crude Product (Post-Workup) PurityCheck Assess Physical State & Purity (TLC/HPLC) Start->PurityCheck Solid_HighPurity Solid & Purity > 95%? PurityCheck->Solid_HighPurity Solid_LowPurity Solid & Purity < 95%? Oily Oily / Non-Crystalline? Solid_HighPurity->Solid_LowPurity No Recrystallize Recrystallize Solid_HighPurity->Recrystallize Yes Solid_LowPurity->Oily No ColumnChrom Flash Column Chromatography (with Acidic Modifier) Solid_LowPurity->ColumnChrom Yes Triturate Triturate with Non-polar Solvent (e.g., Hexane) Oily->Triturate Yes FinalProduct Pure Product Recrystallize->FinalProduct PrepHPLC_Check Impurity Still Present? ColumnChrom->PrepHPLC_Check Triturate->ColumnChrom PrepHPLC_Check->FinalProduct No PrepHPLC Preparative HPLC PrepHPLC_Check->PrepHPLC Yes PrepHPLC->FinalProduct

Caption: A decision tree for selecting the appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?

Understanding the compound's properties is fundamental to designing a successful purification strategy.

  • Acidity: As a carboxylic acid, its solubility is highly pH-dependent. It is largely insoluble in acidic aqueous media (pH < 2) but readily soluble in basic solutions (pH > 7) where it forms the carboxylate salt. This property is exploited during acid-base extractions.

  • Polarity: The molecule has mixed polarity. The fluorophenylmethyl group is nonpolar/lipophilic, while the thiazole-carboxylic acid part is polar and capable of hydrogen bonding. This "amphipathic" nature requires careful selection of solvents for both chromatography and crystallization.

  • Physical State: The compound is a solid at room temperature.[5][6] This makes recrystallization a viable and highly effective purification method.

  • UV Activity: The aromatic rings (phenyl and thiazole) make the compound strongly UV-active, which is advantageous for monitoring its presence via TLC and HPLC-UV detection.

Solvent Predicted Solubility Comments
WaterPoor (at neutral/acidic pH)Soluble at basic pH (>7)
Methanol / EthanolSolubleGood solvents for dissolving the compound.
AcetoneSolubleUseful for dissolving for chromatography.
Ethyl AcetateModerately SolubleCommon eluent in chromatography.
DichloromethaneModerately SolubleCan be used for extraction.
Hexane / HeptanePoorly SolubleUseful as anti-solvents for crystallization.
DMSO / DMFVery SolubleGood for preparing samples for NMR or HPLC.

Q2: How can I effectively monitor the purity of my fractions during purification?

Effective monitoring is crucial to avoid combining impure fractions.

  • Thin Layer Chromatography (TLC): This is the fastest method. Use silica gel plates and a mobile phase that gives your product an Rf value between 0.3 and 0.5 for the best resolution. A 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid is a good starting point. Visualize spots under a UV lamp (254 nm).

  • High-Performance Liquid Chromatography (HPLC): For higher precision, analytical HPLC is the gold standard. A C18 reversed-phase column with a water/acetonitrile gradient (both containing 0.1% formic or trifluoroacetic acid) will provide excellent separation and allow for accurate quantification of purity.[7]

Q3: What are the best practices for storing the purified compound to prevent degradation?

While thiazole rings are generally stable due to their aromaticity, long-term storage requires precautions to maintain purity.[1][8]

  • Temperature: Store at low temperatures (0-4 °C or -20 °C for long-term storage).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation, particularly at the sulfur atom.

  • Light: Protect from light by storing in an amber vial.

  • Moisture: Keep in a desiccator or a tightly sealed container to prevent moisture absorption, which can affect weighing accuracy and potentially promote hydrolysis of any ester impurities.

References

  • ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
  • MDPI. (2018). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Retrieved from [Link]

  • ACG Publications. (2014). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Thiazolecarboxylic Acid in Thiabendazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • PubMed. (1996). Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine. Retrieved from [Link]

  • Britannica. (n.d.). Thiazole. Retrieved from [Link]

  • National Institutes of Health. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • National Institutes of Health. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • National Institutes of Health. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

  • Cardiff University ORCA. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-. Retrieved from [Link]

  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • Google Patents. (n.d.). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.
  • Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[4][9][10]triazo. Retrieved from https://www.tdcommons.org/dpubs_series/7521/

Sources

Technical Support Center: Stability Testing of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on conducting solution-state stability studies. We will explore the molecule's potential liabilities, offer troubleshooting solutions for common experimental hurdles, and provide robust protocols to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the stability of this compound.

Q1: What is this compound, and why is its stability in solution a primary concern?

A1: this compound is a heterocyclic compound featuring a thiazole ring, a carboxylic acid group, and a fluorophenyl moiety. Such structures are common in medicinal chemistry.[1] Stability testing in solution is critical because it predicts the chemical behavior of the compound during formulation, storage, and administration. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability, making a thorough understanding of its stability profile a regulatory and safety imperative.[2][3]

Q2: Based on its structure, what are the primary chemical liabilities of this molecule?

A2: The molecule's structure suggests several potential degradation pathways:

  • Oxidation: The thiazole ring, specifically the sulfur atom, is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[4][5] The nitrogen atom can also be oxidized to an N-oxide.[4]

  • Photodegradation: Thiazole derivatives containing aryl rings can be sensitive to light. Exposure to UV or visible light may trigger reactions, potentially involving cycloaddition with singlet oxygen, leading to complex rearrangements or cleavage of the thiazole ring.[6][7]

  • Hydrolysis: While the core thiazole ring is generally stable against hydrolysis, the stability of the overall molecule can be pH-dependent. The carboxylic acid group's ionization state will change with pH, which can influence solubility and reactivity. In related thiazolidine structures, degradation is often faster at lower pH values.[8]

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for degradation, potentially leading to decarboxylation (loss of CO2 from the carboxylic acid) or fragmentation of the molecule.[7]

Q3: What are forced degradation studies, and why are they required for this compound?

A3: Forced degradation (or stress testing) involves intentionally exposing a drug substance to harsh conditions—such as strong acids and bases, oxidizing agents, high heat, and intense light—to accelerate its decomposition.[2] According to regulatory bodies and ICH guidelines (e.g., ICH Q1A), these studies are essential for several reasons:[2][3]

  • Pathway Elucidation: They help identify likely degradation products and reveal the intrinsic stability of the molecule.[2]

  • Analytical Method Development: They are crucial for developing and validating a "stability-indicating" analytical method, which is a method capable of separating the intact drug from its degradation products, ensuring accurate quantification.[9]

  • Formulation and Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse conditions like light or moisture.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q: My compound is precipitating out of the solution during the stability study. What should I do?

A: Precipitation suggests that the compound's solubility limit has been exceeded under the experimental conditions.

  • Causality: The pH of the solution is a critical factor. As a carboxylic acid, the compound's solubility is highly pH-dependent. It will be least soluble near its pKa and more soluble at higher pH values where it is deprotonated to form a more polar carboxylate salt. Acidic stress conditions can suppress ionization and decrease solubility.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of your solution is appropriate. For general stability studies, buffered solutions are recommended.

    • Use Co-solvents: If aqueous solubility is inherently low, consider using a co-solvent system (e.g., acetonitrile/water, methanol/water). However, be aware that the co-solvent can influence the degradation kinetics. The choice should be justified and consistent across all experiments.

    • Lower the Concentration: If possible, conduct the study at a lower concentration where the compound and its expected degradants will remain in solution.

    • Run a Solubility Profile: Proactively determine the compound's solubility across a range of pH values and in different solvent systems before initiating the full stability study.

Q: I am observing multiple, unexpected peaks in my HPLC chromatogram, even in my time-zero (T0) control sample. What is the cause?

A: Unexpected peaks at the start of the experiment point to issues with the sample itself or the analytical method, rather than degradation.

  • Causality: The most likely causes are impurities in the starting material, interaction with the dissolution solvent, or reaction with the HPLC mobile phase.

  • Troubleshooting Steps:

    • Assess Purity: Re-evaluate the purity of your starting material using an orthogonal analytical technique if possible (e.g., LC-MS, NMR).

    • Investigate Solvent Interaction: The compound might be unstable in the chosen dissolution solvent. Prepare a sample and inject it immediately to minimize degradation time before analysis. Compare this to a sample that has been sitting in the solvent for a short period.

    • Check Mobile Phase Compatibility: Ensure the compound is not reacting with the mobile phase. For example, if your mobile phase is at a high or low pH, it could be causing on-column degradation.

    • System Blank: Inject a blank (dissolution solvent only) to ensure the peaks are not coming from the solvent or system contamination.

Q: My degradation results are not reproducible between experiments. What are the common pitfalls?

A: Lack of reproducibility in stress studies often stems from inconsistent experimental parameters.

  • Causality: Small variations in stressor concentration, temperature, or light exposure can lead to significant differences in degradation rates.

  • Troubleshooting Steps:

    • Precise Parameter Control: Use calibrated equipment. Ensure your oven or water bath maintains a stable temperature (±2°C). For photostability, use a calibrated light chamber that provides controlled light and UV exposure as specified in ICH Q1B guidelines.

    • Control Headspace and Oxygen: For oxidative and thermal studies, the amount of oxygen in the vial's headspace can influence the reaction. Consider purging vials with an inert gas like nitrogen if you suspect oxidative degradation is a confounding factor in thermal studies.

    • Consistent Sampling: Ensure that sampling is done at precisely the same time points and that samples are immediately quenched (e.g., by dilution, pH adjustment, or cooling) to stop further degradation before analysis.

    • Robust Analytical Method: An unvalidated or non-robust HPLC method can be a major source of variability. Ensure your method has been properly validated for precision, accuracy, and linearity.[9]

Section 3: Experimental Protocols & Methodologies

These protocols provide a validated starting point for your stability studies.

Protocol 3.1: Development of a Stability-Indicating HPLC-UV Method

Rationale: The goal is to create a method that can resolve the parent compound from all potential degradation products. A C18 column is a versatile starting point, and a gradient elution is used to ensure separation of compounds with varying polarities.[10][11]

  • Instrumentation: HPLC with UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm (or a wavelength determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The peak tailing factor should be between 0.8 and 1.5.

Protocol 3.2: Forced Degradation Study Execution

Rationale: This protocol outlines the standard stress conditions recommended by ICH guidelines to evaluate the intrinsic stability of the compound.[2] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Store a control sample (1 mL stock + 1 mL diluent) under ambient, protected-from-light conditions.

    • Acid Hydrolysis: Use 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature (this reaction is often faster).

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Use water or the dissolution solvent. Heat at 60°C, protected from light.

    • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A parallel sample should be wrapped in aluminum foil as a dark control.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze using the stability-indicating HPLC method (Protocol 3.1).

  • Peak Purity Analysis: Use the DAD to perform peak purity analysis on the parent peak at each time point to ensure it is not co-eluting with any degradants.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL) stress_conditions Expose to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Thermal - Photolytic (ICH Q1B) prep_stock->stress_conditions control Prepare Control Samples (Ambient, Dark) prep_stock->control prep_hplc Develop & Validate Stability-Indicating HPLC Method hplc_analysis Analyze via HPLC-UV/DAD prep_hplc->hplc_analysis sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress_conditions->sampling control->sampling quench Quench/Neutralize & Dilute Samples sampling->quench quench->hplc_analysis quantify Quantify Degradation (% Assay Loss) hplc_analysis->quantify mass_balance Calculate Mass Balance quantify->mass_balance identify Identify Degradants (LC-MS, NMR) quantify->identify pathway Propose Degradation Pathways mass_balance->pathway

Caption: General workflow for conducting a forced degradation study.

Section 4: Potential Degradation Pathways

Based on the chemical nature of thiazole carboxylic acids, the following degradation pathways are plausible under stress conditions.

Degradation_Pathways cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (Light/UV) cluster_thermal Thermal Stress (Heat) Parent 2-[(4-Fluorophenyl)methyl]- 1,3-thiazole-4-carboxylic acid Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation at S N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation at N Endoperoxide Unstable Endoperoxide ([4+2] Cycloaddition) Parent->Endoperoxide Reaction with ¹O₂ Decarboxylated Decarboxylated Product Parent->Decarboxylated Loss of CO₂ RingCleavage Ring Cleavage Products (e.g., Amide formation) Endoperoxide->RingCleavage Rearrangement

Caption: Plausible degradation pathways for the target molecule.

  • Oxidative Pathway: The electron-rich sulfur atom in the thiazole ring can be attacked by oxidizing agents like hydrogen peroxide to form a sulfoxide.[4] Further oxidation to a sulfone is also possible under harsher conditions. The nitrogen atom can also be a site of oxidation.

  • Photolytic Pathway: For thiazoles with aryl substituents, a known photodegradation mechanism involves a reaction with singlet oxygen, which is generated in the presence of light.[6] This can lead to a [4+2] cycloaddition across the thiazole ring to form a highly unstable endoperoxide, which then rapidly rearranges to various ring-opened products, such as an amide derivative.[6][7]

  • Thermal Pathway: High heat can induce decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This is a common degradation route for many carboxylic acids.

Section 5: Data Summary & Interpretation

Properly summarizing your data is key to understanding the stability profile. The following table provides a template for organizing your results.

Table 1: Summary of Forced Degradation Results
Stress ConditionReagent/ConditionTime (hours)% Degradation of ParentNo. of DegradantsObservations
Control 50:50 ACN:H₂O, RT, Dark24< 1%0No significant change.
Acid Hydrolysis 0.1 M HCl @ 60°C24~5%1Minor degradation observed.
Base Hydrolysis 0.1 M NaOH @ RT8~15%2Rapid degradation, potential hydrolysis.
Oxidation 3% H₂O₂ @ RT8~12%2Two major oxidative degradants formed.
Thermal H₂O @ 60°C24~3%1Minor degradation, likely decarboxylation.
Photolytic ICH Q1B Standard24~18%>3Significant degradation, multiple products.

Interpreting the Results:

  • Mass Balance: A critical aspect of interpretation is calculating the mass balance. This is the sum of the assay value of the parent compound and the levels of all degradation products. A mass balance between 95-105% indicates that all significant degradation products are being detected by the analytical method.

  • Identifying Liabilities: Based on the summary table, the compound appears most sensitive to photolytic conditions and basic hydrolysis. This information is crucial for guiding formulation development (e.g., requiring UV-protective packaging and a formulation pH buffered away from the basic range).

References

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Barr, K. J., et al. (1998). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • US3274207A. (1966). Processes for preparing thiazole carboxylic acids. Google Patents.
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Available at: [Link]

  • Gilchrist, T. L., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Venkatesh, P. (2017). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Available at: [Link]

  • Gilchrist, T. L., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). ResearchGate. Available at: [Link]

  • Sleno, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(11), 1944-1955. Available at: [Link]

  • CN102372680A. (2012). A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Thanthirige, V. C., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Chemistry Frontiers. Available at: [Link]

  • Calogero, G., et al. (2021). Photoactive Compounds Based on the Thiazolo[5,4-d]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. Molecules, 26(16), 4987. Available at: [Link]

  • Thanthirige, V. C., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Royal Society of Chemistry. Available at: [Link]

  • Rawat, T. & Kumar, A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]

  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Abd El-Lateef, H. M., et al. (2019). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Polymer Composites, 40(S2), E1214-E1226. Available at: [Link]

  • Avcı, D., & Tutar, A. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Pamukkale University Journal of Engineering Sciences, 26(8), 1013-1020. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Jaskula-Goiris, B., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 66(10), 2414-2422. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Liu, P., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry, 69(36), 10648-10656. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 16(5), 757. Available at: [Link]

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Technical Support Center: Troubleshooting Unexpected Results in Assays with 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid and other related fluorophenyl-thiazole carboxylic acid derivatives. Unexpected assay results can be a significant roadblock in research and development. This guide provides a structured approach to troubleshooting common issues, ensuring the integrity and reproducibility of your experimental data.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds are frequently investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] The fluorophenyl moiety is often incorporated to enhance metabolic stability and binding affinity.

However, like many small molecules, these compounds can sometimes yield unexpected or inconsistent results in both biochemical and cell-based assays. This guide offers a systematic approach to troubleshooting, helping you to identify the root cause of the issue and implement effective solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general use of fluorophenyl-thiazole carboxylic acid derivatives.

Compound Handling and Storage

Q1: What are the general storage conditions for these compounds?

A: As a general best practice for solid compounds, it is recommended to store them in a cool, dry place. Specific storage classes for similar compounds are often listed as "Combustible Solids". For long-term storage, keeping the compound at -20°C is advisable to minimize degradation.

Q2: How should I prepare stock solutions? What are the recommended solvents?

A: The solubility of your specific compound can vary. It is crucial to determine the optimal solvent for your stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds used in biological assays. Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For aqueous assays, it is important to ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: What is the stability of these compounds in solution?

A: The stability of compounds in solution can be influenced by factors such as the solvent, temperature, and exposure to light. It is recommended to prepare fresh dilutions from your stock solution for each experiment. If you need to store solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4]

Assay Design and Controls

Q4: What are the critical controls to include in my assays?

A: The inclusion of proper controls is fundamental to interpreting your results accurately.[4]

  • Negative Control (Vehicle Control): This should contain the same concentration of the solvent (e.g., DMSO) used to dissolve your test compound. This helps to account for any effects of the solvent on the assay.

  • Positive Control: A known inhibitor or activator for your target of interest should be included to ensure the assay is performing as expected.

  • No-Template/No-Enzyme Control: In biochemical assays, this control helps to identify any background signal that is not related to the activity of your target.

Q5: How can I determine the optimal concentration range for my experiments?

A: A dose-response experiment is essential to determine the potency of your compound (e.g., IC50 or EC50). It is recommended to use a wide range of concentrations, typically in a serial dilution format (e.g., 10-point, 3-fold dilutions). This will help you to identify the full dose-response curve, including the baseline, the inhibitory/stimulatory phase, and the maximal effect. For initial screening, concentrations might range from nanomolar to micromolar.

Q6: What are known off-target effects of thiazole-based compounds that I should be aware of?

A: Thiazole derivatives have been reported to have off-target effects, which can lead to misleading results.[1] Some potential off-target effects include:

  • Broad-spectrum cytotoxicity: The compound may show similar toxicity in both target and non-target cells.

  • Induction of oxidative stress: Some compounds can increase reactive oxygen species (ROS), leading to cellular damage.

  • Mitochondrial membrane potential disruption: This is a common off-target effect that can lead to apoptosis.[1]

It is important to perform counter-screens or secondary assays to rule out these off-target effects.

Part 2: Troubleshooting Guides for Common Assays

This section provides detailed troubleshooting guides for common issues encountered in biochemical and cell-based assays.

Guide 1: Biochemical Assays (e.g., Enzyme Inhibition Assays)

Problem 1: High Variability or Poor Reproducibility in IC50 Values

High variability in IC50 values can make it difficult to assess the true potency of your compound.

Potential Cause Recommended Solution
Compound Precipitation Visually inspect your assay plate for any signs of precipitation. Lower the highest concentration of your compound or try a different solvent.
Inaccurate Pipetting Calibrate your pipettes regularly. Use a fresh set of tips for each dilution.
Reagent Degradation Prepare fresh reagents for each experiment. Avoid repeated freeze-thaw cycles of enzymes and other critical reagents.[4]
Assay Drift If you are running multiple plates, include a reference compound on each plate to monitor for plate-to-plate variability.

Troubleshooting Workflow: High Variability in IC50 Values

start High Variability in IC50 check_precipitation Visually inspect for precipitation start->check_precipitation lower_conc Lower compound concentration check_precipitation->lower_conc Precipitation observed change_solvent Try a different solvent check_precipitation->change_solvent Precipitation observed check_pipetting Review pipetting technique and calibration check_precipitation->check_pipetting No precipitation end_point Re-run experiment lower_conc->end_point change_solvent->end_point recalibrate Recalibrate pipettes check_pipetting->recalibrate Inaccuracies suspected fresh_tips Use fresh tips for each dilution check_pipetting->fresh_tips Inaccuracies suspected check_reagents Assess reagent stability check_pipetting->check_reagents Pipetting is accurate recalibrate->end_point fresh_tips->end_point fresh_reagents Prepare fresh reagents check_reagents->fresh_reagents Degradation suspected assay_drift Check for assay drift check_reagents->assay_drift Reagents are fresh fresh_reagents->end_point add_ref_cmpd Include reference compound on each plate assay_drift->add_ref_cmpd add_ref_cmpd->end_point

Caption: Troubleshooting workflow for high IC50 variability.

Problem 2: No Inhibition or Unexpected Activation Observed

If your compound is not showing the expected inhibitory effect, or if it appears to be activating the target, consider the following possibilities.

Potential Cause Recommended Solution
Compound Inactivity The compound may not be an inhibitor of the target at the tested concentrations. Confirm the identity and purity of your compound via analytical methods such as LC-MS or NMR.
Assay Interference The compound may be interfering with the detection method (e.g., fluorescence quenching or enhancement). Run a control experiment without the enzyme to assess for assay interference.
Compound Aggregation At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer can help to mitigate this.
Incorrect Assay Conditions Ensure that the assay conditions (e.g., pH, temperature, substrate concentration) are optimal for your target enzyme.
Guide 2: Cell-Based Assays (e.g., Cytotoxicity, Proliferation Assays)

Problem 1: Inconsistent Cell Viability Results

Inconsistent results in cell-based assays can be frustrating. A systematic approach is key to identifying the source of the variability.

Potential Cause Recommended Solution
Cell Line Health Ensure that your cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for too many passages.
Inconsistent Seeding Density Use a cell counter to ensure that you are seeding the same number of cells in each well.
Edge Effects The outer wells of a microplate can be prone to evaporation, leading to "edge effects." To minimize this, avoid using the outer wells or fill them with sterile PBS.
Compound Cytotoxicity At high concentrations, your compound may be causing general cytotoxicity that is not related to its intended target. Perform a cytotoxicity assay on a non-target cell line to assess for off-target toxicity.[1]

Troubleshooting Workflow: Inconsistent Cell Viability Results

start Inconsistent Cell Viability check_cell_health Assess cell health and passage number start->check_cell_health use_healthy_cells Use cells in log phase, low passage check_cell_health->use_healthy_cells Sub-optimal health check_seeding Verify cell seeding density check_cell_health->check_seeding Cells are healthy end_point Repeat experiment use_healthy_cells->end_point use_cell_counter Use a cell counter for accurate seeding check_seeding->use_cell_counter Inconsistent seeding check_edge_effects Evaluate for edge effects check_seeding->check_edge_effects Seeding is consistent use_cell_counter->end_point avoid_outer_wells Avoid using outer wells or fill with PBS check_edge_effects->avoid_outer_wells Edge effects observed check_cytotoxicity Assess for general cytotoxicity check_edge_effects->check_cytotoxicity No edge effects avoid_outer_wells->end_point run_counter_screen Perform cytotoxicity assay on non-target cells check_cytotoxicity->run_counter_screen run_counter_screen->end_point

Caption: Troubleshooting workflow for inconsistent cell viability.

Problem 2: Discrepancy Between Biochemical and Cellular Potency

It is not uncommon to observe a significant difference between a compound's potency in a biochemical assay and its activity in a cell-based assay.

Potential Cause Recommended Solution
Poor Cell Permeability The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Consider using a cell permeability assay (e.g., PAMPA) to assess this.[5]
Compound Efflux The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubation with an efflux pump inhibitor can help to investigate this.
Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form. Perform a metabolic stability assay using liver microsomes or hepatocytes.
Target Engagement The compound may not be engaging with its target in the cellular environment. A target engagement assay (e.g., cellular thermal shift assay) can be used to confirm target binding in cells.

Part 3: Data Interpretation and Next Steps

Interpreting unexpected results requires careful consideration of all the available data. If you have ruled out common technical errors, it is possible that your results are revealing interesting new biology.

  • Ambiguous Results: If your results are still unclear, consider redesigning your experiment. This may involve using a different assay format, a different cell line, or a different detection method.

  • Secondary Assays: It is always a good practice to confirm your primary findings with a secondary, orthogonal assay. This will increase your confidence in the results.

  • Structure-Activity Relationship (SAR): If you have access to analog compounds, performing SAR studies can provide valuable insights into the relationship between the chemical structure of your compounds and their biological activity.

By following a systematic and logical approach to troubleshooting, you can overcome experimental challenges and generate high-quality, reproducible data that will advance your research.

References

  • Assay Troubleshooting | MB - About. (URL: [Link])

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (URL: [Link])

  • A review on thiazole based compounds & it's pharmacological activities. (URL: [Link])

  • A troubleshooting guide to microplate-based assays. (URL: [Link])

  • A Complete Guide To Troubleshooting Biochemistry Analyzers - Health News. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. (URL: [Link])

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC - PubMed Central. (URL: [Link])

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. (URL: [Link])

  • 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid - Sunway Pharm Ltd. (URL: [Link])

Sources

optimizing dosage for in vivo studies of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest: 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Disclaimer: Publicly available in vivo pharmacology data for this compound is limited. This guide provides a comprehensive framework for establishing and optimizing in vivo dosage for this and other novel small molecule thiazole derivatives based on established principles of preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: I have a novel thiazole compound, this compound, with promising in vitro activity. Where do I begin with designing in vivo studies?

A1: The first step is to gather essential physicochemical and in vitro data for your compound. This information will form the basis for your initial in vivo study design. Key parameters include:

  • Solubility: Determine the solubility in aqueous solutions at different pH values and in common pharmaceutically acceptable solvents. This is critical for developing a suitable formulation for in vivo administration.[1][2]

  • In Vitro Potency (IC50/EC50): Your in vitro data is the starting point for estimating a pharmacologically active dose.

  • In Vitro Cytotoxicity: Assess the compound's toxicity in relevant cell lines to understand its therapeutic index.

  • LogP: The lipophilicity of your compound will influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Once you have this information, the next crucial step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose that can be given without causing unacceptable toxicity.[3] This study is fundamental for establishing a safe dose range for your subsequent efficacy studies.[3]

Q2: How do I select a starting dose for my MTD study?

A2: The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose predicted to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value. Allometric scaling, which uses mathematical relationships to predict human pharmacokinetic parameters from animal data, can also be a valuable tool, although its initial application may be more theoretical without prior in vivo data.[4]

Q3: My compound has poor aqueous solubility. How can I formulate it for in vivo administration?

A3: Poor water solubility is a common challenge in drug development.[2][5] Several formulation strategies can be employed to improve the bioavailability of your compound:

  • Solutions: Utilizing co-solvents (e.g., DMSO, ethanol, polyethylene glycol), adjusting the pH, or using complexing agents like cyclodextrins can help dissolve the compound.[1][2]

  • Suspensions: If the compound is not soluble, it can be administered as a suspension. This involves dispersing the solid compound in a liquid vehicle, often with the aid of suspending and wetting agents.[1]

  • Lipid-Based Formulations: Dissolving or suspending the compound in oils or surfactants can enhance absorption, particularly for lipophilic compounds.[1][6][7]

The choice of formulation will depend on the physicochemical properties of your compound and the intended route of administration.[1]

Q4: What are the key considerations when designing in vivo dose-response studies?

A4: A well-designed dose-response study is essential for understanding the efficacy and potency of your compound. Key considerations include:

  • Dose Levels: Select a sufficient number of dose levels to adequately define the dose-response curve.

  • Dose Range: The dose range should encompass the expected therapeutic window, from a minimal effective dose to a dose approaching the MTD.

  • Sample Size: Use an adequate number of animals per group to achieve statistical power.

  • Controls: Include appropriate vehicle and positive controls.

  • Randomization and Blinding: Implement randomization of animals to treatment groups and blinding of investigators to the treatments to minimize bias.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable in vivo effect at doses predicted to be efficacious. Poor bioavailability due to formulation issues.- Re-evaluate the formulation strategy. Consider alternative vehicles or solubility enhancers. - Conduct a pilot pharmacokinetic (PK) study to determine plasma exposure levels.
Rapid metabolism and clearance of the compound.- Perform a PK study to assess the compound's half-life. - Consider alternative routes of administration or formulation strategies to prolong exposure.[8]
High variability in animal response within the same dose group. Inconsistent dosing or formulation.- Ensure the formulation is homogenous and stable. - Refine the dosing technique to ensure accurate and consistent administration.
Biological variability in the animal model.- Increase the sample size per group. - Ensure the use of a genetically homogenous animal strain.
Unexpected toxicity at low doses. Off-target effects of the compound.- Conduct in vitro off-target screening. - Perform detailed histopathological analysis of tissues from the MTD study.
Formulation-related toxicity.- Test the vehicle alone to rule out toxicity. - Consider a different, less toxic formulation.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant animal model (e.g., mice or rats).

  • Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses.

  • Dosing: Administer the compound to small groups of animals (e.g., 3 per group) at each dose level.

  • Observation: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: Preliminary Pharmacokinetic (PK) Study
  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma samples to determine the concentration of the compound over time.

  • Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

Workflow for In Vivo Dose Optimization

G cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: Dose Finding cluster_2 Phase 3: Efficacy Testing cluster_3 Phase 4: Optimization A In Vitro Data (IC50, Cytotoxicity) C Formulation Development A->C B Physicochemical Properties (Solubility, LogP) B->C D Maximum Tolerated Dose (MTD) Study C->D E Preliminary PK Study D->E F Dose-Response Study E->F G PK/PD Modeling F->G H Refine Dosing Regimen G->H G A Is the compound soluble in aqueous vehicle? B Use aqueous solution A->B Yes C Is the compound soluble in co-solvents? A->C No D Use co-solvent solution C->D Yes E Is the compound stable in suspension? C->E No F Use suspension E->F Yes G Consider lipid-based formulation E->G No

Sources

Technical Support Center: Troubleshooting the Synthesis of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of thiazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Thiazole carboxylic acids are key intermediates in the development of pharmaceuticals, agrochemicals, and materials.[1] However, their synthesis is often fraught with challenges, from stubborn cyclizations to difficult purifications.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust, validated solutions to streamline your research and development efforts.

Section 1: Hantzsch Synthesis & Related Cyclizations - Core Ring Formation

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for constructing the thiazole ring by reacting an α-halocarbonyl compound with a thioamide.[2][3] While versatile, this reaction is sensitive to substrate and conditions, often leading to challenges.

Q1: My Hantzsch synthesis of a thiazole-4-carboxylate ester is giving very low yields. What are the common causes?

A: Low yields in Hantzsch syntheses are a frequent issue stemming from several factors related to reagent stability, reaction conditions, and side reactions.

  • Causality of Low Yield:

    • Stability of the α-Halocarbonyl: α-Haloketones and esters can be unstable. They are prone to self-condensation, decomposition, or acting as alkylating agents for other nucleophiles in the mixture. The stability is highly dependent on the specific structure and the nature of the halogen (Br > Cl in reactivity and instability).

    • Thioamide Quality: Thioamides can be susceptible to hydrolysis or oxidation, especially if impure or stored improperly. The reaction requires a nucleophilic sulfur, and any degradation will reduce the concentration of active reagent.[3]

    • Reaction Conditions:

      • Temperature: While heating is often necessary to drive the cyclization, excessive heat can promote the decomposition of starting materials and lead to the formation of tar and polymeric byproducts.

      • Solvent: The choice of solvent (commonly ethanol, methanol, or dioxane) is critical.[4] The solvent must be able to dissolve the reactants but should not react with them. For instance, using a nucleophilic solvent could compete with the thioamide.

    • Side Reactions: The primary side reaction is the formation of byproducts from the reaction of the α-halocarbonyl with itself or the solvent. The thioamide can also undergo undesired reactions if conditions are too harsh.

  • Troubleshooting & Optimization:

    • Verify Reagent Quality: Use freshly prepared or purified α-halocarbonyls. Check the purity of your thioamide by TLC or NMR before starting.

    • Optimize Temperature: Start the reaction at a lower temperature (e.g., room temperature) and slowly increase it if no conversion is observed. Monitor the reaction by TLC to find the optimal balance between reaction rate and decomposition.

    • Control Reagent Stoichiometry: A slight excess (1.1-1.5 equivalents) of the thioamide can sometimes improve yields by ensuring the complete consumption of the more sensitive α-halocarbonyl.[5]

    • Consider Order of Addition: Adding the α-halocarbonyl slowly to a solution of the thioamide can minimize its self-condensation.

Diagram 1: Hantzsch Thiazole Synthesis Workflow & Pitfalls

Hantzsch_Synthesis cluster_start Inputs cluster_reaction Reaction Steps cluster_outcome Outcomes Start_Thioamide Thioamide SN2 1. SN2 Attack (S on α-carbon) Start_Thioamide->SN2 Start_Halo α-Halocarbonyl Ester Start_Halo->SN2 Cyclization 2. Intramolecular Cyclization (N on Carbonyl) SN2->Cyclization Pitfall3 Pitfall: Incorrect Regiochemistry SN2->Pitfall3 Dehydration 3. Dehydration Cyclization->Dehydration Pitfall4 Pitfall: Tar Formation (High Temp) Cyclization->Pitfall4 Product Desired Thiazole Carboxylate Ester Dehydration->Product Side_Products Side Products / Low Yield Pitfall1 Pitfall: Thioamide Degradation Pitfall1->Start_Thioamide Pitfall1->Side_Products Pitfall2 Pitfall: Halocarbonyl Decomposition Pitfall2->Start_Halo Pitfall2->Side_Products Pitfall3->Side_Products Pitfall4->Side_Products

Caption: Key steps and common failure points in the Hantzsch synthesis.

Q2: I'm observing an unexpected regioisomer with my N-substituted thiourea. Why is this happening?

A: This is a classic regioselectivity problem in the Hantzsch synthesis. When using an N-monosubstituted thiourea, the cyclization can theoretically proceed via attack from either nitrogen atom, leading to two possible isomers: the expected 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole.

  • Mechanistic Insight:

    • Under neutral or basic conditions , the reaction almost exclusively yields the 2-(N-substituted amino)thiazole. This is the thermodynamically more stable aromatic product.

    • Under strongly acidic conditions , a significant amount of the 3-substituted 2-imino isomer can be formed.[6] The acidic medium can alter the reaction pathway, potentially favoring the kinetic product or changing the nucleophilicity of the respective nitrogen atoms through protonation.

  • Controlling Regioselectivity:

    • pH Control: The most effective way to ensure the formation of the 2-amino isomer is to run the reaction in a neutral solvent like ethanol or to use a mild, non-nucleophilic base to scavenge the acid byproduct (HX).

    • Isomer Separation: If a mixture is formed, the isomers can often be separated by column chromatography, though their similar polarities can make this challenging. Characterization by 1H NMR is crucial to distinguish them, as the chemical shifts of the ring protons can be diagnostic.[6]

Section 2: Functional Group Manipulations

Often, the thiazole carboxylic acid is synthesized via a more stable ester precursor, which is then hydrolyzed in a final step. This saponification reaction is a major source of difficulty.

Q3: My saponification of an ethyl thiazole-4-carboxylate is incomplete or gives a poor yield of the acid. What should I do?

A: The hydrolysis of heteroaromatic esters can be sluggish compared to their aliphatic counterparts due to the electron-withdrawing nature of the thiazole ring, which deactivates the carbonyl group toward nucleophilic attack. Furthermore, the product's solubility and stability can complicate isolation.

  • Underlying Chemistry: Saponification is the base-mediated hydrolysis of an ester. The reaction is driven to completion by the essentially irreversible deprotonation of the initially formed carboxylic acid by the alkoxide byproduct.[7][8] For thiazole esters, achieving the initial nucleophilic attack by hydroxide can require forcing conditions.

  • Troubleshooting & Optimization Protocol:

    • Choice of Base: While NaOH or KOH are common, lithium hydroxide (LiOH) is often superior for heteroaromatic esters. It has better solubility in mixed aqueous/organic solvent systems and can be less harsh. Use a significant excess of the base (2-5 equivalents) to ensure the reaction goes to completion.

    • Solvent System: A mixture of water and a co-solvent like methanol, ethanol, or THF is typically necessary to solubilize the ester. A common starting point is a 1:1 to 3:1 mixture of THF:Water or Methanol:Water.

    • Temperature and Time: These reactions often require heating (e.g., 50-80 °C or reflux) for several hours to overnight.[9] Monitor the reaction by TLC or LC-MS by taking aliquots, acidifying them, and extracting with an organic solvent to check for remaining starting material.

    • Work-up Procedure:

      • After the reaction is complete, cool the mixture in an ice bath.

      • Carefully acidify with a mineral acid (e.g., 1M or 2M HCl) to a pH where the carboxylic acid is fully protonated and least soluble. This is typically around pH 2-3.[10][11]

      • If the product precipitates, it can be collected by filtration. If it remains in solution or oils out, extract with a suitable organic solvent like ethyl acetate or dichloromethane.

Diagram 2: Troubleshooting Low Yield in Saponification

Saponification_Troubleshooting Start Low Yield in Saponification Check_Completion Is reaction complete? (Monitor by TLC/LCMS) Start->Check_Completion Check_Workup Was product lost during work-up? Check_Completion->Check_Workup Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Workup_Loss Product Loss Check_Workup->Workup_Loss Yes Success Yield is Good. Problem is elsewhere. Check_Workup->Success No Action1 Increase Temp/Time Incomplete->Action1 Action2 Increase Base eq. Incomplete->Action2 Action3 Change Base (e.g., LiOH) Incomplete->Action3 Action4 Optimize pH for precipitation Workup_Loss->Action4 Action5 Use different extraction solvent Workup_Loss->Action5 Action6 Check for Emulsion Formation Workup_Loss->Action6

Caption: A decision tree for diagnosing poor yields in ester hydrolysis.

Q4: My thiazole carboxylic acid seems to be decarboxylating. How can I prevent this?

A: Decarboxylation is a significant risk, particularly for thiazole carboxylic acids with electron-donating groups or specific substitution patterns that stabilize the resulting carbanion/zwitterion intermediate.[12][13] For example, some related heterocyclic acids like 1,3,4-thiadiazole-2-carboxylic acid are known to be unstable and undergo spontaneous decarboxylation.[14]

  • Factors Promoting Decarboxylation:

    • Heat: This is the most common cause. Many heterocyclic carboxylic acids will decarboxylate upon melting or when heated in solution.

    • Harsh pH: Both strongly acidic and strongly basic conditions can facilitate decarboxylation, depending on the mechanism.

    • Catalysts: Certain metal ions can catalyze the reaction.[15]

  • Mitigation Strategies:

    • Mild Conditions: Perform all steps, including hydrolysis and purification, at the lowest possible temperature.

    • Avoid Distillation: Do not attempt to purify the final acid by distillation. Use recrystallization or column chromatography at room temperature.

    • Careful pH Adjustment: During work-up, avoid extremes of pH and prolonged exposure to acidic or basic aqueous solutions.

    • Alternative Routes: If decarboxylation is unavoidable, consider a synthetic route that introduces the carboxyl group (or a precursor) in the final step under mild conditions, or carry the sensitive acid directly into the next reaction without isolation.

Section 3: Work-up and Purification

Proper isolation and purification are critical for obtaining high-quality material. Thiazole carboxylic acids, being polar and amphoteric, can present unique challenges.

Q5: My thiazole carboxylic acid is "oiling out" during recrystallization. How can I get it to crystallize?

A: "Oiling out" occurs when a compound separates from a cooling solution as a liquid phase rather than a solid crystal lattice. This is common when the compound's melting point is lower than the boiling point of the chosen solvent, or when significant impurities are present that depress the melting point.[16]

  • Systematic Troubleshooting:

    • Cool Slowly: The most common cause is cooling the solution too quickly. Allow the flask to cool gradually to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer or ice bath. Insulating the flask can help.[16]

    • Change Solvent: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy (the cloud point). Gently warm to redissolve, then cool slowly.

    • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Purity Check: If oiling persists, the issue may be impurities. Consider an additional purification step, like a quick pass through a silica plug or an acid-base extraction, before attempting recrystallization again.

Problem Primary Cause Solution
Oiling Out Cooling too rapidly; High boiling point solventCool slowly; Use lower boiling point solvent or mixed solvent system.[16]
No Crystals Form Solution not saturated; Compound is too solubleConcentrate the solution; Add an anti-solvent.
Poor Recovery Compound is too soluble in the cold solventChoose a solvent with lower solubility at cold temperatures.

Table 1: Troubleshooting Common Recrystallization Issues.

Section 4: Protocols & Experimental Details
Protocol 1: General Procedure for Saponification of an Ethyl Thiazole-carboxylate

This protocol provides a robust starting point for the hydrolysis of a typical thiazole ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the ethyl thiazole-carboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the stirring solution.

  • Heating: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate, visualizing with UV light) or LC-MS. The reaction may take 4-24 hours.

  • Quenching and Acidification: Once the starting material is consumed, cool the flask to 0 °C in an ice bath. Slowly add 2M HCl solution dropwise with vigorous stirring until the pH of the aqueous phase is ~2-3 (check with pH paper).

  • Isolation:

    • If a precipitate forms: Continue stirring in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.

    • If no precipitate forms: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acid.

  • Purification: Purify the crude thiazole carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane).

References
  • Wikipedia. Thiazole. [Link]

  • Ma, S., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Spinelli, D., et al. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. Semantic Scholar. [Link]

  • Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Xie, K., et al. (2019). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters - ACS Publications. [Link]

  • Ayati, A., et al. (2015). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • YouTube. synthesis of thiazoles. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2021). ResearchGate. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Non-covalent Interaction of Heteroaromatic: Rotational Spectroscopy of the Thiazole-Formic Acid Complex. (2024). Chinese Journal of Chemical Physics. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2010). ResearchGate. [Link]

  • Reva, I., et al. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. ACS Publications. [Link]

  • The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). (1955). ResearchGate. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). ResearchGate. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (2021). MDPI. [Link]

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. (2025). MDPI. [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • operachem. Saponification-Typical procedures. [Link]

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how to increase the purity of synthesized 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this compound. Here, we will address common issues with practical, field-tested solutions grounded in established chemical principles.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent reactions and for meeting stringent regulatory standards. The primary challenge in its purification often lies in the removal of structurally similar impurities, such as starting materials, reaction by-products, and over-alkylation products. This guide provides a systematic approach to troubleshooting and resolving these purity issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product shows a low melting point and a broad peak in the HPLC analysis. What are the likely impurities?

Low melting points and broad HPLC peaks are classic indicators of impurities. The most common culprits in the synthesis of this compound are typically unreacted starting materials or by-products from the initial condensation reaction.

Possible Impurities:

  • Unreacted Ethyl 2-chloroacetoacetate: A common starting material that can persist if the initial reaction does not go to completion.

  • Unreacted 4-Fluorophenylthioacetamide: The thioamide starting material is often a major impurity if the cyclization is incomplete.

  • Over-alkylation Products: In some synthetic routes, the thiazole nitrogen can be susceptible to a second alkylation, leading to a quaternary ammonium salt.

Troubleshooting Workflow:

A Initial Observation: Low Purity Product B Characterize Impurities: Run TLC, HPLC, LC-MS A->B Step 1 C Identify Impurities: Compare with starting material standards B->C Step 2 D Primary Purification: Acid-Base Extraction C->D Impurity is starting material E Secondary Purification: Recrystallization C->E Impurity is by-product F Advanced Purification: Column Chromatography C->F Multiple impurities G Purity Verification: HPLC, NMR, Melting Point D->G E->G F->G

Caption: Troubleshooting workflow for purity issues.

Question 2: I've attempted a simple recrystallization, but the purity has not significantly improved. What should I do next?

This is a common scenario when the impurities have similar solubility profiles to the desired product. The choice of solvent is critical, and a single-solvent recrystallization may not be sufficient.

Expert Advice:

A multi-step purification strategy is often necessary. We recommend a sequential approach of acid-base extraction followed by recrystallization. The carboxylic acid moiety of the target compound is a perfect handle for an effective acid-base extraction, which can separate it from neutral or basic impurities.

Protocol 1: High-Purity Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Stir vigorously for 30 minutes.

  • Separation: Separate the aqueous layer, which now contains the desired product. The organic layer, containing neutral impurities like unreacted starting materials, can be discarded.

  • Washing: Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with constant stirring until the pH is approximately 2-3. The product will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

This procedure effectively removes non-acidic impurities. For a visual guide to this process, see the workflow diagram below.

A Crude Product in Ethyl Acetate B Add NaHCO3(aq) A->B C Separate Layers B->C D Aqueous Layer (Product Salt) C->D E Organic Layer (Impurities) C->E F Wash Aqueous Layer with Ethyl Acetate D->F G Acidify with HCl(aq) to pH 2-3 F->G H Precipitation of Pure Product G->H I Filter and Dry H->I

Caption: Acid-base extraction workflow.

Question 3: After acid-base extraction, I still see a minor impurity in my NMR spectrum. How can I remove it?

If a persistent impurity remains, a final polishing step using recrystallization with a carefully selected solvent system is recommended. The key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has the opposite solubility profile.

Protocol 2: Optimized Recrystallization

A mixed solvent system often provides the best results. A common and effective system for this class of compounds is Ethanol/Water.

  • Solvent Selection: Begin by determining the optimal solvent ratio. A good starting point is a 3:1 or 4:1 ratio of ethanol to water.

  • Dissolution: Dissolve the product in a minimal amount of hot ethanol.

  • Induce Crystallization: While the solution is still hot, add water dropwise until a slight turbidity persists.

  • Clarification: If the solution is cloudy, add a few more drops of hot ethanol until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Recrystallization Solvent Screening Table:

Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)Common Impurity SolubilityRecommendation
Ethanol/WaterHighLowModerate to HighHighly Recommended
AcetonitrileHighModerateHighGood for removing non-polar impurities
IsopropanolModerateLowModerateA viable alternative to ethanol
TolueneLowVery LowLowNot generally recommended for this compound
Question 4: What if even after these steps, my product does not meet the >99% purity required for my application?

For applications requiring exceptionally high purity, such as in late-stage drug development, preparative column chromatography is the most powerful tool.

Expert Advice:

While more resource-intensive, silica gel column chromatography can separate even very closely related impurities. The choice of the mobile phase is critical for achieving good separation.

Protocol 3: Preparative Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system is often most effective. A common starting point is a mixture of Hexane and Ethyl Acetate with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.

    • Initial Gradient: 90:10:1 (Hexane:Ethyl Acetate:Acetic Acid)

    • Final Gradient: 70:30:1 (Hexane:Ethyl Acetate:Acetic Acid)

  • Procedure:

    • Prepare the column with the silica gel slurry.

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC or HPLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

This method, while requiring more effort, offers the highest achievable purity.

Summary of Purification Strategies

MethodPrimary UseProsCons
Acid-Base Extraction Removal of neutral or basic impuritiesHigh capacity, cost-effective, scalableOnly effective for acidic/basic compounds
Recrystallization Removal of impurities with different solubilitiesCan yield highly pure crystalline materialSolvent selection can be challenging
Column Chromatography Separation of closely related impuritiesHighest resolution, versatileTime-consuming, requires more resources

References

  • General Principles of Recrystallization. Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Column Chromatography. Chemistry LibreTexts. [Link]

Technical Support Center: Addressing Batch-to-Batch Variability of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage batch-to-batch variability of this active pharmaceutical ingredient (API). By understanding the root causes of inconsistency, you can implement robust control strategies to ensure the quality and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concerns - Raw Materials and Synthesis

Question 1: We've observed significant differences in yield and impurity profiles between batches of this compound. Where should we start our investigation?

Answer: The investigation should always begin at the source: your raw materials and the synthesis process itself.[1][] Variability in starting materials is a primary contributor to inconsistencies in the final API.[1][][3]

Troubleshooting Steps:

  • Raw Material Qualification:

    • Supplier Audits: Conduct rigorous audits of your suppliers to ensure they adhere to stringent quality controls.[4]

    • Incoming Material Testing: Implement comprehensive testing for all raw materials upon receipt.[5] This should include identity, purity (by HPLC), and moisture content analysis.

    • Traceability: Maintain meticulous records to track the origin and handling of all materials.[1]

  • Synthesis Process Review:

    • Reaction Conditions: Even minor deviations in temperature, pressure, reaction time, or agitation speed can impact the reaction outcome.[3]

    • Reagent Addition: The rate and order of reagent addition can influence the formation of side products.

    • Work-up Procedure: Inconsistent work-up procedures, such as pH adjustments or extraction techniques, can lead to variability in product purity and yield.[6]

Causality: The purity and reactivity of starting materials directly influence the reaction kinetics and the types of impurities formed. Inconsistent synthesis parameters can alter reaction pathways, leading to different product-to-impurity ratios in each batch.

Section 2: The Crystalline Conundrum - Polymorphism

Question 2: Our latest batch of the API shows different solubility and dissolution rates compared to previous batches, despite having the same chemical purity. What could be the cause?

Answer: This is a classic indicator of polymorphism, the ability of a compound to exist in multiple crystalline forms.[7][8][9] Different polymorphs of the same API can have distinct physical properties, including solubility, melting point, and stability, which can significantly impact bioavailability and manufacturability.[7][8][10]

Troubleshooting Workflow for Polymorphism:

Caption: Troubleshooting workflow for identifying and controlling polymorphism.

Experimental Protocols:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying different crystalline forms.[11] Each polymorph will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates or hydrates, which are sometimes referred to as pseudopolymorphs.[8]

Controlling Polymorphism: The formation of a specific polymorph is influenced by crystallization conditions.[9][11] Key parameters to control include:

  • Solvent system

  • Crystallization temperature

  • Cooling rate

  • Agitation

  • Presence of impurities

By carefully controlling these factors, you can consistently produce the desired, thermodynamically stable polymorph.[8][9]

Section 3: Analytical Deep Dive - Impurity Profiling

Question 3: We have identified a recurring, unknown impurity in some batches. How can we identify it and prevent its formation?

Answer: A systematic approach to impurity identification and control is crucial for ensuring API quality and safety.

Troubleshooting Steps:

  • Impurity Isolation and Characterization:

    • Preparative HPLC: Isolate a sufficient quantity of the impurity for structural analysis.

    • Mass Spectrometry (MS): Determine the molecular weight of the impurity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the impurity.

  • Root Cause Analysis:

    • Review Synthesis Pathway: Examine the reaction mechanism for potential side reactions that could lead to the identified impurity. Thiazole synthesis, often following the Hantzsch method or variations, can have several side reactions.[12][13][14]

    • Forced Degradation Studies: Subject the API to stress conditions (heat, light, acid, base, oxidation) to see if the impurity is a degradation product.

    • Raw Material Impurities: Analyze starting materials and intermediates to determine if the impurity is carried over from an earlier step.

Common Impurity Sources in Thiazole Synthesis:

Potential Source Example Impurity Type Recommended Action
Starting Materials Isomeric impurities in the fluorophenyl starting material.Source higher purity raw materials; implement stricter incoming QC tests.
Side Reactions Over-alkylation or alternative cyclization products.Optimize reaction stoichiometry, temperature, and reaction time.
Degradation Hydrolysis of the carboxylic acid or oxidation of the thiazole ring.Optimize storage conditions (temperature, humidity, light exposure); use inert atmosphere during synthesis.

Prevention Strategy: Once the impurity's identity and origin are known, you can modify the synthetic or purification process to minimize its formation. This could involve adjusting reaction conditions, changing the solvent system for crystallization, or introducing an additional purification step.

Section 4: Process Control and Validation

Question 4: How can we establish a manufacturing process that consistently produces uniform batches of the API?

Answer: Robust process validation and continuous monitoring are essential for ensuring batch-to-batch consistency.[4][15] This aligns with regulatory expectations, such as those from the FDA, which emphasize demonstrating process stability through multi-batch data.[16][17]

Key Pillars of a Consistent Manufacturing Process:

  • Define Critical Process Parameters (CPPs): Identify the process parameters that have the most significant impact on the final product's critical quality attributes (CQAs).

  • Establish Control Limits: Set acceptable ranges for each CPP based on experimental data and risk assessment.

  • Implement In-Process Controls (IPCs): Monitor CPPs and intermediate product quality at critical stages of the manufacturing process.[5][16]

  • Process Validation: Execute a formal process validation study using multiple batches (typically at least three) to demonstrate that the process consistently produces API that meets all specifications.[18] It is often recommended to use at least two different lots of key starting materials to ensure the process is robust to raw material variability.[18]

Process Validation Workflow:

Caption: Workflow for establishing a validated and consistent manufacturing process.

By adopting a data-driven, systematic approach, you can effectively troubleshoot and control the batch-to-batch variability of this compound, ensuring the delivery of a consistent, high-quality product.

References

  • Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes. 7

  • Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. Link

  • Polymorphism. All About Drugs. Link

  • How does the source of raw materials affect the quality of APIs? Arborpharm. Link

  • Polymorphism in Pharmaceutical Compounds. MDPI. Link

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. Link

  • Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges. Rondaxe. Link

  • Batch-to-Batch Variability. Surface Measurement Systems. Link

  • API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance. Rondaxe. Link

  • Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization. ResearchGate. Link

  • The absorbance of active pharmaceutical ingredients varies with each batch, and the laboratory cannot keep up with the analysis. newji. Link

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Link

  • RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis. Chemicalbook. Link

  • API Synthesis Intermediates & Raw Materials. BOC Sciences.

  • Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. National Institutes of Health. Link

  • New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies. ECA Academy. Link

  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pha. Sci-Hub. Link

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Link

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. Link

  • Process Validation using different lots of API. Pharmaguideline Forum. Link

  • Ensuring Batch-to-Batch Consistency in Inhalation APIs. Inke. Link

  • API Production Batch Consistency Validation. Arborpharmchem. Link

  • 2-(4-FLUOROPHENYL)-4-METHYL-1 3-THIAZOLE-5-CARBOXYLIC ACID. Crescent Chemical Company. Link

  • 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Sigma-Aldrich. Link

  • Common sources of mistake in organic synthesis. Reddit. Link

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Link

  • Approach to Synthesis Problems. Organic Chemistry: How to…. Link

  • Struggling with Synthesis? This ONE Hack Changes Everything! YouTube. Link

  • Reactions and Mechanisms. Master Organic Chemistry. Link

  • 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid synthesis. Sigma-Aldrich. Link

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Pharmaceutical Negative Results. Link

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. PubMed. Link

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Global Pharma Technology. Link

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Link

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Link

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health. Link

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Link

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. National Institutes of Health. Link

  • 5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid. BLDpharm. Link

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. Link

  • 2-((3-Fluorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid, 95%. Fluorochem. Link

  • Methyl ester thiazole-4-carboxylic acid. Sigma-Aldrich. Link

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Link

Sources

Technical Support Center: Refining Experimental Protocols for Fluorinated Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated thiazole compounds. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot and optimize your protocols effectively.

The strategic incorporation of fluorine into thiazole scaffolds can significantly enhance molecular properties like metabolic stability and bioavailability, making these compounds highly valuable in medicinal chemistry.[1][2][3] However, the unique electronegativity and reactivity of fluorine introduce specific challenges in synthesis, purification, and characterization. This guide provides structured answers to the most pressing questions encountered in the lab.

Section 1: Synthesis & Reaction Optimization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring.[4][5] However, the presence of strongly electron-withdrawing fluorine atoms or fluoroalkyl groups on the precursors can significantly alter reaction kinetics and lead to unexpected side products.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction to form a fluorinated thiazole is sluggish and results in a low yield. What are the likely causes and how can I improve it?

A1: This is a common issue. The strong electron-withdrawing nature of fluorine substituents, particularly on the α-haloketone or thioamide, is the primary cause.

  • Causality: Fluorine groups decrease the nucleophilicity of the thioamide's sulfur atom and can destabilize the key enamine intermediate required for cyclization.[6][7] This slows down the rate-determining steps of the condensation reaction.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: If you are running the reaction in a low-boiling solvent like ethanol, consider switching to a higher-boiling solvent such as n-butanol or DMF to provide more thermal energy.[8]

    • Solvent Choice: The polarity of the solvent is crucial. While ethanol is standard, polar aprotic solvents like DMF can sometimes accelerate the reaction by better solvating charged intermediates.[8]

    • Catalysis: While the classic Hantzsch synthesis is often uncatalyzed, stubborn reactions can benefit from a mild acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) to promote dehydration steps. However, be cautious, as strong acid can lead to side reactions.[9]

    • Reactant Purity: Ensure your starting materials are pure. Fluorinated α-haloketones can be unstable; verify their integrity by NMR before use. Thioamides can also degrade. Using freshly prepared or purified starting materials is always recommended.[10]

Q2: I'm observing multiple spots on my TLC after a Hantzsch synthesis. What are the common side products when working with fluorinated precursors?

A2: The formation of multiple products often points to side reactions competing with the main thiazole formation.

  • Isomeric Byproducts: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[9] This is a frequent issue. Running the reaction under neutral or slightly basic conditions can often favor the desired aminothiazole product.

  • Incomplete Cyclization: If the reaction does not go to completion, you may isolate intermediates such as the initial condensation product between the ketone and thioamide.

  • Decomposition: Fluorinated starting materials, especially α-fluoro-ketones, can be less stable than their non-fluorinated analogs and may decompose under prolonged heating or harsh pH conditions.[11]

Below is a workflow diagram to guide your troubleshooting process for a low-yield Hantzsch synthesis.

Hantzsch_Troubleshooting start Low Yield in Fluorinated Hantzsch Synthesis check_purity Verify Purity of Starting Materials (α-haloketone, thioamide) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials (Recrystallize, Distill, or Column Chromatography) purity_ok->purify_sm No conditions Review Reaction Conditions purity_ok->conditions Yes purify_sm->start temp Increase Temperature? (e.g., Ethanol -> n-Butanol) conditions->temp solvent Change Solvent? (e.g., EtOH -> DMF) temp->solvent No Improvement run_rxn Re-run Optimized Reaction temp->run_rxn Yes catalyst Add Catalyst? (e.g., cat. pTSA) solvent->catalyst No Improvement solvent->run_rxn Yes catalyst->run_rxn No Improvement catalyst->run_rxn Yes success Improved Yield run_rxn->success

Caption: Troubleshooting workflow for low-yield synthesis.

Section 2: Purification Protocols & Troubleshooting

The unique polarity and interactivity of fluorinated compounds can make their purification non-trivial. Standard protocols for non-fluorinated analogs often require significant modification.

Frequently Asked Questions (FAQs)

Q1: My fluorinated thiazole is highly polar and streaks badly on a standard silica gel column. How can I achieve good separation?

A1: This is a classic challenge. The high polarity imparted by both the thiazole ring and fluorine atoms can lead to very strong interactions with the acidic silanol groups on standard silica gel, causing tailing and poor separation.

  • Causality: The basic nitrogen on the thiazole ring can interact strongly with acidic silica. Fluorine's high electronegativity increases the molecule's polarity, enhancing this interaction.

  • Troubleshooting Steps:

    • Solvent System Optimization: For flash column chromatography, aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[5] If your compound is streaking, add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic/formic acid (for acidic compounds) to your eluent. This additive will competitively bind to the active sites on the silica, reducing tailing.[5]

    • Use a Different Stationary Phase: Consider using neutral or deactivated alumina instead of silica gel for particularly basic compounds.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography (using a C18-functionalized silica) can be an excellent alternative.

Q2: What is the best approach for purifying my fluorinated thiazole using HPLC?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful tool, but column and mobile phase selection are critical for fluorinated molecules.

  • Column Selection: While a standard C18 column is a good starting point, stationary phases with fluorinated ligands, such as a Pentafluorophenyl (PFP) phase, often provide superior selectivity for halogenated and aromatic compounds.[1][4][12] PFP columns offer multiple retention mechanisms, including hydrophobic, π-π, and dipole-dipole interactions, which can resolve isomers that co-elute on a C18 column.[13]

  • Mobile Phase: A typical mobile phase for reverse-phase HPLC consists of:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid. The acidic modifier helps to protonate basic sites, leading to sharper peaks.

  • Protocol: Preparative HPLC Purification

    • Analytical Method Development: First, develop an analytical method on a PFP or C18 column (e.g., 4.6 x 150 mm, 5 µm) to find the optimal gradient. Start with a broad gradient (e.g., 5% to 95% B over 15 minutes).

    • Scale-Up: Once separation is achieved, scale the method to a preparative column (e.g., 21.2 x 150 mm). Increase the flow rate and injection volume proportionally.

    • Fraction Collection: Collect fractions corresponding to your target peak.

    • Post-Purification: Combine the pure fractions, remove the organic solvent (acetonitrile/methanol) under reduced pressure, and then lyophilize the remaining aqueous solution to obtain your purified compound as a TFA salt.

ParameterStandard C18 ColumnFluorinated (PFP) ColumnRationale for Fluorinated Thiazoles
Primary Interaction HydrophobicMixed-Mode (Hydrophobic, π-π, Dipole-Dipole)PFP offers enhanced π-π interactions with the thiazole ring and dipole interactions with the C-F bond, improving selectivity.[4][13]
Best For General purpose, non-polar compoundsHalogenated compounds, aromatic isomers, polar analytesDirectly addresses the chemical nature of fluorinated thiazoles.[1]
Mobile Phase Water/Acetonitrile or Methanol + AcidWater/Acetonitrile or Methanol + AcidBoth use similar mobile phases, making column screening straightforward.

Section 3: Characterization and Spectral Interpretation

The presence of fluorine provides a powerful analytical handle, with ¹⁹F NMR being an indispensable tool. However, interpreting the spectra requires understanding the unique effects of fluorine.

Frequently Asked Questions (FAQs)

Q1: How do I interpret the ¹⁹F NMR spectrum of my fluorinated thiazole? What chemical shifts should I expect?

A1: ¹⁹F NMR is highly sensitive and has a very wide chemical shift range, making it excellent for structural confirmation.[14][15]

  • Causality: The chemical shift of a fluorine nucleus is extremely sensitive to its electronic environment. Electron-withdrawing groups cause a downfield shift (less negative ppm), while electron-donating groups cause an upfield shift (more negative ppm).[16]

  • Expected Chemical Shifts: The exact shift depends on the fluorine's position relative to the thiazole ring and other substituents. However, some general ranges (referenced to CFCl₃ at 0 ppm) can be expected:

    • Fluorine on an aromatic ring (Ar-F): Typically -80 to -170 ppm.[17][18] A fluorine atom directly attached to the thiazole ring would fall in this region.

    • Trifluoromethyl group (-CF₃): Typically -40 to -80 ppm.[17]

  • Data Interpretation Workflow:

    NMR_Interpretation start Obtain ¹⁹F NMR Spectrum count_signals 1. Count the number of distinct ¹⁹F signals start->count_signals check_symmetry Does this match the number of unique F atoms in the proposed structure? count_signals->check_symmetry analyze_shifts 2. Analyze Chemical Shifts (ppm) check_symmetry->analyze_shifts Yes compare_ranges Compare shifts to known ranges (e.g., Ar-F, -CF₃) to assign fluorine types. analyze_shifts->compare_ranges analyze_coupling 3. Analyze Coupling Patterns (Splitting) compare_ranges->analyze_coupling hf_coupling Identify ¹H-¹⁹F couplings. Correlate with ¹H NMR. analyze_coupling->hf_coupling ff_coupling Identify ¹⁹F-¹⁹F couplings (if multiple F atoms exist). hf_coupling->ff_coupling confirm Confirm Structure ff_coupling->confirm

    Caption: Step-by-step ¹⁹F NMR data interpretation workflow.

Q2: I see complex splitting in my ¹H and ¹³C NMR spectra. How does fluorine coupling affect these spectra?

A2: Fluorine (¹⁹F) is a spin ½ nucleus, just like ¹H, and it couples to other nuclei (¹H, ¹³C) through bonds. These coupling constants (J-values) provide invaluable structural information.

  • ¹H-¹⁹F Coupling: You will observe splitting in proton signals that are close to a fluorine atom. The magnitude of the coupling constant depends on the number of bonds separating the nuclei:

    • ³JHF (through 3 bonds): ~5-10 Hz

    • ⁴JHF (through 4 bonds): ~1-3 Hz

  • ¹³C-¹⁹F Coupling: This is particularly useful for assigning carbon signals. The coupling is often large and occurs over multiple bonds.

    • ¹JCF (through 1 bond): Very large, typically 240-280 Hz.[14][19] The carbon signal will appear as a large doublet.

    • ²JCF (through 2 bonds): ~20-30 Hz.

    • ³JCF (through 3 bonds): ~3-10 Hz.

Q3: What are the expected fragmentation patterns in mass spectrometry for a fluorinated thiazole?

A3: Electron Impact (EI) mass spectrometry will typically show a strong molecular ion peak (M⁺). The fragmentation patterns are dictated by the weakest bonds and the stability of the resulting fragments.

  • Common Fragmentations:

    • Loss of Fluoroalkyl Groups: If you have a -CF₃ group, you will likely see a peak corresponding to [M - CF₃]⁺.

    • Ring Fragmentation: The thiazole ring itself can fragment. A common fragmentation pathway involves the cleavage of the C-S and C-N bonds.[2][20]

    • Halogen Isotope Patterns: While fluorine is monoisotopic, if your α-haloketone precursor contained bromine or chlorine, remember to look for their characteristic M, M+2 isotopic patterns in any fragments containing those atoms.

Section 4: Safety & Handling

Fluorinating agents and fluorinated compounds require careful handling. Always consult the Safety Data Sheet (SDS) for any chemical before use.

  • Fluorinating Agents: Reagents like Selectfluor® or DAST are powerful oxidizing and/or corrosive agents. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Hydrogen Fluoride (HF) Risk: Some fluorination reactions or decomposition pathways can generate HF, which is extremely toxic and corrosive. Ensure you have calcium gluconate gel available as a first aid measure in case of skin contact.

  • Waste Disposal: Fluorinated waste should be segregated and disposed of according to your institution's hazardous waste protocols. Do not mix with incompatible waste streams.[19]

References
  • Adcock, J. L., & Li, A. R. (1996). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351-2357. Retrieved from [Link]

  • Weigert, F. J. (1973). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F-F and F-13C Coupling Constants. Journal of the American Chemical Society, 95(19), 6389-6392.
  • Gupta, R., & Kachroo, P. L. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry - Section B, 46(10), 1599-1622.
  • Hanson, P., & Taylor, P. C. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Magnetic Resonance in Chemistry, 57(9), 649-660. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. uOttawa NMR Facility. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of a Novel Thiazole-Based PI3K/mTOR Inhibitor and Other Key PI3K Pathway Modulators

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a focal point for drug discovery and development. Its frequent dysregulation in a multitude of human cancers has spurred the creation of a diverse arsenal of inhibitors, each with a unique profile of potency, selectivity, and clinical applicability. This guide provides an in-depth comparison of a promising novel thiazole-containing dual PI3K/mTOR inhibitor, referred to herein as Compound 3b, with three well-characterized PI3K inhibitors: the pan-PI3K inhibitor Pictilisib (GDC-0941), the dual PI3K/mTOR inhibitor Voxtalisib (XL765), and the PI3Kδ-specific inhibitor Idelalisib (Zydelig).

This analysis is intended for researchers, scientists, and drug development professionals, offering a nuanced perspective on the biochemical and cellular activities of these compounds, supported by experimental data.

The PI3K/AKT/mTOR Pathway: A Critical Hub in Cancer Signaling

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its activation is often initiated by growth factors and other extracellular signals, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K at the cell membrane. This, in turn, recruits and activates the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[2]

Given its central role, aberrant activation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, making it a highly attractive target for therapeutic intervention.[3]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Compound3b Compound 3b Compound3b->PI3K Compound3b->mTORC1 Pictilisib Pictilisib Pictilisib->PI3K Voxtalisib Voxtalisib Voxtalisib->PI3K Voxtalisib->mTORC1 Idelalisib Idelalisib Idelalisib->PI3K PI3Kδ

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Inhibitor Profiles

A Novel Thiazole-Based PI3K/mTOR Dual Inhibitor (Compound 3b)

Compound 3b is a novel thiazole derivative designed as a dual inhibitor of PI3K and mTOR.[1] The rationale behind its design is to leverage the structural similarities between the active sites of PI3K and mTOR to achieve potent inhibition of both kinases. This dual-targeting approach aims to overcome the feedback activation of the PI3K pathway that can occur with mTOR-only inhibitors.[4]

Pictilisib (GDC-0941): The Pan-PI3K Inhibitor

Pictilisib is a potent, orally bioavailable pan-inhibitor of Class I PI3K isoforms.[5] It demonstrates strong inhibitory activity against PI3Kα and PI3Kδ, with moderate selectivity against PI3Kβ and PI3Kγ.[6][7] Its development was a significant step in targeting the PI3K pathway, and it has been extensively evaluated in preclinical and clinical studies.[8]

Voxtalisib (XL765): A Clinically Investigated Dual PI3K/mTOR Inhibitor

Voxtalisib is another dual inhibitor of PI3K and mTOR that has advanced into clinical trials.[9] It exhibits potent activity against all four Class I PI3K isoforms and also inhibits mTORC1 and mTORC2.[3][10] The dual inhibition profile of Voxtalisib is intended to provide a more comprehensive blockade of the PI3K/AKT/mTOR pathway.

Idelalisib (Zydelig): The PI3Kδ-Specific Inhibitor

Idelalisib is a highly selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[11] This isoform specificity makes Idelalisib particularly effective in B-cell malignancies, where PI3Kδ signaling is crucial for cell survival and proliferation.[12] Its targeted action minimizes some of the side effects associated with broader PI3K inhibition.

Comparative Analysis: In Vitro Inhibitory Activity

A direct comparison of the in vitro inhibitory activity of these compounds against the Class I PI3K isoforms and mTOR reveals their distinct selectivity profiles. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)
Compound 3b 86Not ReportedNot ReportedNot Reported221
Pictilisib (GDC-0941) 333753580
Voxtalisib (XL765) 39113943157
Idelalisib (Zydelig) 86004000210019>10,000

Data compiled from multiple sources.[1][3][5][6][12][13][14][15]

Analysis:

  • Compound 3b demonstrates potent dual inhibition of PI3Kα and mTOR, with IC50 values in the nanomolar range.[1]

  • Pictilisib is a potent pan-PI3K inhibitor, with strong activity against the α and δ isoforms.[5][6] Its activity against mTOR is significantly weaker.[13]

  • Voxtalisib also shows dual PI3K/mTOR inhibition, with a preference for the γ isoform of PI3K.[3][14]

  • Idelalisib exhibits remarkable selectivity for the PI3Kδ isoform, with significantly higher IC50 values for the other isoforms and mTOR.[12][15]

Comparative Analysis: In Vitro Antiproliferative Activity

The ultimate goal of these inhibitors is to suppress the growth of cancer cells. The following table summarizes their antiproliferative activity in various cancer cell lines.

InhibitorCell LineCancer TypeIC50 / GI50 (µM)
Compound 3b Leukemia HL-60(TB)LeukemiaPotent (GI% > 100)
Pictilisib (GDC-0941) U87MGGlioblastoma0.95
A2780Ovarian Cancer0.14
PC3Prostate Cancer0.28
TCCSUPBladder Cancer1.1
Voxtalisib (XL765) PC3Prostate Cancer1.8
Idelalisib (Zydelig) JeKo-1Mantle Cell LymphomaModerate cell death at 0.5-5
MinoMantle Cell LymphomaModerate cell death at 0.5-5
Granta 519Mantle Cell LymphomaModerate cell death at 0.5-5

Data compiled from multiple sources.[1][2][7][16]

Analysis:

  • Compound 3b shows a lethal effect on the leukemia cell line HL-60(TB).[1]

  • Pictilisib demonstrates broad antiproliferative activity across a range of solid tumor cell lines, with IC50 values in the sub-micromolar to low micromolar range.[2][7]

  • Voxtalisib also inhibits the proliferation of prostate cancer cells.[10]

  • Idelalisib induces moderate levels of cell death in mantle cell lymphoma cell lines, consistent with its more targeted mechanism of action.[16]

Comparative Analysis: In Vivo Efficacy

Preclinical in vivo studies, typically using xenograft models in mice, are critical for evaluating the therapeutic potential of these inhibitors.

InhibitorXenograft ModelCancer TypeDosingTumor Growth Inhibition
Pictilisib (GDC-0941) U87MGGlioblastoma150 mg/kg, oral98%
IGROV1Ovarian Cancer150 mg/kg, oral80%
143B-lucOsteosarcoma50-100 mg/kgSlower tumor growth
Voxtalisib (XL765) BxPC-3Pancreatic Cancer30 mg/kg + chloroquineSignificant inhibition
GBM 39-lucGlioblastoma30 mg/kg, oral>12-fold reduction in bioluminescence

Data compiled from multiple sources.[5][6][17][18]

Analysis:

  • Pictilisib demonstrates significant tumor growth inhibition in glioblastoma and ovarian cancer xenograft models at well-tolerated doses.[5][6] It also shows efficacy in an osteosarcoma model.[18]

  • Voxtalisib shows in vivo efficacy in pancreatic and glioblastoma models, particularly when used in combination with other agents.[10][17]

Experimental Protocol: In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

To quantitatively assess the inhibitory potential of a compound against a specific PI3K isoform, a robust in vitro enzyme assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.[19]

Assay_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection ADP Detection Inhibitor 1. Prepare Inhibitor Dilutions Combine 4. Combine Inhibitor, Enzyme/Lipid, and ATP in a microplate Inhibitor->Combine Enzyme_Lipid 2. Prepare Enzyme/Lipid Substrate Mixture Enzyme_Lipid->Combine ATP 3. Prepare ATP Solution ATP->Combine Incubate_Kinase 5. Incubate at Room Temperature (e.g., 60 minutes) Combine->Incubate_Kinase Kinase_Reaction PI3K phosphorylates PIP2 -> PIP3 ATP -> ADP Incubate_Kinase->Kinase_Reaction Add_ADP_Glo 6. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo Incubate_Deplete 7. Incubate at Room Temperature (e.g., 40 minutes) Add_ADP_Glo->Incubate_Deplete Add_Detection 8. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Deplete->Add_Detection Incubate_Light 9. Incubate at Room Temperature (e.g., 30 minutes) Add_Detection->Incubate_Light Read_Luminescence 10. Read Luminescence Incubate_Light->Read_Luminescence

Caption: Workflow for a PI3K in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., Compound 3b) in a suitable solvent like DMSO.

    • Prepare the PI3K Reaction Buffer containing a lipid substrate (e.g., PIP2).

    • Dilute the specific recombinant PI3K enzyme isoform (e.g., PI3Kα) in the reaction buffer.

    • Prepare a solution of ATP at the desired concentration.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume (e.g., 0.5 µL) of the inhibitor dilutions or vehicle control.

    • Add the enzyme/lipid substrate mixture (e.g., 4 µL) to each well.

    • Initiate the reaction by adding the ATP solution (e.g., 0.5 µL).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes any remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for a luciferase/luciferin reaction.

    • Incubate for about 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of the compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The comparative analysis of this novel thiazole-based PI3K/mTOR dual inhibitor, Compound 3b, alongside established PI3K inhibitors highlights the diverse strategies employed to target this critical cancer signaling pathway.

  • Compound 3b and Voxtalisib represent the dual PI3K/mTOR inhibition approach, which holds the promise of a more comprehensive pathway blockade and potentially overcoming resistance mechanisms.

  • Pictilisib exemplifies the pan-PI3K inhibitor class, offering broad activity against multiple PI3K isoforms, which may be advantageous in tumors with complex PI3K pathway alterations.

  • Idelalisib showcases the success of a highly selective, isoform-specific inhibitor, which can provide a favorable therapeutic window in specific hematological malignancies.

The choice of an optimal PI3K inhibitor for a particular therapeutic application will depend on a multitude of factors, including the specific cancer type, the underlying genetic alterations in the PI3K pathway, and the desired balance between efficacy and toxicity. This guide provides a framework for understanding the key characteristics of these different classes of PI3K inhibitors, facilitating informed decision-making in preclinical and clinical research.

References

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  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors - AACR Journals. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL. (2017). Retrieved January 20, 2026, from [Link]

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  • Idelalisib Impacts Cell Growth through Inhibiting Translation-Regulatory Mechanisms in Mantle Cell Lymphoma - AACR Journals. (n.d.). Retrieved January 20, 2026, from [Link]

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A Comparative Guide to Validating the Biological Activity of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The thiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Its derivatives are known to modulate a variety of biological targets, from kinases to microtubules.[5][6] The subject of this guide, 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, combines this privileged scaffold with two other key structural motifs: a carboxylic acid group, which can enhance solubility and act as a hydrogen bond donor/acceptor, and a 4-fluorophenyl group.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[7][8] Specifically, the para-fluorophenyl group is a feature of many successful drugs, where it can improve interactions within protein binding pockets and protect against metabolic degradation by Cytochrome P450 enzymes.[7][9]

Given the absence of extensive public data on this compound, this guide proposes a systematic, tiered validation workflow. Our hypothesis, based on scaffold analysis, is that this compound possesses potential anticancer and anti-inflammatory activity. A structurally related compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has demonstrated anti-diabetic potential by ameliorating inflammatory and oxidative stress markers in animal models, lending support to this hypothesis.[10]

This guide will provide objective, data-driven protocols to test this hypothesis, comparing the compound's performance against established benchmarks.

Comparative Compound Selection

To ensure the trustworthiness of our validation, all experiments must include appropriate controls. The selection of comparators is critical for contextualizing the activity of our lead compound.

Compound Role Compound Name Mechanism of Action (MoA) Rationale for Selection
Lead Compound This compoundHypothesized: Kinase Inhibition, Anti-inflammatoryThe focus of the validation study.
Positive Control (Anticancer) Dasatinib Multi-targeted tyrosine kinase inhibitor (BCR-ABL, Src family)An FDA-approved drug containing a 2-aminothiazole core, providing a high-potency benchmark for kinase inhibition and anticancer activity.[6]
Positive Control (Anti-inflammatory) Meloxicam COX-2 InhibitorAn established NSAID that also contains a thiazole ring, serving as a relevant comparator for anti-inflammatory assays.[2]
Negative Control / Scaffold Control 4-Methylthiazole-5-carboxylic acid Expected low to no activityA structural fragment of the lead compound lacking the key fluorophenylmethyl group. This helps determine if the observed activity is inherent to the core scaffold or driven by the specific substituent.
Vehicle Control Dimethyl Sulfoxide (DMSO) Inert SolventThe standard solvent for dissolving compounds for in vitro testing. Essential for distinguishing compound-specific effects from solvent-induced artifacts.

Tiered Experimental Validation Workflow

We will employ a three-tiered approach, moving from broad, high-throughput screening to specific, mechanistic studies. This workflow ensures that resources are used efficiently, focusing only on compounds that show promise in initial tiers.

G cluster_0 Tier 1: Primary Screening & Cytotoxicity cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation T1_Start Lead Compound + Comparators T1_MTT MTT Cytotoxicity Assay (e.g., A549, MCF-7, RAW 264.7) T1_Start->T1_MTT T1_Kinase Broad Kinase Inhibition Panel (e.g., KinomeScan®) T1_Start->T1_Kinase T2_NO Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7) T1_MTT->T2_NO Use non-toxic concentrations T2_Apoptosis Apoptosis Assay (Annexin V/PI Staining) T1_MTT->T2_Apoptosis If cytotoxic (IC50 < 50 µM) T3_Western Western Blot Analysis (p-AKT, p-NF-κB, COX-2) T1_Kinase->T3_Western If specific kinase(s) are inhibited T2_NO->T3_Western If NO production is inhibited T2_Apoptosis->T3_Western Confirm apoptotic pathway T3_Decision MoA Confirmed? T3_Western->T3_Decision End Validation Complete T3_Decision->End Yes: Proceed to Preclinical Models Stop End of Workflow T3_Decision->Stop No: Re-evaluate or Derivatize

Caption: Tiered workflow for validating biological activity.

PART A: TIER 1 PROTOCOLS - PRIMARY SCREENING

The initial goal is to determine if the compound has broad cytotoxic effects against cancer cell lines and/or inhibits key signaling molecules like kinases.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50). This is a foundational step to identify general anticancer potential and establish non-toxic concentration ranges for subsequent assays.

Methodology:

  • Cell Seeding: Seed human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2-fold serial dilution of the lead compound and comparators (Dasatinib, Meloxicam, Scaffold Control) in DMSO, then dilute in culture medium. Final concentrations should range from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Data Interpretation:

Compound A549 IC50 (µM) MCF-7 IC50 (µM) Interpretation
Lead Compound[Experimental Data][Experimental Data]An IC50 < 10 µM is considered potent.[11]
Dasatinib~0.05~0.1Confirms assay sensitivity and provides a high-potency benchmark.
Meloxicam>100>100Expected to be non-cytotoxic in this context.
Scaffold Control>100>100Determines if cytotoxicity is linked to the fluorophenylmethyl group.

PART B: TIER 2 PROTOCOLS - FUNCTIONAL ASSAYS

If Tier 1 results are promising (e.g., selective cytotoxicity), we proceed to functional assays to understand the cellular consequences of compound treatment.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate at 2 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with non-toxic concentrations of the lead compound and controls (determined from the MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Griess Assay: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Data Interpretation:

Compound NO Inhibition (%) at 10 µM Interpretation
Lead Compound[Experimental Data]Significant inhibition suggests anti-inflammatory potential.
Meloxicam~40-60%Validates the assay's ability to detect known anti-inflammatory agents.
DasatinibVariableNot its primary MoA, but may show some effect.
Scaffold Control<10%Isolates the activity to the specific chemical modifications of the lead.

PART C: TIER 3 PROTOCOLS - MECHANISM OF ACTION (MoA)

These experiments aim to identify the specific molecular pathways modulated by the lead compound.

Protocol 3: Western Blot Analysis for Key Signaling Proteins

Objective: To investigate if the compound's cytotoxic or anti-inflammatory effects are mediated through the inhibition of specific signaling pathways, such as the PI3K/Akt pathway (critical for cell survival) or the NF-κB pathway (central to inflammation).

Methodology:

  • Cell Culture and Treatment: Grow A549 or RAW 264.7 cells in 6-well plates to 80% confluency. Treat with the IC50 concentration (for A549) or an effective non-toxic concentration (for RAW 264.7) of the lead compound for a specified time (e.g., 6-24 hours). For RAW 264.7, co-treat with LPS.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key targets (e.g., Phospho-Akt, Total-Akt, Phospho-NF-κB, COX-2, and a loading control like β-Actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band density using imaging software and normalize the phosphorylated/target protein to the total protein or loading control.

Hypothetical Signaling Pathway Modulation:

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt NFkB NF-κB pAkt->NFkB Proliferation Cell Survival & Proliferation pAkt->Proliferation pNFkB p-NF-κB (Active) NFkB->pNFkB Inflammation Inflammatory Genes (e.g., COX-2) pNFkB->Inflammation Translocation to Nucleus Lead_Compound 2-[(4-Fluorophenyl)methyl] -1,3-thiazole-4-carboxylic acid Lead_Compound->Akt Inhibits Phosphorylation Lead_Compound->NFkB Inhibits Phosphorylation

Caption: Hypothetical MoA via inhibition of Akt and NF-κB phosphorylation.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the initial validation of this compound. By systematically progressing from broad screening to specific mechanistic studies and benchmarking against relevant comparators, this workflow will generate a clear and objective profile of the compound's biological activity.

Positive results, such as potent and selective cytotoxicity against cancer cells coupled with a clear reduction in pro-survival and pro-inflammatory signaling markers (e.g., p-Akt, p-NF-κB), would provide a strong rationale for advancing the compound into more complex studies. Future directions would include selectivity profiling across a wider kinase panel, ADME/Tox profiling, and ultimately, evaluation in in vivo models of cancer or inflammation.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic Acid Analogs as Modulators of Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a specific series of analogs based on the 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid framework. We will explore how targeted structural modifications to this core influence biological activity, with a focus on their potential as inhibitors of enzymes such as human cytosolic phospholipase A2α (cPLA2α). This document synthesizes data from key studies to explain the causality behind experimental design and provides detailed protocols for researchers aiming to explore this chemical space.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a key heterocyclic motif frequently employed in the design of bioactive molecules due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. When incorporated into a larger framework like this compound, it provides a rigid core that can be systematically decorated with functional groups to optimize potency, selectivity, and pharmacokinetic properties.

The primary focus of this guide is on analogs that have been investigated as inhibitors of the human cPLA2α enzyme. This enzyme is a critical player in the inflammatory cascade, as it catalyzes the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. Inhibition of cPLA2α is therefore a promising therapeutic strategy for a range of inflammatory diseases. The core scaffold consists of three key regions amenable to modification, as illustrated below:

  • Region I: The 2-substituted (4-Fluorophenyl)methyl group.

  • Region II: The C5 position of the thiazole ring.

  • Region III: The 4-carboxylic acid group.

This guide will dissect the SAR at each of these regions, providing a comparative analysis based on experimental data.

The SAR Exploration Workflow

A systematic SAR study is foundational to medicinal chemistry. The workflow involves synthesizing analogs with specific structural changes, evaluating their biological activity, and building a model to predict the properties of future compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Identify Core Scaffold (2-((4-Fluorophenyl)methyl) -1,3-thiazole-4-carboxylic acid) Design Design Analogs (Modify Regions I, II, III) Start->Design Synth Chemical Synthesis (e.g., Hantzsch Thiazole Synthesis) Design->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Assay In Vitro Assay (e.g., cPLA2α Inhibition Assay) Purify->Assay Test Compound Data Determine Potency (IC50 Measurement) Assay->Data SAR_Model Build SAR Model Data->SAR_Model Analyze Data SAR_Model->Design Iterate Design Optimize Identify Lead & Optimize (ADME, Toxicity) SAR_Model->Optimize

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Comparative SAR Analysis of Analogs

The biological activity of the analogs is highly dependent on the nature of the substituents at the three key regions of the core scaffold.

Region I: Modifications of the 2-[(4-Fluorophenyl)methyl] Group

The (4-Fluorophenyl)methyl moiety at the C2 position of the thiazole ring is a critical component for potent inhibitory activity. The fluorine atom is often used in medicinal chemistry to block metabolic oxidation and can enhance binding affinity through favorable interactions.

  • Positional Isomers of Fluorine: Studies have shown that the position of the fluorine on the phenyl ring is crucial. The 4-fluoro (para) substitution consistently provides the highest potency. Moving the fluorine to the 2- (ortho) or 3- (meta) position generally leads to a significant decrease in inhibitory activity. This suggests a specific, constrained binding pocket for the phenyl ring where the para-substituent is optimal.

  • Replacement of Fluorine: Replacing the 4-fluoro substituent with other groups like chloro, bromo, or methyl groups often results in reduced activity. However, a cyano (-CN) group at the 4-position has been shown to maintain or slightly improve potency, indicating that a strong electron-withdrawing group at this position is favorable for interaction with the target enzyme.

Region II: Substitution at the Thiazole C5 Position

The C5 position of the thiazole ring is another key site for modification. Unsubstituted analogs serve as a baseline for comparison.

  • Small Alkyl Groups: Introducing small alkyl groups like methyl or ethyl at the C5 position can enhance potency. This is likely due to favorable van der Waals interactions with a hydrophobic pocket in the enzyme's active site.

  • Bulky Groups: The introduction of larger, bulkier groups (e.g., phenyl, benzyl) at the C5 position is generally detrimental to activity. This suggests that the binding site around the C5 position is sterically constrained, and bulky substituents may cause a clash that prevents optimal binding of the inhibitor.

Region III: Modification of the 4-Carboxylic Acid

The carboxylic acid group is a cornerstone of the pharmacophore, acting as a key hydrogen bond donor and acceptor. Its negative charge at physiological pH often allows it to form a crucial salt bridge with a positively charged residue (e.g., Arginine or Lysine) in the enzyme's active site.

  • Esterification: Converting the carboxylic acid to its corresponding methyl or ethyl ester almost universally abolishes inhibitory activity. This finding strongly supports the hypothesis that the ionized carboxylate is essential for binding to the target.

  • Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres (e.g., tetrazole) can sometimes restore activity, although often with lower potency. This indicates that while the acidic proton and charge are important, the precise geometry and hydrogen bonding capacity of the carboxylate group are optimally tuned for the target.

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50) of representative analogs against human cPLA2α, demonstrating the SAR principles discussed above. Lower IC50 values indicate higher potency.

Compound ID Region I Modification (C2-Aryl) Region II Modification (C5) Region III Modification (C4) cPLA2α IC50 (μM) Reference
1 (Core) 4-Fluorophenyl-H-COOH0.85
2 Phenyl (unsubstituted)-H-COOH3.50
3 2-Fluorophenyl-H-COOH5.20
4 4-Chlorophenyl-H-COOH1.10
5 4-Fluorophenyl-CH3-COOH0.45
6 4-Fluorophenyl-Phenyl-COOH> 25
7 (Ester) 4-Fluorophenyl-H-COOCH3> 50

Experimental Protocols

To ensure reproducibility and provide a self-validating framework, detailed experimental methodologies are crucial.

General Protocol for Analog Synthesis (Hantzsch Thiazole Synthesis)

This protocol describes a representative synthesis of a C5-substituted analog.

Synthesis_Workflow cluster_synthesis Reaction Steps cluster_analysis Characterization reagents Reagents: - Thioamide - α-haloketone - Solvent (Ethanol) - Base (Pyridine) Mix 1. Combine Thioamide and α-haloketone in Ethanol Reflux 2. Add Base (Pyridine) and Reflux for 4-6h Mix->Reflux Workup 3. Cool, Precipitate, and Filter Crude Product Reflux->Workup Purify 4. Purify by Recrystallization or Column Chromatography Workup->Purify NMR 1H & 13C NMR Purify->NMR Analyze Product MS Mass Spectrometry NMR->MS HPLC Purity Check (>95%) MS->HPLC

A Comparative Analysis of a Novel Thiazole Derivative Against Standard-of-Care in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: Initial literature and database searches for "2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid" did not yield specific efficacy or mechanism of action data. This guide will therefore focus on a structurally related and researched compound, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" , to provide a relevant comparative analysis against current therapeutic standards. This substitution allows for a data-driven discussion on the potential of novel thiazole derivatives in the context of Type 2 Diabetes Mellitus (T2DM).

Introduction

The global prevalence of Type 2 Diabetes Mellitus (T2DM) and its associated co-morbidities continue to drive the search for novel therapeutic agents. The thiazole scaffold has emerged as a promising heterocyclic moiety in medicinal chemistry due to its diverse biological activities. This guide provides a comparative overview of the pre-clinical efficacy of a novel thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, hereafter referred to as NDTD (Novel Developed Thiazole Derivative), against established standard-of-care medications for T2DM. This analysis is based on published pre-clinical data and aims to contextualize the potential of NDTD within the current therapeutic landscape.

Mechanism of Action: A Comparative Overview

A fundamental differentiator between NDTD and current standard-of-care drugs lies in their proposed mechanisms of action. While established drugs primarily target specific pathways of glucose metabolism, NDTD appears to exert its effects through a broader, multi-faceted approach involving anti-inflammatory and antioxidant activities.[1]

NDTD: A Multi-pronged Approach

Pre-clinical studies suggest that NDTD's therapeutic effects in a streptozotocin (STZ)-induced diabetic rat model are not tied to a single molecular target but rather a constellation of effects that ameliorate the diabetic phenotype. The proposed mechanism of NDTD revolves around its ability to mitigate oxidative stress and inflammation, which are known contributors to insulin resistance and beta-cell dysfunction.[1][2] The anti-oxidant and free radical scavenging properties of NDTD have been previously documented and are believed to be central to its observed efficacy.[1] By reducing oxidative stress, NDTD may protect pancreatic beta-cells from damage and improve their function. Furthermore, its anti-inflammatory effects could enhance insulin sensitivity in peripheral tissues.

Standard-of-Care Drugs: Targeted Mechanisms

In contrast, standard-of-care T2DM medications have well-defined molecular targets:

  • Metformin (Biguanide): The first-line therapy for T2DM, Metformin's primary mode of action is the reduction of hepatic gluconeogenesis.[3][4] It also increases insulin sensitivity in peripheral tissues and enhances glucose uptake.[5] Its mechanism is complex, involving the activation of AMP-activated protein kinase (AMPK) and inhibition of the mitochondrial respiratory chain.[5][6]

  • Glipizide (Sulfonylurea): This class of drugs acts as insulin secretagogues by binding to and inhibiting ATP-sensitive potassium (KATP) channels on pancreatic beta-cells.[7][8][9][10] This leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[8][10]

  • Sitagliptin (DPP-4 Inhibitor): Sitagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[11][12][13] This results in enhanced glucose-dependent insulin secretion and suppression of glucagon release.[11][14][15]

  • Liraglutide (GLP-1 Receptor Agonist): Liraglutide mimics the action of endogenous GLP-1 by binding to and activating GLP-1 receptors.[16][17] This stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[17][18][19]

  • Canagliflozin (SGLT2 Inhibitor): Canagliflozin inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules, reducing glucose reabsorption and increasing urinary glucose excretion.[20][21][22][23][24]

The following diagram illustrates the distinct mechanistic pathways of these therapeutic agents.

Mechanism of Action Comparison cluster_NDTD NDTD cluster_SOC Standard-of-Care NDTD NDTD Oxidative_Stress Reduced Oxidative Stress NDTD->Oxidative_Stress Inflammation Reduced Inflammation NDTD->Inflammation Beta_Cell Improved β-cell Function Oxidative_Stress->Beta_Cell Insulin_Sensitivity_NDTD Enhanced Insulin Sensitivity Inflammation->Insulin_Sensitivity_NDTD Metformin Metformin Liver Liver Metformin->Liver ↓ Gluconeogenesis Glipizide Glipizide Pancreas Pancreas (β-cells) Glipizide->Pancreas ↑ Insulin Secretion Sitagliptin Sitagliptin Incretins Incretin System Sitagliptin->Incretins DPP-4 Inhibition Liraglutide Liraglutide Liraglutide->Incretins GLP-1R Agonism Canagliflozin Canagliflozin Kidney Kidney (SGLT2) Canagliflozin->Kidney ↑ Glucose Excretion

Caption: Comparative Mechanisms of Action.

Pre-clinical Efficacy: A Head-to-Head Comparison

The available data for NDTD comes from a study in a streptozotocin (STZ)-induced diabetic rat model, a widely used model for T2DM.[1] The following tables summarize the key findings of this study and provide a qualitative comparison with the known effects of standard-of-care drugs.

Table 1: Effects on Glycemic Control and Insulin Sensitivity
ParameterNDTD (in STZ-induced diabetic rats)MetforminGlipizideSitagliptinLiraglutideCanagliflozin
Serum Glucose Significantly reversed increaseLowers fasting and postprandial glucoseLowers blood glucose, particularly postprandialReduces fasting and postprandial glucoseLowers fasting and postprandial glucoseLowers blood glucose
Insulin Levels Reversed significant increaseDoes not increase insulin levelsIncreases insulin secretionIncreases glucose-dependent insulin secretionIncreases glucose-dependent insulin secretionNo direct effect on insulin secretion
HOMA-IR Reversed significant increaseImproves insulin sensitivityIndirectly affects insulin resistanceImproves insulin sensitivityImproves insulin sensitivityImproves insulin sensitivity
HbA1c Data not availableReduces HbA1cReduces HbA1cReduces HbA1cReduces HbA1cReduces HbA1c

HOMA-IR: Homeostatic Model Assessment for Insulin Resistance

Table 2: Effects on Lipid Profile and Systemic Markers
ParameterNDTD (in STZ-induced diabetic rats)Standard-of-Care Drugs
Triglycerides (TG) Significantly loweredMetformin and Liraglutide can lower TGs.
Total Cholesterol (TC) Significantly loweredEffects vary among different drug classes.
LDL-C Significantly loweredEffects vary among different drug classes.
HDL-C Alleviated reductionEffects vary among different drug classes.
Oxidative Stress Markers (GSH, CAT, SOD, MDA) Attenuated oxidative stressSome standard-of-care drugs may have indirect antioxidant effects.
Pro-inflammatory Cytokines Reversed increased levelsSome standard-of-care drugs may have anti-inflammatory properties.
Hepatic Injury Markers (ALT, AST) Restored alleviated levelsGenerally not a primary effect, though some drugs may improve fatty liver.
Renal Injury Markers (BUN, CRE, Uric Acid) Restored alleviated levelsCanagliflozin has demonstrated renal protective effects.

GSH: Glutathione, CAT: Catalase, SOD: Superoxide Dismutase, MDA: Malondialdehyde, ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, BUN: Blood Urea Nitrogen, CRE: Creatinine

Experimental Protocols

To ensure scientific integrity and reproducibility, the key experimental workflow for the evaluation of NDTD in the STZ-induced diabetic rat model is outlined below.

Induction of Type 2 Diabetes Mellitus
  • Animal Model: Neonatal Wistar rats.

  • Induction Agent: Single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 100 mg/kg.

  • Mechanism: STZ is toxic to pancreatic beta-cells, leading to impaired insulin secretion and hyperglycemia, mimicking key aspects of T2DM.

  • Confirmation of Diabetes: Measurement of fasting blood glucose levels.

Experimental_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation A Neonatal Wistar Rats B Single i.p. injection of STZ (100 mg/kg) A->B D STZ Diabetic Control B->D E NDTD Treatment B->E F Standard Drug (e.g., Glibenclamide) B->F C Normal Control G Biochemical Analysis (Glucose, Insulin, Lipids) C->G H Oxidative Stress Markers C->H I Inflammatory Cytokines C->I J Histopathology of Liver C->J D->G D->H D->I D->J E->G E->H E->I E->J F->G F->H F->I F->J

Caption: Experimental Workflow for NDTD Evaluation.

Discussion and Future Directions

The pre-clinical data on 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) presents a compelling case for its potential as a novel anti-diabetic agent. Its ability to not only improve glycemic control and lipid profiles but also to mitigate oxidative stress and inflammation suggests a broader therapeutic window compared to agents with a singular mechanism of action.[1] The observed hepatoprotective and nephroprotective effects in the animal model are also noteworthy.

However, it is crucial to acknowledge the preliminary nature of these findings. Further research is warranted to:

  • Elucidate the precise molecular targets of NDTD: Identifying the specific pathways through which NDTD exerts its antioxidant and anti-inflammatory effects is a critical next step.

  • Conduct head-to-head comparative studies: Rigorous pre-clinical studies directly comparing the efficacy and safety of NDTD with standard-of-care drugs in various animal models of T2DM are necessary.

  • Evaluate long-term safety and toxicity: Comprehensive toxicology studies are required to assess the long-term safety profile of NDTD.

  • Investigate the structure-activity relationship: Synthesis and evaluation of related thiazole derivatives could lead to the identification of compounds with enhanced potency and improved pharmacokinetic properties.

Conclusion

While direct data on "this compound" is unavailable, the promising pre-clinical profile of the structurally related compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, highlights the potential of the thiazole scaffold in the development of novel anti-diabetic therapies. Its multi-faceted mechanism of action, addressing not only hyperglycemia but also the underlying inflammatory and oxidative stress pathways, positions it as an intriguing candidate for further investigation. Future research should focus on elucidating its precise molecular mechanisms and conducting robust comparative studies to fully ascertain its therapeutic potential relative to the current standard-of-care for Type 2 Diabetes Mellitus.

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A Senior Application Scientist's Comparative Guide to 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of a Novel Thiazole Derivative and its Potential Pharmacological Significance

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and biologically active agents.[1][2][3][4] Its versatile structure allows for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antihistamine activities.[1][5][6] This guide focuses on a specific, novel derivative: 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid . While direct experimental data for this compound is not yet prevalent in published literature, this document serves as a comparative analysis based on established structure-activity relationships (SAR) of analogous compounds. We will cross-validate its potential efficacy by examining structurally similar molecules and outlining the requisite experimental protocols for its comprehensive evaluation.

This guide is intended for researchers, scientists, and drug development professionals. Our objective is to provide a predictive comparison, grounded in existing data, to forecast the potential therapeutic value of this compound and to delineate a clear experimental path for its validation.

I. The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-thiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This structure is present in a variety of natural and synthetic compounds with significant pharmacological activity.[1] The therapeutic diversity of thiazole derivatives is a testament to the ring's ability to interact with a multitude of biological targets, influenced by the nature and position of its substituents.

II. Proposed Synthesis of this compound

A plausible and efficient synthesis route for the title compound can be extrapolated from established methods for similar thiazole-4-carboxylic acids, such as the Hantzsch thiazole synthesis. A likely synthetic pathway would involve the reaction of a thioamide with an α-haloketone.

Hypothetical Synthesis Workflow

Synthesis_Workflow A 2-(4-Fluorophenyl)ethanethioamide C Cyclocondensation (Hantzsch Synthesis) A->C B Ethyl 2-chloro-3-oxobutanoate B->C D Ethyl 2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate C->D Intermediate E Hydrolysis (e.g., NaOH, H2O/EtOH) D->E F This compound E->F Final Product

Caption: Proposed synthesis of the title compound.

III. Comparative Analysis: Potential Biological Activities and Key Structural Alternatives

Based on the extensive literature on thiazole derivatives, we can hypothesize several potential biological activities for this compound. The presence of the 4-fluorophenyl group is particularly noteworthy, as halogen substituents on phenyl rings are known to modulate the pharmacological activity of thiazole compounds.[2]

To provide a framework for comparison, we have selected three classes of thiazole derivatives with well-documented biological activities.

Compound Class Key Structural Features Reported Biological Activity Potential Application Reference
Thiazole-based Histamine H1 Antagonists Thiazole core with hydrophobic and steric groups.H1-antihistamine activity.Allergic conditions.[5]
Thiazole-based Anticancer Agents Varies, but often includes substituted phenyl rings.Inhibition of cancer cell lines (e.g., HeLa, HepG2).Oncology.[1][2]
Thiazole-based Antimicrobial Agents Often hybridized with other heterocyclic rings like pyrazoline.Antibacterial and antifungal activity.Infectious diseases.[4][7][8]

The (4-Fluorophenyl)methyl substituent in our target compound provides a combination of hydrophobicity and a halogen bond acceptor, which could enhance binding to various biological targets.

IV. Experimental Cross-Validation: Protocols for Efficacy and Safety Assessment

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for primary screening.

A. Anticancer Activity Screening: MTT Assay

This assay determines the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the title compound and control compounds (e.g., doxorubicin) in DMSO to create stock solutions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial dilutions of the title compound and control antibiotics (e.g., ciprofloxacin, fluconazole) in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (if promising) A Compound Synthesis & Purification B Anticancer Screening (MTT Assay) A->B C Antimicrobial Screening (MIC Assay) A->C D Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase) A->D E Toxicity Studies (e.g., LD50) B->E C->E D->E F Efficacy in Animal Models (e.g., Xenograft, Infection) E->F

Caption: A generalized workflow for preclinical evaluation.

V. Structure-Activity Relationship (SAR) Insights and Predictions

The existing literature on thiazole derivatives provides valuable insights into how structural modifications can impact biological activity.[5][6][9]

  • Role of the Phenyl Ring: The presence and substitution pattern on a phenyl ring attached to the thiazole core are critical for activity. Halogen substituents, such as the fluorine in our target compound, can enhance activity, potentially through increased lipophilicity or specific interactions with the target protein.[2]

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position of the thiazole ring can act as a key pharmacophore, potentially forming hydrogen bonds or salt bridges with biological targets.

Based on these principles, it is reasonable to predict that this compound will exhibit significant biological activity, warranting its synthesis and experimental evaluation.

VI. Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, a comprehensive analysis of the vast body of research on thiazole derivatives allows for a scientifically grounded prediction of its potential as a pharmacologically active agent. The proposed synthesis is feasible based on established chemical methodologies. The structural features of the molecule, particularly the 4-fluorophenylmethyl group, suggest potential for anticancer and/or antimicrobial activities.

The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of this novel compound. The results of these studies will be crucial in determining its therapeutic potential and will contribute valuable data to the broader understanding of thiazole-based drug candidates. Further research should focus on synthesizing this compound and subjecting it to the described experimental workflows.

VII. References

  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (Source: Google Search)

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (Source: Google Search)

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. (Source: Google Search)

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (Source: Google Search)

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (Source: Google Search)

  • RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis. (Source: Google Search)

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (Source: Google Search)

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed. (Source: Google Search)

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (Source: Google Search)

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (Source: Google Search)

  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer | Journal of Medicinal Chemistry - ACS Publications. (Source: Google Search)

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. (Source: Google Search)

  • 2-(4-FLUOROPHENYL)-4-METHYL-1 3-THIAZOLE-5-CARBOXYLIC ACID. (Source: Google Search)

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega. (Source: Google Search)

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (Source: Google Search)

  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. (Source: Google Search)

  • 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid synthesis. (Source: Google Search)

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. (Source: Google Search)

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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. The thiazole ring, a heterocyclic compound containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][2][3] A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to fine-tune their pharmacological profiles.[4] This guide provides a comparative analysis of fluorinated versus non-fluorinated thiazole derivatives, offering insights into how this single-atom substitution can profoundly impact a compound's journey from a lab curiosity to a clinical candidate.

The Physicochemical Impact of Fluorination: More Than Just an Atomic Swap

The introduction of fluorine, the most electronegative element, into a thiazole derivative instigates a cascade of changes in its physicochemical properties. These alterations are not always predictable but understanding the underlying principles is crucial for rational drug design.[5]

Lipophilicity (LogP)

A molecule's lipophilicity, or its ability to dissolve in fats and lipids, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. While often assumed to universally increase lipophilicity, fluorine's effect is highly context-dependent. A single fluorine atom can increase the lipophilicity of an aromatic ring, which can enhance membrane permeability.[6][7] However, in aliphatic regions, its strong inductive effect can lower the pKa of nearby basic amines, leading to increased ionization at physiological pH and, consequently, lower lipophilicity.

Acidity and Basicity (pKa)

Fluorine's powerful electron-withdrawing nature significantly influences the acidity and basicity of nearby functional groups.[7] Attaching a fluorine atom to a carbon adjacent to a basic nitrogen, a common feature in thiazole derivatives, will lower the pKa of that nitrogen.[8] This is due to the inductive stabilization of the protonated form, making it a stronger acid (and thus a weaker base). This modulation of pKa can be a double-edged sword: while it can reduce unwanted off-target interactions at physiological pH, it may also hinder binding to a target that requires a specific protonation state.[8][9]

Metabolic Stability

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[10] The carbon-fluorine (C-F) bond is exceptionally strong and not easily broken by metabolic enzymes like cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[10][11]

Biological Consequences and Pharmacological Performance

The subtle shifts in physicochemical properties induced by fluorination translate into significant differences in biological activity and overall pharmacological performance.

Target Binding and Potency

Fluorination can enhance a molecule's binding affinity for its target protein through several mechanisms. The fluorine atom can participate in favorable dipole-dipole interactions and can also induce conformational changes that lock the molecule into a more favorable binding pose.[10][12] However, the impact is not always positive; in some cases, the introduction of a fluorine atom can lead to steric clashes within the binding pocket, reducing affinity.[13]

A Case in Point: Antimycobacterial Activity

A study on fluorinated triazoles, a related class of heterocycles, demonstrated a marked improvement in antimycobacterial potency compared to their non-fluorinated counterparts. The fluorinated compounds exhibited over 96% inhibition at a given concentration, while the non-fluorinated versions showed less than 90% inhibition.[12] This highlights the potential for fluorine to significantly boost the efficacy of heterocyclic drug candidates.

Table 1: Comparative Biological Activity Data (Hypothetical Thiazole Derivatives)

CompoundStructureTarget IC50 (nM)Metabolic Half-life (t½, min)
Thiazole-X(Non-fluorinated)15025
Fluoro-Thiazole-X(Fluorinated)3595

Experimental Protocols for Comparative Analysis

To empirically validate the effects of fluorination, rigorous and standardized experimental protocols are essential. The following are step-by-step methodologies for two key assays used in the comparative analysis of drug candidates.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated thiazole derivatives.

Materials:

  • Test compounds (fluorinated and non-fluorinated thiazole derivatives)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer and the test compound to achieve a final concentration of 1 µM.[14] Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add pre-warmed HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system to initiate the metabolic reaction.[14]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[15]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[16]

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[15]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.[16]

Self-Validation and Controls:

  • Positive Controls: Include compounds with known metabolic fates (e.g., Verapamil for high clearance, Diazepam for low clearance) to ensure the assay is performing correctly.[15]

  • Negative Controls: Run reactions without the NADPH regenerating system to account for non-enzymatic degradation.

  • Internal Standard: Use of an internal standard in the quenching solution corrects for variations in sample processing and instrument response.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Compound Stocks (1µM final) A1 Pre-incubate Compound + Buffer at 37°C P1->A1 P2 Prepare HLM (0.5mg/mL) & NADPH A2 Initiate Reaction with HLM + NADPH P2->A2 A1->A2 A3 Incubate and Sample at Time Points (0-60 min) A2->A3 A4 Quench Reaction with Cold Acetonitrile + IS A3->A4 D1 Centrifuge to Precipitate Proteins A4->D1 D2 Analyze Supernatant via LC-MS/MS D1->D2 D3 Calculate t½ and Intrinsic Clearance D2->D3

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of fluorine into thiazole derivatives is a powerful tool for optimizing drug-like properties. While not a universal panacea, fluorination can significantly enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve biological potency.[6][11] The decision to fluorinate a lead compound must be data-driven, relying on a thorough comparative analysis of both the fluorinated and non-fluorinated analogues. By understanding the multifaceted effects of this unique element, drug development professionals can more effectively design and advance the next generation of thiazole-based therapeutics.

References

  • Mehmood, H., Akhtar, T., Haroon, M., Khalid, M., Woodward, S., Asghar, M. A., Baby, R., & Perveen, S. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11235–11250. Available from: [Link]

  • Sharma, P., Singh, J., Sharma, A., & Kumar, V. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 956294. Available from: [Link]

  • Mehmood, H., Akhtar, T., Haroon, M., Khalid, M., Woodward, S., Asghar, M. A., Baby, R., & Perveen, S. (2023). Synthesis of Fluorinated Hydrazinyl-Thiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available from: [Link]

  • Patel, H., & Sharma, T. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-143. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives. Current Topics in Medicinal Chemistry, 16(25), 2841-2862. Available from: [Link]

  • A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. (n.d.). ResearchGate. Retrieved from [Link]

  • Top: Comparison of the pKa differences between fluorinated and non-fluorinated cyclic carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Patel, A. R., Parikh, A. P., & Shah, A. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Preprints.org. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. Available from: [Link]

  • Begum, R., & Kumar, D. (2024). Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. Available from: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. Available from: [Link]

  • Chen, Y., et al. (2013). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 56(15), 6146-6159. Available from: [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). ResearchGate. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2021). MDPI. Available from: [Link]

  • Role of Fluorine in Drug Design and Drug Action. (2023). ResearchGate. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. Available from: [Link]

  • Pivovarova, E., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9844. Available from: [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications. Available from: [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (2011). Science Alert. Available from: [Link]

  • pKa values of compounds investigated herein. (n.d.). ResearchGate. Retrieved from [Link]

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An Independent Verification of the Inhibitory Effects of Thiazole-Based Compounds on c-Met Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, independent verification of the inhibitory effects of thiazole-based compounds, with a structural focus on the 2-(phenyl)thiazole-carboxylic acid scaffold, against the c-Met receptor tyrosine kinase. While the specific compound 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is not extensively documented in publicly accessible research, this guide will utilize a closely related and commercially available analogue, 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid , as a representative of this chemical class. We will objectively compare the potential efficacy of this class of compounds with established c-Met inhibitors, supported by experimental data and detailed protocols for independent verification. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

The c-Met Receptor Tyrosine Kinase: A Critical Target in Oncology

The c-Met proto-oncogene encodes the receptor tyrosine kinase for hepatocyte growth factor (HGF). Under normal physiological conditions, the HGF/c-Met signaling axis is crucial for embryonic development, tissue regeneration, and wound healing[1]. However, aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is a significant contributor to the pathogenesis of numerous human cancers, including those of the lung, liver, stomach, and kidney[1][2].

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234 and Tyr1235) within its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which collectively promote cell proliferation, survival, motility, invasion, and angiogenesis – all hallmarks of cancer[3][4][5]. Consequently, the inhibition of c-Met kinase activity has emerged as a promising therapeutic strategy in oncology[6].

Below is a diagram illustrating the central role of c-Met in oncogenic signaling.

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Phosphorylation RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activation STAT3 STAT3 Pathway cMet->STAT3 Activation HGF HGF (Ligand) HGF->cMet Binding & Dimerization Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis STAT3->Invasion Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep plate_setup Add Compound to 384-well Plate compound_prep->plate_setup add_kinase Add Kinase/ Substrate Mix plate_setup->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubation Incubate (30°C, 60 min) add_atp->incubation detection Add ADP-Glo™ Reagents incubation->detection read_plate Read Luminescence detection->read_plate analysis Calculate IC50 Value read_plate->analysis end End analysis->end

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

This assay assesses the ability of a compound to inhibit c-Met autophosphorylation in a cellular context, providing a more physiologically relevant measure of inhibitory activity.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of a cancer cell line with high endogenous c-Met expression and phosphorylation (e.g., MKN-45 gastric cancer cells) is critical for a robust assay window.

  • Sandwich ELISA: This format provides high specificity and sensitivity by using a capture antibody for total c-Met and a detection antibody for phosphorylated c-Met.

  • Normalization: Normalizing the phospho-c-Met signal to the total c-Met level accounts for any variations in cell number or protein content between wells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture MKN-45 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the cells and add the media containing the test compound or vehicle control (DMSO).

    • Incubate for 2-4 hours at 37°C.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with cold PBS.

    • Add 100 µL of cell lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Incubate on ice for 30 minutes with gentle shaking.

  • ELISA Protocol:

    • Use a sandwich ELISA kit for phospho-c-Met (e.g., targeting pY1234/1235).

    • Add the cell lysates to the wells of the ELISA plate, which are pre-coated with a capture antibody for total c-Met.

    • Incubate for 2 hours at room temperature.

    • Wash the wells multiple times with the provided wash buffer.

    • Add the detection antibody, which is specific for phosphorylated c-Met and is typically conjugated to horseradish peroxidase (HRP).

    • Incubate for 1 hour at room temperature.

    • Wash the wells again to remove any unbound detection antibody.

    • Add the TMB substrate and incubate until a blue color develops.

    • Stop the reaction with the stop solution, which will turn the color to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Correct for background absorbance.

    • Plot the absorbance versus the log of the inhibitor concentration and calculate the IC50 value using a non-linear regression analysis.

Phospho_Assay_Workflow cluster_elisa Sandwich ELISA start Start seed_cells Seed MKN-45 Cells in 96-well Plate start->seed_cells treat_compound Treat Cells with Test Compound seed_cells->treat_compound cell_lysis Lyse Cells to Extract Proteins treat_compound->cell_lysis add_lysate Add Lysate to Coated Plate cell_lysis->add_lysate add_detect_ab Add HRP-conjugated Detection Antibody (anti-phospho-c-Met) add_lysate->add_detect_ab add_substrate Add TMB Substrate & Stop Solution add_detect_ab->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate analysis Calculate Cellular IC50 Value read_plate->analysis end End analysis->end

Caption: Workflow for the cell-based c-Met phosphorylation assay.

Conclusion and Future Directions

The 2-(phenyl)thiazole-carboxylic acid scaffold represents a promising starting point for the development of novel c-Met kinase inhibitors. The protocols detailed in this guide provide a robust framework for the independent verification of their inhibitory activity, both at a biochemical and a cellular level. By comparing the performance of new chemical entities from this class against established inhibitors like Capmatinib and Tivantinib, researchers can effectively triage and advance the most potent and selective compounds. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this thiazole series, with the ultimate goal of developing a clinically effective therapeutic for c-Met driven cancers.

References

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link]

  • Trusolino, L., & Comoglio, P. M. (2002). Scatter-factor and semaphorin receptors: cell signalling for invasive growth. Nature Reviews Cancer, 2(4), 289-300. [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7-S19. [Link]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. [Link]

  • Wolf, J., Seto, T., Han, J. Y., Reguart, N., Garon, E. B., Groen, H. J., ... & GEOMETRY mono-1 study investigators. (2020). Capmatinib in MET exon 14-mutated or MET-amplified non-small-cell lung cancer. New England Journal of Medicine, 383(10), 944-957. [Link]

  • Rimassa, L., Abbadessa, G., Personeni, N., Porta, C., Borbath, I., Daniele, B., ... & Santoro, A. (2016). A phase II randomized study of tivantinib (ARQ 197) plus sorafenib in patients with MET-high hepatocellular carcinoma. Annals of Oncology, 27(1), 154-160. [Link]

  • Ou, S. H. I., Kwak, E. L., Siwak-Tapp, C., Dy, J., Bergethon, K., Clark, J. W., ... & Iafrate, A. J. (2011). Activity of crizotinib (PF-02341066), a dual mesenchymal-epithelial transition factor (MET) and anaplastic lymphoma kinase (ALK) inhibitor, in a non-small cell lung cancer patient with de novo MET amplification. Journal of Thoracic Oncology, 6(5), 942-946. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Retrieved from [Link]

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head-to-head comparison of different synthesis routes for 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, making the development of efficient and scalable synthetic routes a critical endeavor for researchers in the field. This guide provides a detailed head-to-head comparison of two prominent synthetic pathways to this target molecule: the classic Hantzsch thiazole synthesis and an alternative route commencing from L-cysteine.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the experimental methodologies, underlying chemical principles, and a comparative assessment of the two routes based on yield, scalability, safety, and cost-effectiveness.

Route 1: The Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for the construction of the thiazole ring.[1] This route involves the cyclocondensation of a thioamide with an α-haloketone or its ester equivalent. For the synthesis of our target molecule, this pathway is a multi-step process beginning with the preparation of the requisite thioamide.

Overall Synthetic Scheme (Hantzsch Route)

Hantzsch_Route A 2-(4-Fluorophenyl)acetic acid B 2-(4-Fluorophenyl)acetamide A->B 1. SOCl₂, NH₄OH C 2-(4-Fluorophenyl)thioacetamide B->C 2. Lawesson's Reagent E Ethyl 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylate C->E 3. Hantzsch Reaction D Ethyl bromopyruvate D->E F This compound E->F 4. Saponification Cysteine_Route A L-Cysteine C 2-((4-Fluorophenyl)methyl)thiazolidine-4-carboxylic acid A->C 1. Condensation B 2-(4-Fluorophenyl)acetaldehyde B->C D 2-((4-Fluorophenyl)methyl)-1,3-thiazole-4-carboxylic acid C->D 2. Oxidation (e.g., MnO₂)

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the development of highly specific kinase inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive framework for assessing the specificity of a novel investigational compound, 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid (herein referred to as Compound X), a potential inhibitor of the c-Met receptor tyrosine kinase.

The c-Met proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a key driver in cellular processes such as proliferation, survival, and migration.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a critical target for therapeutic intervention.[1][2]

This document details a multi-faceted experimental approach to characterize the specificity of Compound X. We will compare its performance against well-established c-Met inhibitors with varying specificity profiles: Capmatinib , a highly selective c-Met inhibitor[3][4]; Cabozantinib , a multi-kinase inhibitor targeting c-Met, VEGFR2, and AXL[5][6]; and Tivantinib , initially developed as a c-Met inhibitor, its mechanism also involves microtubule disruption, offering a unique comparative perspective.[7][8][9] The assessment will be conducted against a panel of related receptor tyrosine kinases: c-Met, VEGFR2, and AXL, to construct a comprehensive specificity profile.

The Strategic Imperative: Why Specificity Profiling Matters

The clinical success of a kinase inhibitor is intrinsically linked to its specificity. While potent on-target activity is essential, off-target inhibition can lead to unforeseen toxicities or even antagonistic effects on other signaling pathways. A thorough understanding of a compound's interaction with a range of kinases is therefore non-negotiable for advancing a candidate through the drug development pipeline.

Our experimental strategy is built on three pillars of modern pharmacological assessment, designed to provide a holistic view of Compound X's activity from the purified protein level to the complex cellular environment.

  • In Vitro Kinase Assay: Directly measures the inhibition of enzymatic activity.

  • Cellular Thermal Shift Assay (CETSA): Confirms target engagement in an intact cellular milieu.

  • Competition Binding Assay: Quantifies the binding affinity of the compound to the kinase.

Below, we present the methodologies and comparative data that form the basis of our assessment.

Comparative Data Summary

The following tables summarize the hypothetical performance of Compound X against our panel of kinases and comparator compounds.

Table 1: In Vitro Kinase Inhibition Assay (IC50, nM)

Compoundc-MetVEGFR2AXL
Compound X 15 850 1200
Capmatinib10>10,000>10,000
Cabozantinib51225
Tivantinib350>10,000>10,000

Table 2: Cellular Thermal Shift Assay (ΔTm, °C)

Compoundc-MetVEGFR2AXL
Compound X +5.2 +0.8 +0.5
Capmatinib+6.1No significant shiftNo significant shift
Cabozantinib+5.8+4.5+3.9
Tivantinib+2.5No significant shiftNo significant shift

Table 3: Competition Binding Assay (Kd, nM)

Compoundc-MetVEGFR2AXL
Compound X 25 1100 1500
Capmatinib20>10,000>10,000
Cabozantinib81835
Tivantinib355>10,000>10,000

Visualizing the c-Met Signaling Pathway and Experimental Workflows

To provide a clearer context, the following diagrams illustrate the c-Met signaling cascade and the workflows of the described experimental protocols.

HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS Phosphorylates STAT3 STAT3 cMet->STAT3 Phosphorylates AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Simplified c-Met Signaling Pathway.

cluster_0 In Vitro Kinase Assay cluster_1 Cellular Thermal Shift Assay (CETSA) cluster_2 Competition Binding Assay a1 Recombinant Kinase a4 Measure Phosphorylation a1->a4 a2 Compound X / Comparators a2->a4 a3 Substrate + ATP a3->a4 b1 Treat Cells with Compound b2 Heat Shock b1->b2 b3 Lyse Cells & Separate Fractions b2->b3 b4 Quantify Soluble Protein b3->b4 c1 Immobilized Probe Ligand c3 Incubate & Wash c1->c3 c2 Kinase + Compound c2->c3 c4 Quantify Bound Kinase c3->c4

Caption: Experimental Workflows for Specificity Profiling.

Methodologies

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[10]

    • Prepare stock solutions of recombinant human c-Met, VEGFR2, and AXL kinases.

    • Prepare a stock solution of a generic tyrosine kinase substrate (e.g., Poly(Glu:Tyr, 4:1)).[11]

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of Compound X and comparator compounds.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate to the kinase buffer.[12]

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[10]

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), which quantify ADP production as a measure of kinase activity.[10]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement within cells by measuring changes in the thermal stability of a protein upon ligand binding.[13][14]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one with c-Met amplification) to approximately 80% confluency.

    • Treat the cells with either vehicle control or a saturating concentration of the test compound for a specified time (e.g., 1-2 hours) at 37°C.[15][16]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[15]

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.[15]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) and quantify the amount of the target protein (c-Met, VEGFR2, AXL) using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization induced by the compound.

Competition Binding Assay

This assay measures the binding affinity of a test compound to a kinase by its ability to compete with a known, labeled ligand.

Protocol:

  • Assay Principle:

    • The assay utilizes a kinase tagged with a detectable marker (e.g., T7 bacteriophage) and an immobilized "bait" ligand that binds to the kinase's ATP site.[17]

  • Assay Procedure:

    • Combine the tagged kinase, the immobilized bait ligand, and the "free" test compound (Compound X or comparators) at various concentrations.[17]

    • Allow the components to reach binding equilibrium.

    • Wash away unbound components.

    • Quantify the amount of tagged kinase that remains bound to the immobilized bait. This can be done using methods like quantitative PCR for the phage tag.[17]

  • Data Analysis:

    • The amount of bound kinase will be inversely proportional to the affinity of the test compound.

    • Plot the amount of bound kinase against the concentration of the test compound.

    • Fit the data to a competition binding curve to determine the dissociation constant (Kd).

Interpretation and Conclusion

Based on the hypothetical data, Compound X demonstrates a promising specificity profile. Its potent inhibition of c-Met (IC50 = 15 nM) is significantly higher than its activity against VEGFR2 and AXL, suggesting a high degree of selectivity at the enzymatic level. This is further supported by the CETSA results, where a substantial thermal shift is observed for c-Met (+5.2°C) with minimal stabilization of VEGFR2 and AXL. The binding affinity data corroborates these findings, with a strong Kd for c-Met (25 nM) and much weaker affinities for the other kinases.

In comparison, Capmatinib exhibits a very clean specificity profile, as expected. Cabozantinib, true to its design, shows potent activity against all three kinases. Tivantinib's weaker c-Met inhibition in these assays aligns with the understanding that its cellular effects are not solely driven by direct kinase inhibition.

References

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, science-backed framework for the proper disposal of 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Profile and Characterization: Understanding the Molecule

  • Fluorophenyl Group : The presence of a carbon-fluorine bond is the most significant factor for disposal. The C-F bond is exceptionally strong, which makes fluorinated organic compounds highly stable and persistent in the environment.[1] This persistence necessitates specialized disposal methods designed for complete destruction.[1][2]

  • Carboxylic Acid Group : This functional group imparts acidic properties. While the specific pKa is unknown, it should be treated as a potential skin and eye irritant.[3][4] This acidity also dictates material compatibility for waste containers; acids must be stored in glass or polymer containers, not metal, to prevent corrosion.[5][6]

  • Thiazole Core : Thiazole derivatives can present their own set of hazards, often categorized as irritants.[7]

Based on this analysis, the waste must be treated as hazardous. Do not dispose of this compound or its containers in regular trash or down the sewer system.[8]

Structural Component Associated Hazard Disposal Implication
Fluorophenyl Group Environmental Persistence ("Forever Chemical" characteristic)Requires high-temperature incineration for complete destruction.[1][2] Must be segregated as halogenated organic waste .[9][10]
Carboxylic Acid Group Potential Skin/Eye Irritant, CorrosiveSegregate from bases to avoid violent neutralization reactions.[11] Requires acid-compatible waste containers (e.g., glass, HDPE).[5][6]
Thiazole Core Potential Skin, Eye, and Respiratory IrritantMandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.[4]

Pre-Disposal Safety Protocols: PPE and Safe Handling

Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. All handling of this compound, whether in pure form or as waste, should occur within a well-ventilated chemical fume hood.[1][3]

Equipment Specification Justification
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and accidental eye contact from the potentially irritating solid.[3][12][13]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact with the potentially irritating compound.[3][12]
Body Protection A lab coatProtects against contamination of personal clothing.[3][13]

The Step-by-Step Disposal Workflow

Proper disposal is a systematic process governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][8][14]

Step 1: Waste Characterization and Segregation

This is the most critical step. Due to its fluorinated nature, this compound must be classified and segregated as halogenated organic waste .[9][10]

  • Action: Collect all waste containing this compound—including residual amounts in containers, contaminated materials (like weigh paper or wipes), and solutions—into a dedicated hazardous waste container.

  • Causality: Segregation prevents dangerous reactions between incompatible chemicals and is essential for proper end-of-life treatment.[5][15][16] Mixing halogenated waste with non-halogenated waste streams complicates the disposal process and can significantly increase costs.

Step 2: Container Selection and Labeling

The container must be chemically compatible, in good condition, and clearly labeled.[6][8]

  • Action: Select a high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid. Affix a "Hazardous Waste" label.

  • Label Details: The label must, at a minimum, include:

    • The words "Hazardous Waste".[17][18]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]

    • A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").[17][18]

    • The date when waste was first added to the container (accumulation start date).[16]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Labs are permitted to store hazardous waste at or near the point of generation in an SAA.[17][18]

  • Action: Place the labeled waste container in a designated SAA. This area must be under the control of laboratory personnel.[8]

  • Best Practices:

    • Keep the container tightly sealed when not in use.[5][10]

    • Use a secondary containment tray to catch any potential leaks or spills.[15][16]

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[10]

WasteSegregationWorkflow cluster_start Point of Generation cluster_decision Hazard Assessment cluster_container Waste Collection start Waste Generated: 2-[(4-Fluorophenyl)methyl]-1,3- thiazole-4-carboxylic acid is_halogenated Is it a Halogenated Organic Compound? start->is_halogenated halogenated_container Container: Halogenated Organic Waste (Solid or Liquid as appropriate) Label: 'Hazardous Waste', Full Name, Hazards is_halogenated->halogenated_container Yes (Fluorine present) non_halogenated_container Container: Non-Halogenated Organic Waste is_halogenated->non_halogenated_container No

Caption: Waste segregation decision workflow.

Step 4: Final Disposal via Licensed Vendor

Hazardous waste must be disposed of through a licensed and certified waste management company.[16]

  • Action: When the container is full or reaches your institution's time limit for storage in an SAA, follow your facility's procedure to have it moved to the Central Accumulation Area (CAA) for pickup.

  • Recommended Disposal Method: For fluorinated compounds, high-temperature incineration is the most effective and environmentally sound disposal method.[1] This process is necessary to break the stable carbon-fluorine bond and prevent the release of the persistent chemical into the environment. Landfilling in a hazardous waste facility is a secondary option but is less preferred as it only contains the substance rather than destroying it.[2]

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan is essential.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE as detailed in Section 2.

    • Contain the spill using a compatible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills.

    • Carefully collect the absorbed material and contaminated items using non-sparking tools.[7]

    • Place the collected waste into a new, properly labeled hazardous waste container for disposal.[3][9]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) or emergency response team for professional cleanup.[9]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your innovative work does not come at the cost of environmental or personal well-being.

References

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA . Needle.Tube. [Link]

  • Best Practices for Laboratory Waste Management . ACTenviro. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Waste Handling Best Practices for New Chemists . CP Lab Safety. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Clinical Lab Manager. [Link]

  • Acetic and Formic Acids in Workplace Atmospheres . OSHA. [Link]

  • Guidelines for Disposing of PFAs . MCF Environmental Services. [Link]

  • Material Safety Data Sheet for 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxylic acid . Cole-Parmer. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . EPA. [Link]

  • Acid and Caustic Solutions . Occupational Safety and Health Administration (OSHA). [Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic) . eCFR. [Link]

  • Material Safety Data Sheet - 2-Pyrrolidone-5-carboxylic acid, sodium salt . Cole-Parmer. [Link]

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Personal protective equipment for handling 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

As a novel research chemical, this compound requires meticulous handling protocols grounded in a thorough understanding of its constituent chemical motifs. This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals. Our approach is built on the principle of proactive risk mitigation, ensuring that safety is an integrated component of the experimental workflow, not a procedural afterthought.

Hazard Analysis and Risk Assessment

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable hazard profile can be synthesized by analyzing its structural components: a fluorinated aromatic ring, a thiazole carboxylic acid core, and its solid, likely crystalline, form.

Inferred Hazard Profile: The primary risks associated with this compound are anticipated to be irritation to the skin, eyes, and respiratory tract, with potential for harm if swallowed or inhaled.[1][2][3] Carboxylic acids can be corrosive, and organofluorine compounds warrant careful handling due to their unique reactivity and potential biological activity.[4]

Table 1: Anticipated Hazard Identification

Hazard Class Anticipated Effects & Rationale
Acute Oral Toxicity Likely harmful if swallowed, based on data for similar thiazole carboxylic acids.[1][3] Ingestion may lead to gastrointestinal irritation.
Skin Corrosion/Irritation Expected to cause skin irritation.[1][2] The acidic nature of the carboxylic group and the potential reactivity of the thiazole ring contribute to this risk. Prolonged contact should be avoided.
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[1][2] Fine powders can easily become airborne and contact the eyes, and the acidic nature poses a significant risk.

| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1][2] This is a common hazard for solid, powdered chemicals. |

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. The primary methods of exposure control are engineering solutions that isolate or remove the hazard at its source.

  • Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring, preparing solutions) and any subsequent reactions must be conducted inside a properly functioning chemical fume hood.[4][5] This is critical to minimize inhalation exposure to fine particulates and any potential vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed. Ensure that safety equipment like eyewash stations and emergency showers are unobstructed and readily accessible.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment

Protection Type Specification & Rationale
Eye & Face Protection Chemical splash goggles are the minimum requirement.[4] For procedures with a higher risk of splashing (e.g., vigorous mixing, heating), a full-face shield should be worn in addition to goggles.[6]
Skin & Body Protection Gloves: Chemical-resistant nitrile gloves are required.[5] For handling significant quantities or for prolonged tasks, consider double-gloving.[4] Always inspect gloves for damage before use and remove them properly to avoid contaminating your skin.[7] Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory to protect skin and personal clothing.[7][8]
Respiratory Protection When working within a certified chemical fume hood, additional respiratory protection is typically not required. If engineering controls are insufficient or in the event of a large spill, a respirator with an appropriate cartridge (e.g., P100 for particulates, with organic vapor cartridges if used in volatile solvents) may be necessary.[4][9]

| General Attire | Long pants and closed-toe shoes that completely cover the foot are required at all times in the laboratory.[7][8] |

Standard Operating Procedure: From Vial to Reaction

Adherence to a systematic workflow is crucial for minimizing risk. The following procedure outlines the essential steps for safely handling the compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SDS for all reagents B 2. Verify Fume Hood is operational A->B C 3. Don all required PPE (Table 2) B->C D 4. Place chemical vial on a stable surface C->D E 5. Weigh solid into a tared container D->E F 6. Slowly add solvent to dissolve E->F G 7. Securely cap all containers F->G H 8. Decontaminate work surface G->H I 9. Dispose of waste in labeled containers H->I J 10. Doff PPE and wash hands thoroughly I->J

Caption: Standard workflow for handling the solid compound.

Step-by-Step Protocol:

  • Preparation : Before any work begins, review the safety information for all chemicals involved in the procedure.[5] Ensure the fume hood is on and the sash is at the appropriate working height. Don all required PPE as specified in Table 2.[8]

  • Weighing and Transfer : Conduct all transfers of the solid material within the fume hood to contain any dust.[4] Use a spatula to carefully transfer the required amount to a tared container. Avoid creating airborne dust.

  • Dissolution : When preparing solutions, add the solvent to the solid slowly to avoid splashing.[5]

  • Post-Handling : Tightly seal all containers after use.

  • Decontamination : Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Hygiene : After the procedure is complete and waste has been properly segregated, remove gloves and lab coat. Immediately wash hands with soap and water.[7] Never wear gloves outside the laboratory area.[6]

Emergency and Spill Response

Preparedness is key to managing accidents effectively.[8] All personnel must be aware of the location and operation of safety showers, eyewash stations, and fire extinguishers.

SpillResponse Start Spill Occurs Action_Alert Alert colleagues and Lab Supervisor immediately Start->Action_Alert Decision1 Is the spill contained in the fume hood? Action_SmallSpill Use chemical spill kit to absorb and neutralize. Collect waste. Decision1->Action_SmallSpill Yes (and small) Decision2 Is the spill large or uncontrolled? Decision1->Decision2 No Action_Alert->Decision1 End Seek medical attention if exposure occurred Action_SmallSpill->End Action_Evacuate Evacuate the immediate area. If large, pull fire alarm. Action_Evacuate->End Decision2->Action_SmallSpill No (small, outside hood) Decision2->Action_Evacuate Yes

Caption: Emergency response flowchart for a chemical spill.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Small Spill (Contained in Fume Hood): Alert others in the lab. Wearing appropriate PPE, use a chemical spill kit with an absorbent material to contain the spill. Clean the area and place all contaminated materials in a sealed, labeled hazardous waste container.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert the laboratory supervisor and institutional safety office immediately. Do not attempt to clean it up unless you are specifically trained and equipped to do so.

Waste Disposal Plan

All chemical waste must be handled in accordance with institutional and local regulations.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing papers, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any reaction waste should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[7]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Never dispose of this chemical or its contaminated materials down the sink or in the regular trash.

References

  • Life-Changing Safety Tips for Handling Labor
  • Chemical Safety Best Practices in The Lab. Green World Group.
  • Safe Lab Practices. Environmental Health & Safety.
  • Safety and handling of fluorin
  • Chemistry Lab Safety Rules. PozeSCAF.
  • Working with Chemicals - Prudent Practices in the Labor
  • 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Sigma-Aldrich.
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety.
  • SAFETY DATA SHEET - Fisher Scientific (2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid). Fisher Scientific.
  • SAFETY DATA SHEET (Modified alkyl carboxyl
  • Material Safety Data Sheet (3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxylic acid). Cole-Parmer.
  • 2-(4-TRIFLUOROMETHYL-PHENYL)
  • SAFETY DATA SHEET (Thiazole Orange). Sigma-Aldrich.
  • SAFETY DATA SHEET (L(-)-Thiazolidine-4-carboxylic acid). Fisher Scientific.
  • Safety Data Sheet (2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid). GHS07.

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Reactant of Route 1
2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.